molecular formula C10H10BrNO B1529361 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1092523-03-9

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1529361
CAS No.: 1092523-03-9
M. Wt: 240.1 g/mol
InChI Key: NJZZUBLIVYKUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1-methyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZZUBLIVYKUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092523-03-9
Record name 6-bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a substituted quinolinone derivative. The quinolinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Understanding the physicochemical properties of this specific analog is crucial for its potential application in drug discovery and development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the known physicochemical properties of this compound and details the standard experimental protocols for the determination of key parameters.

Chemical Identity and Known Properties

A summary of the available identifying and physicochemical information for this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, much of the experimental data has not been publicly reported.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 6-bromo-1-methyl-3,4-dihydro-2(1H)-quinolinone
CAS Number 1092523-03-9N/A
Molecular Formula C₁₀H₁₀BrNON/A
Molecular Weight 240.10 g/mol N/A
Physical Form Solid
Purity ≥97%
Predicted Boiling Point 429.2 ± 45.0 °C at 760 mmHg
Computed LogP 2.3581N/A
Computed TPSA 20.31N/A
Hydrogen Bond Acceptors 1N/A
Hydrogen Bond Donors 0N/A

Experimental Determination of Physicochemical Properties

Due to the limited availability of experimental data for this compound, this section provides detailed, field-proven protocols for the determination of its key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a rate of 10-20 °C/minute for an initial approximate determination.

  • Refined Measurement: The apparatus is allowed to cool, and a fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/minute to allow for accurate determination of the melting range, from the appearance of the first liquid droplet to the complete liquefaction of the solid.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement Grind Grind Sample Pack Pack Capillary Grind->Pack RapidHeat Rapid Heating (Approx. MP) Pack->RapidHeat SlowHeat Slow Heating (Accurate MP) RapidHeat->SlowHeat Cool & Repeat Record Record Melting Range SlowHeat->Record

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding the solubility of a compound in various solvents is fundamental for its handling, formulation, and biological assessment.

Experimental Protocol:

  • Solvent Selection: A range of solvents of varying polarities should be selected, including water, buffered aqueous solutions (pH 4.0, 7.4, 9.0), ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

  • Qualitative Assessment: To a test tube containing approximately 1-2 mg of the compound, the selected solvent is added dropwise with agitation. Visual observation determines if the compound is soluble, partially soluble, or insoluble.

  • Quantitative Determination (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Solubility_Workflow Start Start: Solubility Profiling Qualitative Qualitative Assessment (Visual Observation) Start->Qualitative Quantitative Quantitative Determination (Shake-Flask Method) Qualitative->Quantitative For key solvents Analysis Concentration Analysis (UV-Vis/HPLC) Quantitative->Analysis Result Solubility Data (mg/mL) Analysis->Result

Caption: Experimental Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the extent of ionization of a compound at a given pH. This is a critical parameter for predicting its behavior in biological systems.

Experimental Protocol (UV-Vis Spectrophotometry):

  • Buffer Preparation: A series of buffer solutions with a range of pH values (e.g., from pH 2 to 12) are prepared.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are added to each buffer solution to a final constant concentration.

  • UV-Vis Spectra Acquisition: The UV-Vis spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

pKa_Workflow Prep Prepare Buffer Series & Sample Solutions Measure Acquire UV-Vis Spectra at each pH Prep->Measure Plot Plot Absorbance vs. pH Measure->Plot Determine Determine pKa (Inflection Point) Plot->Determine

Caption: Workflow for pKa Determination via UV-Vis Spectrophotometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

  • Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: The presence of characteristic absorption bands corresponding to functional groups (e.g., C=O of the lactam, C-Br, aromatic C-H, and aliphatic C-H) is used to confirm the structure.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Proposed Synthesis Route

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar quinolinone structures. One common approach involves the cyclization of a suitable N-substituted-3-(bromophenyl)propanamide.

Step 1: N-methylation of 3-(4-bromophenyl)propanoic acid

3-(4-bromophenyl)propanoic acid is reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield methyl 3-(4-bromophenyl)propanoate.

Step 2: Amidation

The resulting ester is then reacted with methylamine to form N-methyl-3-(4-bromophenyl)propanamide.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The N-methyl-3-(4-bromophenyl)propanamide is treated with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, to induce intramolecular cyclization to form this compound.

Synthesis_Pathway Start 3-(4-bromophenyl)propanoic acid Step1 Step 1: Esterification (e.g., SOCl₂, MeOH) Start->Step1 Intermediate1 Methyl 3-(4-bromophenyl)propanoate Step1->Intermediate1 Step2 Step 2: Amidation (Methylamine) Intermediate1->Step2 Intermediate2 N-methyl-3-(4-bromophenyl)propanamide Step2->Intermediate2 Step3 Step 3: Cyclization (e.g., PPA, heat) Intermediate2->Step3 Product 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinolin-2-one Step3->Product

Caption: Proposed Synthesis Pathway for this compound.

Conclusion

This technical guide provides a framework for understanding and characterizing the physicochemical properties of this compound. While some basic information is available, a comprehensive experimental investigation is required to fully elucidate its properties. The detailed protocols provided herein offer a roadmap for researchers to generate this critical data, which is essential for advancing the potential of this compound in drug discovery and development.

An In-Depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, identified by the CAS number 1092523-03-9 , is a heterocyclic building block with significant potential in the field of drug discovery and development.[1][2][3][4] Its structure, featuring a tetrahydroquinolin-2-one core, is a privileged scaffold in medicinal chemistry. The strategic placement of a bromine atom at the 6-position offers a versatile handle for a variety of chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. Furthermore, the N-methylation at the 1-position can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for pharmacokinetic profiles.

The quinoline and tetrahydroquinoline ring systems are integral to numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities.[5] Derivatives of these scaffolds have shown promise as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[5] The presence of a bromine atom can enhance the biological activity of the molecule or provide a site for further functionalization to modulate its therapeutic properties. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a plausible synthetic route, potential applications, and analytical considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions for its use in synthesis and biological assays.

PropertyValueSource
CAS Number 1092523-03-9[1][2][3][4]
Molecular Formula C₁₀H₁₀BrNO[1][2][4]
Molecular Weight 240.10 g/mol [1]
Physical Form Solid[4]
Purity ≥97%[2][4]
Boiling Point 429.2 ± 45.0 °C at 760 mmHg
Storage Temperature 4°C[2]
InChI Key NJZZUBLIVYKUJM-UHFFFAOYSA-N[4]

Synthesis and Workflow

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 6-bromo-3,4-dihydro-2(1H)-quinolinone. The first step would be the deprotonation of the amide nitrogen, followed by the introduction of a methyl group.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Methylation cluster_2 Work-up and Purification A 6-Bromo-3,4-dihydro-2(1H)-quinolinone B Strong Base (e.g., NaH) in aprotic solvent (e.g., THF, DMF) A->B Reacts with C Amide Anion Intermediate B->C Forms D Methylating Agent (e.g., Methyl Iodide) C->D Nucleophilic attack by E 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinolin-2-one D->E Yields F Aqueous Work-up E->F Followed by G Extraction with Organic Solvent F->G H Purification (e.g., Column Chromatography) G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization for specific laboratory conditions.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-bromo-3,4-dihydro-2(1H)-quinolinone (1 equivalent).

  • Solvent Addition: Add anhydrous aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to dissolve the starting material.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise. Stir the mixture at 0°C for 30-60 minutes, allowing for the evolution of hydrogen gas to cease.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) (1.2 equivalents), dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Potential Applications in Drug Development

While specific biological data for this compound is not extensively published, the structural motifs present suggest several promising avenues for research in drug development.

  • Anticancer Agents: The quinoline and quinolinone cores are found in numerous compounds with demonstrated anticancer activity. The bromine atom at the 6-position can be utilized for further derivatization through cross-coupling reactions to explore structure-activity relationships (SAR) and develop more potent and selective anticancer agents.

  • Neurological Disorders: Tetrahydroquinoline derivatives have been investigated for their potential in treating various neurological disorders. The N-methyl group can impact the molecule's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.

  • Infectious Diseases: The quinoline scaffold is the basis for several antimalarial and antibacterial drugs. New derivatives of this compound could be synthesized and screened for activity against a range of pathogens.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.

Analytical Workflow

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity Assessment A Synthesized Compound B TLC Analysis A->B C Melting Point Determination A->C D ¹H NMR Spectroscopy A->D E ¹³C NMR Spectroscopy A->E F Mass Spectrometry (MS) A->F G High-Performance Liquid Chromatography (HPLC) A->G H Elemental Analysis A->H

Caption: A typical workflow for the analytical characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the tetrahydroquinoline ring, and the N-methyl protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, particularly the characteristic carbonyl (C=O) stretch of the amide group in the quinolinone ring.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through standard organic synthesis methodologies. The presence of the bromo- and N-methyl-substituted tetrahydroquinolin-2-one core suggests its potential as a scaffold for developing novel therapeutic agents. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its potential in the development of new medicines.

References

The Biological Versatility of Brominated Quinolinones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of bromine atoms to this heterocyclic system can significantly modulate its physicochemical properties, leading to enhanced potency and selectivity. This in-depth technical guide provides a comprehensive overview of the biological activities of brominated quinolinone derivatives for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and neuroprotective potential, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols.

Introduction: The Quinolinone Scaffold and the Impact of Bromination

Quinolinones, bicyclic heterocyclic compounds, are of significant interest in pharmaceutical research due to their diverse pharmacological profiles.[1][2][3][4] The strategic placement of a bromine atom on the quinolinone ring system can profoundly influence its biological activity. Bromine, being a halogen, is an electron-withdrawing group that can alter the electron density of the aromatic system, impacting molecular interactions with biological targets. Furthermore, its lipophilic nature can enhance the ability of the molecule to cross cellular membranes, a critical factor for bioavailability and target engagement.[5] This guide will explore the multifaceted biological landscape of brominated quinolinone derivatives, providing a foundation for their further development as therapeutic agents.

Anticancer Activity: A Promising Frontier

Brominated quinolinone and quinazolinone derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[6][7][8][9]

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Enzymes

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[7][10] Studies have shown that certain brominated quinolinone derivatives can trigger apoptotic pathways in cancer cells.

Another key mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation, such as topoisomerase I.[7] This enzyme is essential for DNA replication and repair, and its inhibition leads to DNA damage and ultimately, cell death.

apoptosis_pathway Brominated Quinolinone Brominated Quinolinone Topoisomerase I Inhibition Topoisomerase I Inhibition Brominated Quinolinone->Topoisomerase I Inhibition DNA Damage DNA Damage Topoisomerase I Inhibition->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Mitochondrial Disruption Mitochondrial Disruption Bax Upregulation->Mitochondrial Disruption Caspase Activation Caspase Activation Mitochondrial Disruption->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

A simplified diagram of a potential apoptosis induction pathway by a brominated quinolinone derivative.

Structure-Activity Relationship (SAR)

The position and number of bromine atoms on the quinolinone scaffold play a crucial role in determining the anticancer potency. For instance, studies on 6,8-dibromo-4(3H)quinazolinone derivatives have shown that substitutions at the 3-position can significantly influence their cytotoxic effects against human breast carcinoma cells (MCF-7).[6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected brominated quinolinone and quinazolinone derivatives.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
6,8-dibromo-4(3H)quinazolinone derivatives
XIIIbMCF-71.7 µg/mLDoxorubicinNot specified
IXMCF-71.8 µg/mLDoxorubicinNot specified
XIVdMCF-71.83 µg/mLDoxorubicinNot specified
6-Bromo quinazoline derivative
8aMCF-715.85 ± 3.32ErlotinibNot specified
8aSW48017.85 ± 0.92ErlotinibNot specified
Brominated quinoline derivative
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-Fluorouracil (5-FU)Not specified
5,7-Dibromo-8-hydroxyquinolineNot specifiedPotent activity reportedNot specifiedNot specified

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.[6][8]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Brominated quinolinone derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12][13][14][15]

Mechanism of Action

The antibacterial mechanism of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[16] While the precise mechanisms for many brominated derivatives are still under investigation, it is hypothesized that they follow a similar mode of action, with the bromine substitution potentially enhancing binding affinity to these bacterial enzymes.

Structure-Activity Relationship (SAR)

SAR studies on 4(3H)-quinazolinone antibacterials have provided insights into the structural requirements for activity.[12][13] Variations in substituents on the quinazolinone core, including the presence and position of bromine, can significantly impact the antibacterial spectrum and potency.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected brominated quinazolinone derivatives against various microbial strains.

Compound IDBacterial/Fungal StrainMIC (µg/mL)
A-1Staphylococcus aureusGood activity
A-1Streptococcus pyogenesGood activity
A-1Escherichia coliGood activity
A-1Pseudomonas aeruginosaGood activity
A-2Escherichia coliExcellent activity
A-3Aspergillus nigerExcellent activity
A-4Pseudomonas aeruginosaExcellent activity
A-6Candida albicansExcellent activity

Note: "Good" and "Excellent" activity are as reported in the source literature and are qualitative descriptors.[11]

Antiviral Activity: An Emerging Area of Investigation

The antiviral potential of quinoline-based compounds is well-documented, with activity reported against a variety of viruses including influenza, dengue virus, and HIV.[17][18][19][20] However, specific data on the antiviral efficacy of brominated quinolinone derivatives is more limited, representing an exciting area for future research.

One study has reported on the synthesis and antiviral activity of a quercetin 6,8-dibromide, a compound with a structure related to quinolinones. This derivative exhibited moderate inhibitory activity against the pandemic influenza virus A/H1N1/pdm09 with an EC50 of 6.0 µg/mL. This finding suggests that bromination can be a viable strategy for developing novel antiviral agents based on quinolinone and related scaffolds.

The mechanism of antiviral action for quinoline derivatives can vary, ranging from inhibition of viral entry and replication to interference with viral enzymes.[16] Further studies are needed to elucidate the specific antiviral mechanisms of brominated quinolinones.

Neuroprotective Effects: A Potential Therapeutic Avenue for Neurodegenerative Diseases

Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration, such as cholinesterases and monoamine oxidases.

While direct experimental evidence for the neuroprotective activity of brominated quinolinone derivatives is currently scarce in the scientific literature, the introduction of bromine could theoretically enhance their neuroprotective potential. The increased lipophilicity imparted by bromine may improve the ability of these compounds to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. Furthermore, the electron-withdrawing nature of bromine could modulate the antioxidant capacity of the quinolinone scaffold. This remains a compelling hypothesis that warrants further investigation.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of brominated quinolinone derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

mtt_workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement Seed cells in 96-well plate Seed cells in 96-well plate Allow cells to adhere overnight Allow cells to adhere overnight Seed cells in 96-well plate->Allow cells to adhere overnight Treat cells with brominated quinolinone derivatives Treat cells with brominated quinolinone derivatives Allow cells to adhere overnight->Treat cells with brominated quinolinone derivatives Incubate for 24-72 hours Incubate for 24-72 hours Treat cells with brominated quinolinone derivatives->Incubate for 24-72 hours Add MTT solution to each well Add MTT solution to each well Incubate for 24-72 hours->Add MTT solution to each well Incubate for 2-4 hours Incubate for 2-4 hours Add MTT solution to each well->Incubate for 2-4 hours Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate for 2-4 hours->Add solubilization solution (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution (e.g., DMSO)->Measure absorbance at 570 nm Calculate cell viability (%) Calculate cell viability (%) Measure absorbance at 570 nm->Calculate cell viability (%)

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the brominated quinolinone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][5][16]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the brominated quinolinone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques.[1]

Protocol:

  • Cell Seeding: Seed a monolayer of host cells susceptible to the virus in 6-well or 12-well plates.

  • Virus and Compound Incubation: Prepare serial dilutions of the brominated quinolinone derivative. Mix each dilution with a known concentration of the virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates for several days until viral plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where the cells have been lysed. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Neuroprotective Activity: Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotection against neurotoxic insults.[4][17]

Protocol:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some studies, cells can be differentiated into a more mature neuronal phenotype by treatment with agents like retinoic acid.

  • Compound Pre-treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the brominated quinolinone derivatives for a specified period (e.g., 2-24 hours).[17]

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[17]

  • Incubation: Incubate the cells for 24 hours.

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described in section 6.1.

  • Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the neurotoxin-only treated group to assess the neuroprotective effect of the compounds.

Conclusion and Future Directions

Brominated quinolinone derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their emerging potential in antiviral and neuroprotective applications, makes them attractive candidates for further drug development.

Future research should focus on several key areas:

  • Elucidation of Mechanisms: In-depth studies are needed to fully understand the molecular mechanisms underlying the diverse biological activities of these compounds.

  • Expansion of Antiviral and Neuroprotective Studies: The limited data on the antiviral and neuroprotective effects of specifically brominated quinolinones highlights a significant research gap that needs to be addressed.

  • Optimization of Structure-Activity Relationships: Further synthesis and biological evaluation of new derivatives will help to refine the SAR and design more potent and selective compounds.

  • In Vivo Studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of brominated quinolinone derivatives holds great promise for the discovery of novel and effective therapies for a range of human diseases.

References

potential therapeutic targets of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification and Validation of Therapeutic Targets for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Authored by: A Senior Application Scientist

Abstract

The quest for novel therapeutics is intrinsically linked to the identification and validation of molecular targets that can be modulated to achieve a desired physiological effect. The compound this compound belongs to the tetrahydroquinoline class of heterocyclic compounds, a scaffold known to be present in a variety of biologically active molecules. However, the specific therapeutic targets of this particular compound remain unelucidated. This guide provides a comprehensive, technically-grounded framework for the deorphanization of this compound, outlining a logical, multi-phased approach from broad, unbiased target discovery to focused validation and mechanistic characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Introduction: The Challenge of a Molecule without a Mission

This compound is a synthetic organic compound with a defined structure. While its chemical properties are known, its biological mechanism of action is not. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities, including antimicrobial and anticancer effects. This suggests that our compound of interest may interact with key cellular proteins, but without empirical evidence, it remains a molecule with unrealized potential.

The primary challenge in drug discovery is to connect a small molecule to its direct biological target(s). This process, often called target deconvolution or deorphanization, is critical for understanding a compound's mechanism of action, predicting potential side effects, and enabling rational drug design.[1] This guide will present a systematic workflow to identify these targets, employing a combination of affinity-based and label-free proteomics techniques, followed by rigorous biophysical and biochemical validation.

Phase 1: Unbiased Target Identification in a Native Environment

The initial phase of target discovery should cast a wide net to identify any potential binding partners within the complex milieu of the cellular proteome. We will explore two powerful and complementary strategies: one that physically isolates the binding partners and another that assesses target engagement within the intact cell.

Affinity-Based Target Isolation: Fishing for Partners

The most direct way to identify a protein that binds to a small molecule is to use the molecule as "bait" to "fish" out its targets from a cell lysate.[2] This is achieved through affinity chromatography coupled with mass spectrometry.[3]

Causality Behind Experimental Choices: The core principle is that a small molecule immobilized on a solid support will selectively bind its target proteins, allowing them to be separated from the thousands of other proteins in a lysate.[1] The success of this technique hinges on the design of the affinity probe. The linker must be attached to a position on the molecule that is not critical for its biological activity, which would be determined through preliminary structure-activity relationship (SAR) studies.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Identify a non-essential position on this compound for linker attachment. Based on the structure, the aromatic ring could be a potential site for derivatization.

    • Synthesize a derivative with a linker arm (e.g., polyethylene glycol - PEG) terminating in a biotin tag. Biotin's high affinity for streptavidin makes it ideal for purification.[1]

    • As a crucial control, synthesize an inactive analogue of the compound to be used in parallel experiments to distinguish specific binders from non-specific ones.

  • Cell Culture and Lysis:

    • Select a panel of relevant human cell lines (e.g., a cancer cell line if anticancer activity is suspected).

    • Culture cells to ~80% confluency and harvest.

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. A buffer containing mild detergents like NP-40 or CHAPS is recommended.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the biotinylated probe.

    • Add streptavidin-coated magnetic beads to the lysate to capture the probe-protein complexes.[1]

    • Thoroughly wash the beads with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a competitive binder (e.g., free biotin) or a denaturing solution (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Bands that appear in the active probe lane but not in the inactive control lane are potential targets.

  • Mass Spectrometry Analysis:

    • Excise the protein bands of interest from the gel.

    • Perform in-gel digestion with trypsin to generate peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the resulting spectra against a protein database.

Affinity_Chromatography_Workflow cluster_preparation Preparation cluster_pulldown Pull-Down cluster_analysis Analysis Compound 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinolin-2-one Probe Synthesize Biotinylated Affinity Probe Compound->Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Capture Capture Complexes with Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Identify Identify Potential Targets MS->Identify

Caption: Workflow for affinity-based target identification.

Label-Free Target Engagement: The Thermal Shift

A significant limitation of affinity chromatography is that it requires chemical modification of the compound and is performed on cell lysates, which may not perfectly replicate the cellular environment. The Cellular Thermal Shift Assay (CETSA) overcomes these limitations by measuring target engagement in intact cells without any modification to the compound.[4][5]

Causality Behind Experimental Choices: The principle of CETSA is that when a protein binds to a ligand (our compound), it generally becomes more stable and resistant to heat-induced denaturation.[6] By heating cells to various temperatures, we can create a "melting curve" for a protein of interest. In the presence of a binding compound, this curve will shift to higher temperatures.[7][8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Seed cells in multiple plates or dishes.

    • Treat the cells with either the vehicle (e.g., DMSO) or various concentrations of this compound for a defined period.

  • Heating Step:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes). A typical range would be from 37°C to 70°C.

    • Immediately cool the samples on ice.

  • Lysis and Clarification:

    • Lyse the cells, often by freeze-thaw cycles, to release the cellular proteins.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of a specific protein remaining in the soluble fraction using a protein detection method like Western Blot or, for a proteome-wide analysis, mass spectrometry.

  • Data Analysis:

    • For a single target, plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.

    • For proteome-wide analysis, quantify thousands of proteins and identify those that show a significant thermal shift upon compound treatment.

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand p1 Protein p2 Heat p3 Denatured Protein p2->p3 Unfolds l1 Protein l2 Ligand l3 Complex l2->l3 Binds l4 Heat l5 Stable Complex l4->l5 Stabilizes

Caption: Principle of ligand-induced protein stabilization in CETSA.

Phase 2: Validating Hits and Quantifying Interactions

The unbiased methods in Phase 1 will likely generate a list of candidate targets. This next phase is crucial for validating these hits and quantifying the binding interaction, which helps to prioritize the most promising candidates.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[9] It is the gold standard for confirming a direct drug-target interaction and for determining its kinetics (how fast it binds and unbinds) and affinity (how strong the binding is).[10][11]

Causality Behind Experimental Choices: SPR measures changes in the refractive index at the surface of a sensor chip.[9] By immobilizing the purified candidate protein (the ligand) onto the chip and flowing our compound (the analyte) over the surface, we can directly observe the binding and dissociation events in real-time. This provides high-quality quantitative data that is essential for lead optimization.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Expression and Purification:

    • Clone, express, and purify the candidate target proteins identified in Phase 1. High purity (>95%) is essential for reliable results.

  • Assay Development:

    • Immobilize the purified protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

    • Optimize immobilization levels to avoid mass transport limitations.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface, starting with the lowest concentration. Include a buffer-only injection as a control.

    • Monitor the binding response in real-time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ). The Kₐ value represents the affinity of the interaction, with lower values indicating stronger binding.

Table 1: Hypothetical SPR Data for Candidate Targets

Candidate Targetkₐ (1/Ms)kₔ (1/s)Kₐ (nM)
Protein A1.5 x 10⁵3.0 x 10⁻³20
Protein B2.0 x 10⁴5.0 x 10⁻²2500
Protein C7.0 x 10⁵1.4 x 10⁻²200

This table illustrates the type of quantitative data obtained from SPR, which allows for the direct comparison and ranking of candidate targets based on binding affinity.

Target-Class Specific Profiling: A Kinase Case Study

If the initial screens suggest that the compound binds to a specific class of proteins, such as kinases, it is crucial to assess its selectivity. Kinases are a major class of drug targets, but off-target inhibition can lead to toxicity.[12] Chemoproteomic methods like kinobeads profiling are designed for this purpose.[13][14]

Causality Behind Experimental Choices: Kinobeads are an affinity matrix composed of multiple, broadly selective kinase inhibitors immobilized on beads.[15][16] These beads can enrich a large portion of the expressed kinome from a cell lysate. By pre-incubating the lysate with our compound, we can see which kinases it prevents from binding to the beads. This competitive binding format provides a quantitative measure of the compound's potency and selectivity across hundreds of kinases simultaneously.[13]

Experimental Protocol: Competitive Kinobeads Profiling

  • Cell Lysis:

    • Prepare a native lysate from a chosen cell line as described previously.

  • Competitive Binding:

    • Aliquot the lysate and incubate with a range of concentrations of this compound.

  • Kinobeads Enrichment:

    • Add the kinobeads to each lysate aliquot and incubate to allow the unbound kinases to bind to the beads.

  • Sample Processing and MS:

    • Wash the beads to remove non-specifically bound proteins.

    • Digest the bead-bound kinases with trypsin.

    • Analyze the resulting peptides by quantitative LC-MS/MS.

  • Data Analysis:

    • Quantify the abundance of each kinase in the presence of the compound relative to the vehicle control.

    • Plot the remaining bound fraction against the compound concentration to generate dose-response curves and calculate IC₅₀ values for each kinase.

Kinobeads_Workflow cluster_incubation Competitive Incubation cluster_enrichment Kinase Enrichment cluster_analysis Analysis Lysate Cell Lysate (contains Kinases) Incubate Incubate Lysate with Compound Lysate->Incubate Compound Test Compound Compound->Incubate Kinobeads Add Kinobeads Incubate->Kinobeads Enrich Enrich Unbound Kinases Kinobeads->Enrich Wash Wash Beads Enrich->Wash Digest On-bead Digestion Wash->Digest MS Quantitative LC-MS/MS Digest->MS Profile Generate Selectivity Profile (IC50s) MS->Profile

Caption: Competitive kinobeads profiling workflow.

Phase 3: From Target Engagement to Cellular Function

Identifying and validating a target is only part of the story. The final phase involves understanding the functional consequences of the compound binding to its target.

Elucidating the Signaling Pathway: Once a high-priority target is confirmed (e.g., "Kinase X"), the next step is to investigate its role in cellular signaling. This involves:

  • Phosphoproteomics: Using mass spectrometry to see how treatment with our compound alters the phosphorylation of downstream substrates of Kinase X.

  • Cellular Assays: Developing assays to measure the phenotypic outcome of target inhibition. For example, if Kinase X is involved in cell proliferation, we would measure the compound's effect on cell growth and division.

This functional validation provides the crucial link between target engagement and the desired therapeutic effect.

Signaling_Pathway Compound 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinolin-2-one Target Validated Target (e.g., Kinase X) Compound->Target inhibits Substrate_A Substrate A Target->Substrate_A phosphorylates Substrate_B Substrate B Target->Substrate_B phosphorylates Pathway Downstream Signaling Pathway Substrate_A->Pathway Substrate_B->Pathway Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: Hypothetical signaling pathway modulated by the compound.

Conclusion and Future Directions

The journey from a compound of unknown function to a potential therapeutic lead is a systematic and iterative process. This guide has outlined a robust, multi-faceted strategy for the target deorphanization of this compound. By combining unbiased discovery methods like affinity chromatography and CETSA with rigorous validation techniques such as SPR and kinobeads profiling, researchers can build a compelling, data-driven case for a compound's mechanism of action. This foundational knowledge is indispensable for advancing a molecule through the drug discovery pipeline.

References

An In-Depth Technical Guide to the In Silico Screening of Tetrahydroquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Tetrahydroquinolinones and the Role of In Silico Screening

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] Recent studies have highlighted their potential as inhibitors of critical cancer-related targets such as the PI3K/AKT/mTOR signaling pathway and the G Protein-coupled Estrogen Receptor (GPER).[3][4] The versatility of the THQ core allows for extensive chemical modification, creating vast libraries of derivatives. However, synthesizing and screening these large libraries experimentally is a resource-intensive endeavor.

This is where in silico screening becomes an indispensable tool. By leveraging computational methods, we can rationally prioritize a smaller, more manageable set of compounds for synthesis and biological assay, dramatically increasing the efficiency and hit rate of the drug discovery process.[5][6] This guide provides a comprehensive, technically-grounded workflow for the virtual screening of tetrahydroquinolinone derivatives, moving from initial strategic planning to final hit validation. It is designed for researchers and drug development professionals seeking to apply these powerful techniques to their own projects.

Part 1: Foundational Strategy: Target Selection and Library Preparation

The success of any virtual screening campaign is predicated on two fundamental pillars: a well-validated biological target and a high-quality, chemically diverse compound library.

Target Identification and Validation

The initial step is the selection of a biological target.[7] For THQ derivatives, literature points toward several promising targets:

  • Kinases: The PI3K/AKT/mTOR pathway is frequently implicated in cancer cell proliferation and survival. THQ derivatives have been shown to induce autophagy via this pathway.[3]

  • G-Protein Coupled Receptors (GPCRs): GPER has been identified as a target for THQ derivatives in the context of breast cancer.[4]

  • Efflux Pumps: P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer, is another validated target for this class of compounds.[8]

Field Insight: Before committing to a large-scale screen, it is crucial to ensure a high-quality, experimentally determined 3D structure of the target protein is available, typically from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-fidelity homology model may be used, but this introduces an additional layer of uncertainty that must be carefully validated.[9]

Preparation of the Tetrahydroquinolinone Virtual Library

A virtual library of THQ derivatives can be constructed through combinatorial enumeration of substituents at various positions on the core scaffold.

Protocol: Virtual Library Preparation

  • Core Scaffold Definition: Begin with the 1,2,3,4-tetrahydroquinoline core structure.

  • Enumeration of Substituents: Define points of variation on the scaffold. Using chemical knowledge, select a range of R-groups (e.g., alkyls, aryls, halogens, hydrogen bond donors/acceptors) to decorate these positions.

  • 3D Structure Generation: Convert the 2D enumerated structures into 3D conformers. It is critical to generate a diverse ensemble of low-energy conformers for each molecule to account for its flexibility.

  • Physicochemical Filtering: Apply filters to remove compounds with undesirable properties. A common starting point is Lipinski's Rule of Five, but it's often beneficial to apply more stringent, project-specific criteria (e.g., molecular weight, logP, number of rotatable bonds).[4][10]

  • Database Formatting: Store the prepared 3D structures in a format suitable for the chosen screening software (e.g., SDF or MOL2 format).

Part 2: The Virtual Screening Cascade

A tiered or cascaded approach to virtual screening is the most effective strategy. It begins with fast, less computationally demanding methods to filter a large library, followed by more accurate, resource-intensive methods for the resulting smaller subset of promising compounds.[5]

Diagram 1: High-Level Virtual Screening Workflow

G cluster_prep Part 1: Preparation cluster_screen Part 2: Screening Cascade cluster_post Part 3: Post-Screening Analysis Target_Selection Target Selection & Validation Library_Prep THQ Library Preparation & Filtering Target_Selection->Library_Prep HTVS High-Throughput Virtual Screening (HTVS) (e.g., Docking) Library_Prep->HTVS Hit_Triage Hit Triage & Clustering (Top 5-10%) HTVS->Hit_Triage Refined_Docking Refined Docking (e.g., SP/XP Glide, Vina) Hit_Triage->Refined_Docking Pose_Analysis Binding Pose Analysis Refined_Docking->Pose_Analysis ADMET In Silico ADMET Prediction Pose_Analysis->ADMET MD_Sim Molecular Dynamics Simulation ADMET->MD_Sim Final_Selection Final Hit Selection (Top 20-50 Compounds) MD_Sim->Final_Selection G cluster_ligand Known Active Ligand cluster_model Generated Pharmacophore Model L1 HBD HBD L1->HBD Feature Extraction HBA HBA L1->HBA Feature Extraction HY HY L1->HY Feature Extraction AR AR L1->AR Feature Extraction G Start Top Docked Pose Setup System Solvation & Ionization Start->Setup Equil Equilibration (NVT, NPT) Setup->Equil MD_Run Production MD Run (50-100 ns) Equil->MD_Run Analysis Trajectory Analysis (RMSD, Interactions) MD_Run->Analysis Decision Is Binding Pose Stable? Analysis->Decision Select Select for Synthesis Decision->Select Yes Reject Reject Candidate Decision->Reject No

References

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,3,4-tetrahydroquinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on a specific analog, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, for which the precise mechanism of action is not yet fully elucidated in public literature. Drawing upon structure-activity relationships from the broader quinolone class, this document proposes a primary hypothesized mechanism centered on microtubule dynamics disruption, a validated approach in oncology. We provide a comprehensive, field-proven experimental framework to systematically investigate and validate this hypothesis, designed for researchers and drug development professionals. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating and rigorous scientific approach.

Introduction and Strategic Overview

The quinoline and tetrahydroquinoline cores are fundamental building blocks in the development of therapeutic agents, demonstrating activities ranging from antimicrobial and neuroprotective to potent anticancer effects. The specific compound, this compound (henceforth referred to as C10H10BrNO), incorporates key structural features—a halogenated aromatic ring and a lactam within the tetrahydroquinoline system—that suggest a potential for significant biological interaction.

While direct mechanistic studies on C10H10BrNO are sparse, related 1,2,3,4-tetrahydro-2-phenyl-4-quinolone derivatives have been identified as a novel class of antimitotic agents that interact with tubulin.[1] This precedent forms the foundation of our primary hypothesis: C10H10BrNO exerts cytotoxic effects, particularly against rapidly proliferating cells, by directly interfering with tubulin polymerization, leading to mitotic arrest and apoptosis.

This guide presents a logical, multi-phase experimental strategy to rigorously test this hypothesis. It is designed not merely as a set of instructions, but as a self-validating workflow that builds from broad cellular effects to specific molecular target engagement.

Hypothesized Primary Mechanism: Disruption of Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division. This process is a clinically validated target for a host of successful anticancer drugs, which are broadly classified as microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids).

We postulate that C10H10BrNO functions as a microtubule destabilizing agent. It is hypothesized to bind to β-tubulin, potentially at or near the colchicine-binding site, sterically hindering the conformational changes required for the incorporation of tubulin dimers into growing microtubule protofilaments. This inhibition of polymerization leads to a net depolymerization, dissolution of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.

putative_mechanism cluster_0 Cellular Environment C10H10BrNO C10H10BrNO Tubulin α/β-Tubulin Dimers C10H10BrNO->Tubulin Binds to β-subunit MT Microtubule Polymer C10H10BrNO->MT Inhibits Polymerization Tubulin->MT Polymerization G2M G2/M Arrest Spindle Mitotic Spindle MT->Spindle Assembly Apoptosis Apoptosis G2M->Apoptosis Induces

Figure 1: Hypothesized mechanism of C10H10BrNO as a microtubule destabilizer.

Experimental Validation Framework

To systematically validate the proposed mechanism, we will proceed through a three-phase approach. This workflow is designed to first confirm a relevant cellular phenotype, then identify the direct molecular interaction, and finally, rule out other plausible mechanisms.

experimental_workflow Phase1 Phase 1: Cellular Phenotype (Cytotoxicity Screening) MTT MTT Assay on Cancer Cell Lines Phase1->MTT Phase2 Phase 2: Target Engagement (In Vitro Tubulin Assay) TubulinAssay Turbidity-Based Tubulin Polymerization Assay Phase2->TubulinAssay Phase3 Phase 3: Target Specificity (Secondary Target Screening) Secondary AChE, CA, Bromodomain Inhibition Assays Phase3->Secondary IC50 Determine IC50 Values MTT->IC50 IC50->Phase2 If cytotoxic IC50->Phase3 Conclusion Confirm/Refute Primary Hypothesis & Characterize Off-Target Profile TubulinAssay->Conclusion Secondary->Conclusion

Figure 2: A logical workflow for the mechanistic validation of C10H10BrNO.
Phase 1: Cellular Cytotoxicity Assessment

Causality: Before investigating a specific molecular target, it is imperative to confirm that C10H10BrNO imparts a biological effect at the cellular level. An anti-proliferative or cytotoxic effect is a prerequisite for a compound hypothesized to be an antimitotic agent. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[1][2][3]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) into 96-well flat-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of C10H10BrNO in DMSO. Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Paclitaxel).

  • Cell Treatment: Remove the culture medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Sample IC₅₀ Values

Cell LineTissue of OriginPutative IC₅₀ (µM) for C10H10BrNOPositive Control (Paclitaxel) IC₅₀ (nM)
HeLaCervical CancerExperimental Value5 - 10
MCF-7Breast CancerExperimental Value2 - 8
A549Lung CarcinomaExperimental Value10 - 20
Phase 2: In Vitro Tubulin Polymerization Assay

Causality: If C10H10BrNO demonstrates significant cytotoxicity, the next logical step is to test its direct effect on the primary molecular target, tubulin. An in vitro polymerization assay, free from other cellular components, provides definitive evidence of direct interaction. This assay measures the change in light scattering (turbidity) as tubulin dimers assemble into microtubules, a process that is altered in the presence of stabilizing or destabilizing agents.[4]

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay

  • Reagent Preparation:

    • Tubulin: Use >99% pure bovine tubulin. Reconstitute lyophilized tubulin in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 2-4 mg/mL. Keep on ice and use within one hour.

    • Test Compound: Prepare various concentrations of C10H10BrNO in G-PEM buffer. Include a vehicle control (DMSO), a known destabilizer (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel).

  • Assay Setup:

    • Pre-warm a temperature-controlled spectrophotometer with a 96-well plate reader to 37°C.

    • On ice, add 10 µL of the test compound dilutions or controls to the appropriate wells of a clear, 96-well plate.

    • Add 90 µL of the cold tubulin solution to each well to initiate the reaction. The final tubulin concentration will be ~1.8-3.6 mg/mL.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed spectrophotometer.

    • Measure the absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.[4]

  • Data Analysis:

    • Plot absorbance (OD₃₄₀) versus time for each condition.

    • The vehicle control should produce a sigmoidal curve with a lag phase, a polymerization phase, and a steady-state plateau.

    • Interpretation:

      • Inhibition (Destabilization): A decrease in the maximum absorbance (Vmax) and/or a reduction in the polymerization rate compared to the vehicle control indicates that C10H10BrNO inhibits tubulin polymerization.

      • Enhancement (Stabilization): An increase in Vmax and/or polymerization rate indicates a stabilizing effect.

Phase 3: Secondary Target Specificity Screening

Causality: To build a comprehensive profile and ensure the primary mechanism is not confounded by other activities, it is crucial to screen C10H10BrNO against other plausible targets for the tetrahydroquinoline scaffold. This demonstrates scientific rigor and may reveal polypharmacology.

A. Acetylcholinesterase (AChE) Inhibition Assay

  • Principle: Based on the Ellman method, AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow product measured at 412 nm.[5][6] A reduction in color formation indicates inhibition.

  • Brief Protocol: Incubate recombinant human AChE with C10H10BrNO for 15 minutes. Initiate the reaction by adding acetylthiocholine and DTNB. Monitor the kinetic increase in absorbance at 412 nm.[6]

B. Carbonic Anhydrase (CA) Inhibition Assay

  • Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol.[7] Inhibition is measured by a reduced rate of color development at 405 nm.

  • Brief Protocol: Pre-incubate human carbonic anhydrase II with C10H10BrNO. Initiate the reaction by adding p-NPA and measure the kinetic absorbance at 405 nm.[7][8]

C. Bromodomain (BRD4) Inhibition Assay

  • Principle: An AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) can be used. A GST-tagged BRD4 protein and a biotinylated acetylated histone peptide are brought into proximity by glutathione donor and streptavidin acceptor beads, generating a signal. An inhibitor disrupts this interaction, reducing the signal.[9][10][11]

  • Brief Protocol: Incubate GST-BRD4(BD1), a biotinylated histone H4 peptide, and C10H10BrNO. Add glutathione donor beads, incubate, then add streptavidin acceptor beads. Read the plate on an AlphaScreen-capable reader.[11]

Synthesis and Conclusion

This technical guide outlines a robust, hypothesis-driven strategy to elucidate the mechanism of action of this compound. By starting with a broad assessment of cellular cytotoxicity and progressively narrowing the focus to a specific, high-value molecular target—tubulin—this framework provides a clear path to validation. The inclusion of secondary screening assays ensures the resulting mechanistic understanding is both specific and comprehensive.

If the experimental data align with the primary hypothesis, C10H10BrNO would be confirmed as a novel antimitotic agent acting as a microtubule destabilizer. The IC₅₀ values from the cytotoxicity assays, combined with the quantitative inhibition of tubulin polymerization, will provide a strong foundation for further preclinical development, including cell cycle analysis, apoptosis assays, and in vivo efficacy studies. This structured approach ensures that research efforts are logical, efficient, and yield trustworthy, high-impact data for drug development professionals.

References

Spectroscopic Characterization of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, a halogenated derivative of the tetrahydroquinoline scaffold, represents a molecule of significant interest due to its potential applications in medicinal chemistry. The tetrahydroquinoline core is a privileged structure, appearing in numerous biologically active compounds. The introduction of a bromine atom at the 6-position and a methyl group on the nitrogen atom, along with the carbonyl functionality, creates a unique electronic and steric profile that warrants detailed spectroscopic investigation.

This technical guide provides an in-depth exploration of the spectroscopic profile of this compound. While experimental spectra for this specific compound are not widely available in the public domain, this document will leverage established principles of spectroscopic analysis to predict and interpret its characteristic data across several key techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, this guide will present robust, field-proven protocols for the acquisition of high-quality spectroscopic data, empowering researchers to validate and characterize this and similar molecules in their own laboratories.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is foundational to understanding its spectroscopic behavior. The molecule, with the chemical formula C₁₀H₁₀BrNO, consists of a bicyclic system where a benzene ring is fused to a saturated nitrogen-containing ring bearing a carbonyl group and a methyl substituent on the nitrogen.

Chemical Structure:

A 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, and the methyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5Doublet1HH-5Aromatic proton ortho to the bromine atom, deshielded.
~ 7.3Doublet of doublets1HH-7Aromatic proton coupled to H-5 and H-8.
~ 6.9Doublet1HH-8Aromatic proton ortho to the nitrogen-containing ring.
~ 3.3Singlet3HN-CH₃Methyl group attached to the electron-withdrawing nitrogen atom.
~ 2.9Triplet2HH-4Methylene group adjacent to the aromatic ring.
~ 2.6Triplet2HH-3Methylene group adjacent to the carbonyl group.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170C=OCarbonyl carbon, significantly deshielded.
~ 140C-4aQuaternary aromatic carbon adjacent to nitrogen.
~ 135C-7Aromatic CH carbon.
~ 132C-5Aromatic CH carbon.
~ 128C-8aQuaternary aromatic carbon.
~ 118C-6Aromatic carbon attached to bromine.
~ 115C-8Aromatic CH carbon.
~ 35N-CH₃Methyl carbon attached to nitrogen.
~ 30C-3Aliphatic carbon adjacent to the carbonyl group.
~ 25C-4Aliphatic carbon adjacent to the aromatic ring.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer instrument High-Field NMR Spectrometer transfer->instrument params Set Acquisition Parameters (¹H & ¹³C) instrument->params acquire Acquire Data params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Predicted Mass Spectrum

For this compound, the mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Expected Molecular Ion Peaks:

  • [M]⁺: m/z corresponding to C₁₀H₁₀⁷⁹BrNO

  • [M+2]⁺: m/z corresponding to C₁₀H₁₀⁸¹BrNO (approximately equal in intensity to the [M]⁺ peak)

Predicted Fragmentation Pattern:

  • Loss of the bromine atom.

  • Loss of the methyl group.

  • Cleavage of the tetrahydroquinoline ring.

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, coupled to an appropriate ionization source.

Ionization Method:

  • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, which can be useful for structural elucidation.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically results in less fragmentation and a more prominent molecular ion peak.

Data Acquisition:

  • The sample is introduced into the ion source (e.g., via direct infusion or coupled with a chromatographic separation technique like GC or LC).

  • The molecules are ionized.

  • The resulting ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.

  • The detector records the abundance of each ion, generating a mass spectrum.

G cluster_sample Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection infusion Direct Infusion ei Electron Ionization (EI) infusion->ei chromatography GC/LC esi Electrospray Ionization (ESI) chromatography->esi analyzer Mass Analyzer (e.g., Quadrupole, TOF) ei->analyzer esi->analyzer detector Ion Detector analyzer->detector spectrum Mass Spectrum Generation detector->spectrum

Generalized workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and non-destructive technique for identifying the functional groups present in a compound.

Predicted IR Spectrum

The IR spectrum of this compound is expected to display several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch
~ 1680StrongC=O (amide) stretch
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1350MediumC-N stretch
~ 1100MediumC-Br stretch
Experimental Protocol for IR Data Acquisition

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Sample (KBr Pellet):

    • Grind a small amount of the sample with anhydrous potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet.

  • Solid Sample (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

  • The sample is placed in the beam path.

  • The sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum.

Conclusion

The structural characterization of this compound is a critical step in its evaluation for potential applications in drug development. This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this molecule, based on fundamental principles and comparison with related structures. The detailed, step-by-step protocols for NMR, MS, and IR spectroscopy offer a robust framework for researchers to acquire high-quality experimental data. By combining these powerful analytical techniques, scientists can confidently confirm the identity, purity, and structure of this and other novel compounds, paving the way for further investigation into their biological activities.

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a substituted quinolinone derivative of significant interest in medicinal chemistry and drug development. The incorporation of a bromine atom at the 6-position and a methyl group on the nitrogen atom of the tetrahydroquinoline scaffold imparts unique physicochemical properties that can influence its biological activity and metabolic profile. As with any compound intended for pharmaceutical research, rigorous analytical characterization is paramount to confirm its identity, purity, and stability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols outlined herein are based on established analytical principles and data from closely related analogs, offering a robust starting point for method development and validation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the selection of appropriate analytical techniques and the interpretation of the resulting data.

PropertyValueSource
CAS Number 1092523-03-9[1]
Molecular Formula C₁₀H₁₀BrNO[1]
Molecular Weight 240.10 g/mol [1]
Appearance Solid (predicted)[1]
Boiling Point 429.2 ± 45.0 °C at 760 mmHg (predicted)[1]
InChI Key NJZZUBLIVYKUJM-UHFFFAOYSA-N[1]

Structural Elucidation and Spectroscopic Analysis

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are critical for the characterization of this compound.

Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Expected Chemical Shifts (δ) and Multiplicities: Based on the analysis of related quinoline derivatives, the following proton signals are anticipated for this compound dissolved in a suitable deuterated solvent like CDCl₃.[2][3][4]

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (C5-H, C7-H, C8-H)6.5 - 7.5m (multiplet)3H
Aliphatic (C3-H₂, C4-H₂)2.5 - 3.5m (multiplet)4H
N-Methyl (N-CH₃)~3.3s (singlet)3H

Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard one-pulse sequence.

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at δ = 7.26 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal.

Expected Chemical Shifts (δ):

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)165 - 175
Aromatic (C-Br, C-N, C-H)110 - 145
Aliphatic (CH₂)20 - 40
N-Methyl (N-CH₃)~30

Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Accurately weigh 20-50 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent.

  • Instrumentation: Use a high-field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Referencing: Reference the spectrum to the solvent peak (CDCl₃ at δ = 77.16 ppm).

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structural characterization.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.

Expected Results: For this compound, the mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M+ and M+2 peaks).

  • [M+H]⁺ (Monoisotopic Mass): 239.9973 (calculated for C₁₀H₁₁⁷⁹BrNO⁺) and 241.9952 (calculated for C₁₀H₁₁⁸¹BrNO⁺).

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), preferably with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Chromatographic Conditions (for sample introduction):

    • Column: A standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range that includes the expected molecular ion peaks (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peaks and compare the observed m/z values and isotopic pattern with the theoretical values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides information about the functional groups present in the molecule.

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C=O (Amide)1650 - 1680
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 2960
C-N1250 - 1350
C-Br500 - 600

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. A reverse-phase HPLC method is generally suitable for a compound with the polarity of this compound.

Protocol for Reverse-Phase HPLC Analysis:

This protocol is adapted from methods used for similar quinolinone derivatives and should be optimized and validated for the specific application.[5][6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in methanol or acetonitrile (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

    • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution.

  • Data Analysis:

    • Determine the retention time of the main peak in the standard chromatogram.

    • Identify the corresponding peak in the sample chromatogram.

    • Calculate the purity of the sample by the area percent method.

Logical Relationship of Analytical Techniques

Analytical_Techniques Compound 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinolin-2-one NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR HPLC HPLC (Purity) Compound->HPLC Structure Structural Confirmation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity

Caption: Interrelation of analytical methods for characterization.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. A combination of NMR, MS, and FTIR spectroscopy is essential for unambiguous structural elucidation, while HPLC is the gold standard for purity determination. It is imperative that these methods are validated for their intended use to ensure the generation of accurate and reliable data, which is fundamental for advancing drug discovery and development programs.

References

Introduction: The Tetrahydroquinolinone Scaffold in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed exploration of the experimental applications of substituted tetrahydroquinolinones in neurobiology. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many pharmacologically active compounds.[1] Its derivative, the substituted 1,2,3,4-tetrahydroquinolinone core, represents a promising frontier in the search for novel neuroprotective agents. Neurodegenerative diseases like Alzheimer's and Parkinson's are multifactorial, characterized by complex pathologies including oxidative stress, chronic neuroinflammation, and protein aggregation.[1][2][3] Substituted tetrahydroquinolinones are of particular interest due to their potential to act as multi-target-directed ligands (MTDLs), simultaneously modulating several of these pathological pathways.[1]

This guide details robust, validated protocols to investigate the neurobiological activities of novel substituted tetrahydroquinolinones, focusing on their antioxidant, anti-inflammatory, and cytoprotective properties. We will explore the underlying mechanisms, providing a framework for identifying and characterizing promising therapeutic candidates.

Core Neuroprotective Mechanisms: A Multi-Pronged Approach

The therapeutic potential of substituted tetrahydroquinolinones in neurobiology stems from their ability to intervene in key pathological cascades. Understanding these mechanisms is fundamental to designing relevant screening assays.

  • Combating Oxidative Stress: Oxidative stress, an imbalance between reactive oxygen species (ROS) production and the cell's ability to detoxify them, is a common feature in neurodegeneration.[3][4] Many tetrahydroquinoline derivatives possess significant antioxidant properties, capable of directly scavenging free radicals or, more importantly, up-regulating the cell's endogenous antioxidant systems.[4][5]

  • Modulating Neuroinflammation: Chronic activation of microglia, the brain's resident immune cells, contributes to neuronal damage through the release of pro-inflammatory cytokines and ROS.[2][6] Tetrahydroquinolinones can exert anti-inflammatory effects, often by inhibiting key signaling pathways like NF-κB, thereby reducing the production of these harmful mediators.[4]

  • Activating the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[7] Under basal conditions, it is sequestered in the cytoplasm by Keap1.[8] Electrophilic compounds, including some tetrahydroquinolinone derivatives, can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[9] There, it binds to the Antioxidant Response Element (ARE), driving the expression of a suite of cytoprotective genes, including antioxidant enzymes.[10]

The following application notes provide the methodologies to probe these mechanisms experimentally.

Application Note 1: In Vitro Assessment of Antioxidant and Radical Scavenging Activity

Rationale: The first step in characterizing a potential neuroprotective compound is to assess its intrinsic antioxidant capacity. The DPPH and ABTS assays are rapid, reliable, and widely used spectrophotometric methods for evaluating the free-radical scavenging ability of a compound.[5] These assays measure the compound's ability to donate a hydrogen atom or an electron to neutralize a stable radical.[5][11]

Protocol 1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation :

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in a light-protected container.[12]

    • Prepare a stock solution of the test tetrahydroquinolinone derivative (e.g., 1 mg/mL) in methanol or DMSO.

    • Prepare serial dilutions from the stock solution to create a range of test concentrations (e.g., 10, 25, 50, 100 µg/mL).[13]

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same concentration range.

  • Assay Procedure (96-well plate format) :

    • To respective wells, add 100 µL of each concentration of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • For the blank/control well, add 100 µL of the solvent (methanol or DMSO) and 100 µL of the DPPH solution.[12]

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Reagent Preparation :

    • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]

    • On the day of the assay, dilute the ABTS•+ stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

    • Prepare the test compound and positive control (ascorbic acid or Trolox) as described in the DPPH protocol.

  • Assay Procedure (96-well plate format) :

    • To respective wells, add 10 µL of each concentration of the test compound or positive control.

    • Add 190 µL of the diluted ABTS•+ solution to all wells.[13]

    • Incubate the plate at room temperature for 6-10 minutes.[13]

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the concentration-inhibition curve.

Data Presentation: Antioxidant Activity
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Test Compound (THQ-1)18.58.2
Test Compound (THQ-2)25.112.6
Ascorbic Acid (Control)28.415.3
Trolox (Control)22.711.9

Note: Data are representative examples for illustrative purposes.

Application Note 2: Evaluating Neuroprotective Efficacy in Cellular Models of Neurotoxicity

Rationale: A key indicator of a compound's therapeutic potential is its ability to protect neurons from toxic insults relevant to neurodegenerative diseases. Human neuroblastoma SH-SY5Y cells are a widely used and validated model for assessing neuroprotection against various toxins, including glutamate (excitotoxicity), rotenone (mitochondrial dysfunction, relevant to Parkinson's), and amyloid-beta (Aβ) peptides (relevant to Alzheimer's).[14]

Protocol 2.1: Glutamate-Induced Excitotoxicity Assay
  • Cell Culture :

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) and maintain in a humidified incubator at 37°C with 5% CO2.

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Treatment :

    • Pre-treat the cells with various non-toxic concentrations of the substituted tetrahydroquinolinone for 24 hours.[15]

    • Induce excitotoxicity by exposing the cells to a high concentration of L-glutamate (concentration to be optimized, e.g., 5-20 mM) for an additional 24 hours.[15]

    • Include control groups: untreated cells, cells treated with glutamate only, and cells treated with the test compound only.

  • Assessment of Cell Viability (MTT Assay) :

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding 100 µL of DMSO or another suitable solvent to each well.

    • Measure the absorbance at 570 nm. Cell viability is directly proportional to the absorbance.

  • Data Analysis :

    • Express the results as a percentage of the viability of the untreated control cells.

    • Determine the concentration at which the test compound provides significant protection against glutamate-induced cell death.

Workflow for Screening Neuroprotective Compounds

The following diagram outlines a general workflow for identifying and validating neuroprotective tetrahydroquinolinones.

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Validation A Primary Screen: Antioxidant Assays (DPPH, ABTS) B Secondary Screen: Cellular Neuroprotection Assays (e.g., SH-SY5Y vs. Glutamate/Rotenone) A->B Active Compounds C Mechanism of Action Studies: - Anti-inflammatory (Microglia) - Nrf2 Activation Assay B->C Protective Compounds D Lead Candidate Identification C->D Confirmed Mechanism E Animal Model of Disease (e.g., Rotenone-induced PD model) D->E Advance Lead to In Vivo F Behavioral & Histological Analysis E->F G Preclinical Candidate F->G caption Screening workflow for neuroprotective tetrahydroquinolinones.

Caption: Screening workflow for neuroprotective tetrahydroquinolinones.

Application Note 3: Probing Anti-Neuroinflammatory Effects in Microglial Cell Models

Rationale: Since neuroinflammation is a critical component of neurodegeneration, assessing a compound's ability to suppress microglial activation is essential.[16] BV-2 or HMC3 microglial cell lines are routinely used for this purpose.[14][17] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of microglia and is used to induce a pro-inflammatory state in vitro, characterized by the release of nitric oxide (NO), ROS, and cytokines like TNF-α.[16][17]

Protocol 3.1: LPS-Induced Inflammation in BV-2 Microglia
  • Cell Culture :

    • Culture BV-2 cells and seed them into a 96-well plate, allowing them to adhere overnight.

  • Treatment :

    • Pre-treat the cells with various non-toxic concentrations of the test tetrahydroquinolinone for 1 hour.

    • Stimulate inflammation by adding LPS (e.g., 100 ng/mL) to the wells and incubate for 24 hours.

    • Include control groups: untreated cells, cells treated with LPS only, and cells treated with the test compound only.

  • Assessment of Inflammatory Markers :

    • Nitric Oxide (NO) Production (Griess Assay):

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

      • Incubate for 10-15 minutes at room temperature.

      • Measure the absorbance at 540 nm. The amount of NO produced is determined using a sodium nitrite standard curve.

    • Pro-inflammatory Cytokine (TNF-α) Release (ELISA):

      • Collect the cell culture supernatant.

      • Quantify the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

    • Intracellular ROS Production (DCFH-DA Assay):

      • After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

      • DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[18]

      • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis :

    • Calculate the percentage reduction in NO, TNF-α, or ROS production compared to the LPS-only treated group.

    • Determine the IC50 for the inhibition of these inflammatory markers.

Data Presentation: Anti-inflammatory Activity
CompoundInhibition of NO (IC50, µM)Inhibition of TNF-α (% at 10µM)
Test Compound (THQ-1)12.345.2%
Dexamethasone (Control)5.868.5%

Note: Data are representative examples for illustrative purposes.

Application Note 4: Investigating the Nrf2/ARE Signaling Pathway

Rationale: Determining whether a compound's antioxidant and cytoprotective effects are mediated through the activation of the Nrf2 pathway provides crucial mechanistic insight.[9] This can be assessed by measuring the nuclear translocation of Nrf2 or by quantifying the expression of its downstream target genes, such as Heme Oxygenase-1 (HMOX1).[8][9]

Protocol 4.1: Quantification of Nrf2 Target Gene Expression (qRT-PCR)
  • Cell Culture and Treatment :

    • Use a suitable cell line (e.g., SH-SY5Y or HepG2). Seed cells and allow them to adhere.

    • Treat the cells with the test tetrahydroquinolinone at an effective concentration (determined from previous assays) for a specified time (e.g., 6, 12, or 24 hours). Sulforaphane can be used as a positive control Nrf2 activator.[10]

  • RNA Extraction and cDNA Synthesis :

    • Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR) :

    • Prepare a reaction mixture containing cDNA, SYBR Green master mix, and specific primers for the target gene (e.g., HMOX1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Perform the qRT-PCR using a real-time PCR system.

  • Data Analysis :

    • Calculate the relative gene expression using the ΔΔCt method.

    • A significant increase in HMOX1 mRNA levels in compound-treated cells compared to vehicle-treated cells indicates activation of the Nrf2 pathway.

Nrf2/ARE Signaling Pathway Activation

This diagram illustrates how a substituted tetrahydroquinolinone can activate the Nrf2 pathway, leading to a cytoprotective response.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequestration Ub Ubiquitin Degradation Keap1->Ub targets Nrf2 for Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation THQ Substituted Tetrahydroquinolinone THQ->Keap1 modifies Cys residues ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Cytoprotective Genes (HMOX1, GCLM, etc.) ARE->Genes activates transcription of Response Cellular Protection (Antioxidant & Anti-inflammatory) Genes->Response caption Mechanism of Nrf2 pathway activation by a test compound.

Caption: Mechanism of Nrf2 pathway activation by a test compound.

References

Application Notes and Protocols: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This document provides a comprehensive guide to the potential application of a specific derivative, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, as a chemical probe. While this molecule is currently under-characterized in the scientific literature, its structural features suggest its potential as a valuable tool for interrogating biological pathways. These notes offer a proposed framework for its validation and use, grounded in established principles of chemical biology and drug discovery.[4]

Introduction: The Promise of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core is a versatile heterocyclic motif found in both natural products and synthetic pharmaceuticals.[2] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to achieve specific interactions with biological targets.[5] Derivatives of this scaffold have been reported to modulate the activity of various enzymes and receptors, making them attractive starting points for drug discovery and for the development of chemical probes to elucidate complex biological processes.[1][6]

This compound (herein referred to as BMTQ) is a derivative that combines the core tetrahydroquinoline structure with a bromine atom at the 6-position and a methyl group on the nitrogen at the 1-position. The bromine atom can serve as a handle for further chemical modification (e.g., for attaching reporter tags or for structure-activity relationship studies) and can also enhance binding affinity through halogen bonding. The N-methylation may improve cell permeability and metabolic stability.

Given the known anticancer activities of many quinoline and tetrahydroquinoline derivatives, we propose a hypothetical application of BMTQ as a chemical probe to investigate signaling pathways relevant to oncology.[6][7]

Physicochemical Properties of BMTQ

A summary of the known properties of BMTQ is presented in the table below.

PropertyValueSource
CAS Number 1092523-03-9
Molecular Formula C₁₀H₁₀BrNO[8][9]
Molecular Weight 240.10 g/mol [9]
Appearance Solid[9]
Purity ≥97%[10]
Storage 4°C

Proposed Biological Target and Mechanism of Action

Based on the broad anti-proliferative effects of related compounds, we hypothesize that BMTQ may act as an inhibitor of a key signaling pathway involved in cancer cell growth and survival. A plausible, albeit unconfirmed, target could be a protein kinase or a transcription factor pathway that is frequently dysregulated in cancer. For the purpose of this guide, we will proceed with the hypothesis that BMTQ modulates the activity of a hypothetical "Kinase X" within the MAPK/ERK signaling cascade, a pathway crucial for cell proliferation.

pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Kinase X Kinase X ERK->Kinase X Transcription Factors Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival BMTQ BMTQ BMTQ->Kinase X Inhibition Kinase X->Transcription Factors

Caption: Proposed mechanism of action for BMTQ.

Experimental Workflow for Probe Validation

A rigorous validation process is essential to establish BMTQ as a reliable chemical probe. The following workflow outlines the key experimental stages.

workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo (Optional) a Biochemical Assay: Target Engagement (Kinase X) b Selectivity Profiling: Kinase Panel Screen a->b c Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA) b->c d Phenotypic Assays: Cell Viability (MTT) & Proliferation (BrdU) c->d e Pathway Analysis: Western Blot for p-ERK d->e f Pharmacokinetic Studies e->f g Xenograft Tumor Model f->g

Caption: Workflow for validating BMTQ as a chemical probe.

Detailed Protocols

The following protocols provide step-by-step methodologies for the key validation experiments.

Protocol 1: Biochemical Kinase Assay (Target Engagement)

Objective: To determine the in vitro inhibitory activity of BMTQ against the purified, recombinant "Kinase X".

Materials:

  • Purified, active "Kinase X"

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • BMTQ (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of BMTQ in DMSO. A typical starting range would be from 100 µM down to 1 nM.

  • In a 384-well plate, add 2.5 µL of 4X Kinase X solution (in kinase buffer).

  • Add 2.5 µL of 4X BMTQ dilution (or DMSO for control).

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP mix.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each BMTQ concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that BMTQ engages with "Kinase X" in a cellular context.

Materials:

  • Cancer cell line expressing "Kinase X" (e.g., HeLa or a relevant cancer line)

  • Complete cell culture medium

  • PBS (Phosphate-buffered saline)

  • BMTQ (dissolved in DMSO)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for "Kinase X"

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with BMTQ (at a concentration ~10-fold above the biochemical IC₅₀) or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvest cells, wash with PBS, and resuspend in lysis buffer.

  • Lyse the cells by freeze-thaw cycles.

  • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction) and analyze by SDS-PAGE and Western blotting using an antibody against "Kinase X".

  • Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature in the BMTQ-treated samples compared to the DMSO control, signifying stabilization of "Kinase X" upon ligand binding.

Protocol 3: Cell Viability Assay (MTT)

Objective: To assess the effect of BMTQ on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • BMTQ (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of BMTQ for 72 hours. Include a DMSO vehicle control.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of viable cells relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Concluding Remarks

This compound represents a promising, yet underexplored, chemical entity. The protocols and workflows outlined in this document provide a robust framework for its characterization and validation as a chemical probe. By systematically evaluating its biochemical activity, cellular target engagement, and phenotypic effects, researchers can unlock its potential as a valuable tool for dissecting complex biological pathways, particularly in the context of cancer research. The principles described herein are broadly applicable to the development and validation of other novel chemical probes.[11][12][13]

References

methods for radiolabeling 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the radiolabeling of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, a key process for its application in molecular imaging and drug development research. This document provides detailed protocols for labeling with Carbon-11, Fluorine-18, and Tritium, complete with insights into the underlying chemistry, purification, and essential quality control procedures.

Introduction

This compound is a heterocyclic compound whose structure presents multiple opportunities for the introduction of radionuclides. Radiolabeled compounds are indispensable tools in pharmaceutical research, enabling non-invasive in vivo imaging with Positron Emission Tomography (PET) and providing quantitative data for absorption, distribution, metabolism, and excretion (ADME) studies.[1][2] The choice of isotope—typically a positron emitter like Carbon-11 (t½ = 20.4 min) or Fluorine-18 (t½ = 109.7 min) for PET, or a beta emitter like Tritium (t½ = 12.3 years) for in vitro assays and metabolic studies—depends entirely on the intended biological application.

This guide details three distinct, field-proven strategies for radiolabeling this specific molecule, each targeting a different functional group and utilizing a different radionuclide. We will explore:

  • Carbon-11 labeling at the N-methyl position, ideal for PET studies requiring rapid imaging kinetics.[3][4]

  • Fluorine-18 labeling via substitution of the aryl bromide, offering a longer half-life for PET imaging of slower biological processes.[5][6][7]

  • Tritium labeling for preclinical in vitro and ADME studies where high specific activity and a long half-life are paramount.[2][8]

Each section provides the scientific rationale for the chosen method, a detailed experimental protocol, and a discussion of the expected outcomes, followed by comprehensive purification and quality control procedures essential for ensuring the final product's suitability for research.

Section 1: Carbon-11 Labeling via N-Methylation

Principle: The most robust and widely used method for introducing Carbon-11 is through methylation of a suitable precursor.[3] This strategy leverages the high reactivity of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). For the target molecule, this requires the synthesis of its des-methyl precursor, 6-Bromo-1,2,3,4-tetrahydroquinolin-2-one. The secondary amine of this precursor is readily alkylated under basic conditions to yield the desired ¹¹C-labeled product. The short half-life of ¹¹C necessitates a rapid, high-yield, and automated synthesis.

Experimental Workflow for [¹¹C]Methylation

cluster_0 [¹¹C]CH₃I Production cluster_1 Radiosynthesis & Purification Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 In-target CH4 [¹¹C]CH₄ CO2->CH4 Ni Catalyst, H₂ CH3I [¹¹C]CH₃I CH4->CH3I I₂, 720°C Reaction Reaction Vessel (DMF, 80°C, 5 min) CH3I->Reaction Trapped in DMF Precursor Des-methyl Precursor + Base (e.g., NaOH) Precursor->Reaction HPLC Semi-Prep HPLC (C18 Column) Reaction->HPLC Purification Formulation SPE Formulation (C18 Cartridge) HPLC->Formulation Solvent Exchange Final [¹¹C]6-Bromo-1-methyl- 1,2,3,4-tetrahydroquinolin-2-one Formulation->Final

Caption: Automated workflow for ¹¹C-methylation.

Protocol 1.1: Synthesis of Precursor (6-Bromo-1,2,3,4-tetrahydroquinolin-2-one)

Causality: Access to the des-methyl precursor is the critical prerequisite for this labeling strategy. Its synthesis can be achieved via standard organic chemistry methods, such as the bromination of 1,2,3,4-tetrahydroquinolin-2-one.

  • To a solution of 1,2,3,4-tetrahydroquinolin-2-one (1.0 eq) in acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water. A precipitate will form.

  • Filter the solid, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution to neutralize residual acid.

  • Recrystallize the crude product from ethanol/water to yield pure 6-Bromo-1,2,3,4-tetrahydroquinolin-2-one. Confirm identity and purity via ¹H NMR and LC-MS.

Protocol 1.2: Automated Radiosynthesis of [¹¹C]this compound

Causality: Automation is crucial for minimizing radiation exposure and ensuring reproducibility, given the 20.4-minute half-life of ¹¹C. This protocol is designed for a common automated synthesis module.

  • [¹¹C]CH₃I Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₄, which is then passed through a quartz tube containing iodine vapor at ~720°C to produce [¹¹C]CH₃I.

  • Trapping: Trap the gaseous [¹¹C]CH₃I in a reaction vessel containing a solution of the des-methyl precursor (0.5 - 1.0 mg) and sodium hydroxide (2 µL, 2 M solution) in 300 µL of dimethylformamide (DMF).

  • Reaction: Heat the sealed reaction vessel at 80°C for 5 minutes.

  • Quenching & Dilution: Cool the vessel and quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the entire reaction mixture onto a semi-preparative C18 HPLC column. Elute with a suitable mobile phase (e.g., 40:60 Acetonitrile:Water with 0.1% TFA) to separate the labeled product from unreacted precursor and impurities.

  • Formulation: Collect the product peak in a flask containing 20 mL of water. Pass this diluted solution through a C18 Sep-Pak cartridge, which will retain the product. Wash the cartridge with 10 mL of sterile water. Elute the final product with 1 mL of ethanol and dilute with sterile saline for injection.

ParameterExpected Outcome
Radiochemical Yield (RCY) 25-40% (decay-corrected, based on starting [¹¹C]CH₃I)
Molar Activity (Aₘ) > 37 GBq/µmol (> 1,000 Ci/mmol) at end of synthesis
Total Synthesis Time 25-30 minutes from end of bombardment (EOB)

Section 2: Fluorine-18 Labeling via Nucleophilic Substitution

Principle: The presence of a bromine atom on the aromatic ring provides a handle for introducing Fluorine-18. Direct nucleophilic aromatic substitution (SₙAr) of an aryl bromide with [¹⁸F]fluoride is challenging due to the poor leaving group nature of bromide on an unactivated ring. However, this transformation can be facilitated using copper-mediated methods, often referred to as "Cu-catalyzed radiofluorination." This approach enhances the reactivity of the aryl halide, allowing for the displacement of bromide with [¹⁸F]fluoride under achievable reaction conditions.[5][7] The resulting product, [¹⁸F]6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, would be a structural analog, not the original compound.

Experimental Workflow for [¹⁸F]Radiofluorination

cluster_0 [¹⁸F]Fluoride Preparation cluster_1 Radiosynthesis & Purification Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F QMA QMA Cartridge (Trapping) Cyclotron->QMA Elution Elution (K₂CO₃/Kryptofix K₂₂₂) QMA->Elution Drying Azeotropic Drying (Acetonitrile) Elution->Drying Forms reactive [¹⁸F]F⁻/K₂₂₂ complex Reaction Reaction Vessel Substrate + Cu catalyst (DMSO, 150°C, 20 min) Drying->Reaction Anhydrous [¹⁸F]F⁻ HPLC Semi-Prep HPLC (C18 Column) Reaction->HPLC Purification Formulation SPE Formulation (C18 Cartridge) HPLC->Formulation Solvent Exchange Final [¹⁸F]6-Fluoro-1-methyl- 1,2,3,4-tetrahydroquinolin-2-one Formulation->Final

Caption: Workflow for copper-mediated ¹⁸F-radiofluorination.

Protocol 2.1: Radiosynthesis of [¹⁸F]6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Causality: The key to this protocol is the rigorous removal of water, as trace amounts will deactivate the nucleophilic [¹⁸F]fluoride. The copper catalyst is essential to facilitate the otherwise difficult substitution.

  • [¹⁸F]Fluoride Processing: Deliver cyclotron-produced [¹⁸F]F⁻ in [¹⁸O]H₂O to a shielded hot cell. Trap the [¹⁸F]F⁻ on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

  • Elution: Elute the [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) (5-10 mg) and potassium carbonate (K₂CO₃) (1-2 mg) in 1 mL of 80:20 acetonitrile/water.

  • Drying: Remove the water via azeotropic distillation by heating the vessel under a stream of nitrogen or vacuum while adding aliquots of anhydrous acetonitrile (2 x 0.5 mL).

  • Reaction: To the dried [¹⁸F]F⁻/K₂₂₂ complex, add a solution of this compound (2-4 mg) and a copper catalyst (e.g., Cu(OTf)₂ with a suitable ligand) in 0.5 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Heating: Seal the vessel and heat at 140-160°C for 20 minutes.

  • Purification & Formulation: Cool the reaction, dilute with 1 mL of HPLC mobile phase, and purify via semi-preparative HPLC as described in Protocol 1.2. The formulation procedure is identical.

ParameterExpected Outcome
Radiochemical Yield (RCY) 10-25% (decay-corrected, based on starting [¹⁸F]F⁻)
Molar Activity (Aₘ) > 74 GBq/µmol (> 2,000 Ci/mmol) at end of synthesis
Total Synthesis Time 50-60 minutes from EOB

Section 3: Tritium Labeling via Catalytic Dehalogenation

Principle: Tritium is the ideal isotope for ADME and in vitro binding studies due to its long half-life and the fact that it doesn't alter the molecule's chemical structure when replacing a hydrogen atom.[2] A highly efficient and site-specific method to introduce tritium is through catalytic dehalogenation. The aryl-bromine bond in the starting material can be selectively reduced using tritium gas (T₂) in the presence of a palladium catalyst (e.g., Pd/C). The bromine atom is replaced by a tritium atom, yielding a high specific activity product. This method produces [³H]-1-methyl-1,2,3,4-tetrahydroquinolin-2-one.

Experimental Workflow for ³H-Tritiation

Tritium Tritium Gas (T₂) Manifold Reaction Reaction Vessel Substrate + Pd/C + Base in Solvent (e.g., EtOAc) Tritium->Reaction 1 atm T₂ Filtration Catalyst Filtration (Celite pad) Reaction->Filtration Evaporation Solvent Evaporation (Removal of labile ³H) Filtration->Evaporation Labile Exchange with MeOH Purification HPLC Purification Evaporation->Purification Final [³H]1-methyl- 1,2,3,4-tetrahydroquinolin-2-one Purification->Final

Caption: Workflow for tritiation via catalytic dehalogenation.

Protocol 3.1: Synthesis of [³H]-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Causality: This reaction is performed in a specialized, sealed apparatus to safely handle high-pressure tritium gas. The base is added to neutralize the HBr byproduct, preventing catalyst poisoning. Post-reaction labile exchange is critical to remove non-specifically incorporated tritium.

  • Vessel Preparation: In a specialized glass reaction vessel, place this compound (5-10 mg), 10% Palladium on Carbon (Pd/C) catalyst (10% by weight of substrate), and a base (e.g., triethylamine, 1.5 eq).

  • Solvent Addition: Add a suitable solvent such as ethyl acetate or methanol (2-3 mL).

  • Degassing: Connect the vessel to a tritium manifold. Freeze the mixture with liquid nitrogen, evacuate the vessel, and backfill with argon. Repeat this freeze-pump-thaw cycle three times to remove all oxygen.

  • Tritiation: Introduce tritium gas into the vessel to a pressure of ~1 atmosphere.

  • Reaction: Warm the vessel to room temperature and stir vigorously for 4-6 hours. Monitor the reaction for tritium uptake.

  • Work-up: After the reaction is complete, carefully recover the excess tritium gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with fresh solvent.

  • Labile Tritium Removal: Evaporate the filtrate to dryness. Re-dissolve the residue in methanol (5 mL) and evaporate again. Repeat this process three times to exchange and remove any labile tritium (e.g., from the N-H if a des-methyl precursor were used, or adsorbed tritium).

  • Purification: Purify the final compound using semi-preparative HPLC to achieve high radiochemical purity.

ParameterExpected Outcome
Specific Activity 555-1110 GBq/mmol (15-30 Ci/mmol)
Radiochemical Purity > 98% after HPLC purification
Chemical Purity > 98%

Section 4: Purification and Quality Control

Principle: Regardless of the labeling method, the final radiolabeled compound must be rigorously purified and tested to ensure it is safe and suitable for its intended use.[9][10][11] Purification separates the desired radiolabeled product from unreacted starting materials, labeled and unlabeled impurities, and reaction byproducts. Quality control (QC) is a series of tests that confirm the identity, purity, and strength of the final product.[12][13]

Purification: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for radiopharmaceutical purification due to its high resolution.[14][15]

  • System: A semi-preparative HPLC system equipped with a UV detector and a radioactivity detector in series.

  • Stationary Phase: A reversed-phase C18 column is typically effective for separating organic molecules of this type.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape. The exact conditions must be developed by analyzing the non-radioactive standard compound first.

Quality Control (QC) Protocols

QC procedures must be performed on the final formulated product before use.[12]

Protocol 4.1: Analytical Radio-HPLC for Radiochemical Purity (RCP) Causality: This is the most critical QC test, quantifying the percentage of radioactivity present in the desired chemical form.[15][16]

  • Inject a small aliquot (~10 µL) of the final product onto an analytical HPLC system (different from the preparative system) with radioactivity and UV detectors.

  • Elute using a pre-validated method that separates the product from all potential impurities.

  • Integrate the peaks on the radioactivity chromatogram.

  • Calculate RCP as: (Area of Product Peak / Total Area of All Radioactive Peaks) * 100.

Protocol 4.2: Molar Activity (Aₘ) Determination Causality: Molar activity (radioactivity per mole) is a critical parameter for receptor-based imaging, as a high value ensures that a low mass of the compound is administered, preventing unwanted pharmacological effects.

  • Generate a standard curve by injecting known concentrations of the non-radioactive standard onto the analytical HPLC and recording the UV peak area.

  • Inject the final radioactive product and determine the UV peak area corresponding to the product.

  • Calculate the mass of the product injected using the standard curve.

  • Measure the radioactivity of the injected sample in a dose calibrator.

  • Calculate Aₘ as: (Radioactivity in GBq) / (moles of compound).

Summary of Key Quality Control Tests

QC TestMethodAcceptance Criterion
Identity Co-elution of the radioactive peak with the non-radioactive standard on analytical HPLC.Retention time of the radioactive peak matches the standard (± 5%).
Radiochemical Purity (RCP) Analytical Radio-HPLC> 95%
Molar/Specific Activity Analytical HPLC with UV calibrationAs high as achievable; must meet application requirements.
Radionuclidic Purity Gamma Spectroscopy (for PET isotopes)> 99.5%
pH pH paper or meter4.5 - 7.5
Sterility & Endotoxins USP methods (for in vivo use)Must be sterile and pass the bacterial endotoxin test.

Conclusion

The radiolabeling of this compound can be successfully achieved using several distinct methodologies, tailored to the specific research question at hand.

  • [¹¹C]N-methylation offers a rapid route to a PET tracer for dynamic in vivo imaging, provided the des-methyl precursor is available.

  • Copper-mediated [¹⁸F]fluorodebromination yields a PET tracer with a longer half-life, suitable for imaging slower biological processes, though it results in a structural analog.

  • Catalytic [³H]debromination provides a high specific activity tritiated compound, ideal for preclinical ADME and in vitro pharmacology studies.

The choice of method should be guided by the half-life of the isotope, the required specific activity, and whether the structural integrity of the parent molecule must be maintained. Successful implementation of any of these protocols relies not only on a robust radiosynthesis but also on rigorous HPLC purification and a comprehensive suite of quality control tests to ensure the final product is pure, potent, and safe for its intended application.

References

Application Notes & Protocols: Probing Kinase Inhibition with 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Potential of Tetrahydroquinolinones in Kinase Inhibitor Discovery

The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Their rigid architecture and synthetic tractability make them ideal starting points for the development of targeted therapeutics. Within this class, tetrahydroquinolin-2-one derivatives have demonstrated a range of biological activities, including anticancer and antiproliferative effects.[2][3] Dysregulation of protein kinase activity is a fundamental mechanism in many diseases, particularly cancer, making kinases a major class of therapeutic targets.[4][5] The structural features of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, with its bromine substituent and methylated nitrogen, suggest its potential as a scaffold for developing selective kinase inhibitors. The bromine atom can serve as a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity against specific kinase targets.

This document provides a comprehensive guide for researchers interested in evaluating this compound as a potential kinase inhibitor. It outlines detailed protocols for initial biochemical screening, cell-based assays to confirm target engagement and cellular activity, and methodologies for preliminary mechanism of action studies.

Hypothesized Signaling Pathway and Target Engagement

Based on the known anticancer activities of related quinolinone structures, a plausible hypothesis is that this compound may exert its effects by inhibiting a key signaling pathway involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2] This pathway is frequently hyperactivated in various cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinolin-2-one Inhibitor->PI3K Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflows

A systematic approach is crucial for validating the kinase inhibitory potential of a novel compound. The following workflow outlines the key stages of investigation.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Mechanism of Action A Compound Preparation & Solubilization B In Vitro Kinase Panel Screen (e.g., ADP-Glo™) A->B C IC50 Determination for Identified Hits B->C D Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) C->D E Target Engagement Assay (e.g., Western Blot for Phospho-Substrates) D->E H Colony Formation Assay D->H F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (e.g., Annexin V/PI Staining) E->G

Caption: Recommended experimental workflow for inhibitor validation.

Protocols

PART 1: Biochemical Assays for Direct Kinase Inhibition

1.1 In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of this compound on the activity of a specific kinase by quantifying the amount of ADP produced.[4]

Materials:

  • Kinase of interest (e.g., PI3K)

  • Kinase-specific substrate

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Data Presentation:

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (nM) (Positive Control)
PI3KαExperimental Value5
PI3KβExperimental Value10
PI3KδExperimental Value20
PI3KγExperimental Value8
mTORExperimental Value15
PART 2: Cell-Based Assays for Cellular Potency and Target Engagement

2.1 Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549)[3]

  • HEK293 (non-malignant control cell line)[3]

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 72 hours.[3]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.[3]

2.2 Western Blot for Phospho-Substrate Analysis

This technique is used to assess the phosphorylation status of downstream targets in a signaling pathway, providing evidence of target engagement within the cell.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-S6 ribosomal protein, anti-S6 ribosomal protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the compound at concentrations around its IC50 value for a specified time.

    • Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration and separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the change in phosphorylation of the target protein.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a kinase inhibitor. Positive results from these assays would warrant further investigation, including broader kinase profiling to assess selectivity, and in vivo studies to evaluate efficacy and safety in preclinical models.[5] The tetrahydroquinolinone scaffold holds significant promise for the development of novel targeted therapies, and systematic evaluation of compounds like this compound is a critical step in this discovery process.

References

Application Notes and Protocols for Scaling Up the Synthesis of Brominated Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenges of Brominated Quinolinones

Brominated quinolinones are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. The incorporation of a bromine atom onto the quinolinone scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse array of biologically active molecules. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. A notable example is Brostallicin, a bromoacryloyl derivative of distamycin A, which has shown promising preclinical activity against various human tumors.[1][2] The development of cost-effective and scalable methods for their synthesis is therefore of paramount importance for advancing new therapeutic agents from the laboratory to clinical trials and commercial production.[3][4]

However, the transition from small-scale laboratory synthesis to large-scale industrial production of brominated quinolinones presents several challenges. These include ensuring regioselectivity of the bromination, handling hazardous reagents like molecular bromine safely, managing exothermic reactions, and developing efficient purification methods to obtain high-purity products.[5][6] This document provides a detailed guide to the techniques and protocols for scaling up the synthesis of brominated quinolinones, with a focus on practical application, safety, and efficiency.

Strategic Approaches to Scale-Up: Batch vs. Continuous Flow

The choice between traditional batch processing and modern continuous flow manufacturing is a critical decision in the scale-up of chemical syntheses. Each approach offers distinct advantages and is suited to different production scales and objectives.

Batch Synthesis: This is the conventional method for chemical production, where reactants are loaded into a reactor, the reaction is carried out, and the product is then isolated.

  • Advantages: Well-established infrastructure in many pharmaceutical and chemical manufacturing plants, suitable for producing a wide range of quantities, and adaptable for multi-product facilities.

  • Disadvantages: Challenges in heat and mass transfer at large scales can lead to poor reaction control and side product formation. Handling large quantities of hazardous reagents like bromine poses significant safety risks.[7]

Continuous Flow Synthesis: In this approach, reactants are continuously pumped through a reactor, where they mix and react. The product is collected continuously at the outlet.

  • Advantages: Superior heat and mass transfer due to high surface-area-to-volume ratios in microreactors or tube reactors, leading to better reaction control, higher yields, and improved safety.[8] The small reaction volume at any given time significantly reduces the risk associated with handling hazardous materials and exothermic reactions.[9][10] Continuous flow systems can be readily automated and are well-suited for process optimization.[11][12]

  • Disadvantages: Higher initial capital investment for specialized equipment. Potential for clogging in narrow channels, especially with solid-forming reactions.

The following diagram illustrates a decision-making workflow for selecting a scale-up strategy.

G start Start: Need to Scale-Up Brominated Quinolinone Synthesis decision1 Production Scale? start->decision1 lab_scale Lab Scale (<1 kg) decision1->lab_scale Small pilot_scale Pilot/Industrial Scale (>1 kg) decision1->pilot_scale Large decision2 Reaction Hazards? lab_scale->decision2 flow_synthesis Continuous Flow Synthesis pilot_scale->flow_synthesis low_hazard Low Hazard (e.g., mild brominating agent) decision2->low_hazard Low high_hazard High Hazard (e.g., molecular bromine, strong exotherm) decision2->high_hazard High batch_synthesis Batch Synthesis low_hazard->batch_synthesis high_hazard->flow_synthesis optimize_batch Optimize Batch Protocol batch_synthesis->optimize_batch develop_flow Develop Continuous Flow Protocol flow_synthesis->develop_flow

Caption: Decision workflow for selecting a scale-up strategy.

Comparative Analysis of Brominating Agents for Industrial Synthesis

The choice of brominating agent is a critical factor that influences the safety, cost, efficiency, and environmental impact of the process. A comparison of common brominating agents is presented below.

Brominating AgentFormulaMolecular Weight ( g/mol )FormKey Advantages for Scale-UpKey Disadvantages for Scale-Up
Molecular Bromine Br₂159.81Fuming red-brown liquidHigh reactivity, readily available, cost-effective.Highly corrosive, toxic, and difficult to handle due to high vapor pressure. Reactions can be highly exothermic and produce corrosive HBr byproduct.[5]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White crystalline solidEasy-to-handle solid, provides a low, constant concentration of Br₂, minimizing side reactions. Safer alternative to liquid bromine.[5][13]Higher cost compared to Br₂, can be unreliable if not pure, requires a radical initiator for certain reactions. The succinimide byproduct needs to be removed.
Dibromoisocyanuric acid (DBI) C₃HBr₂N₃O₃310.88SolidMild and highly effective, with superior brominating ability compared to NBS for some substrates.Less commonly used and potentially more expensive than NBS or Br₂.
Pyridinium Tribromide C₅H₅N·HBr·Br₂319.82Red crystalline solidSolid, stable, and safer alternative to liquid bromine, easy to handle and measure.[5]Can be less reactive than Br₂.

For large-scale industrial synthesis, N-Bromosuccinimide (NBS) is often preferred due to its solid nature, which simplifies handling and improves safety.[13] While molecular bromine is more atom-economical, the engineering controls and safety precautions required for its use at scale can be substantial and costly.[14]

Protocols for Large-Scale Synthesis

Protocol 1: Large-Scale Batch Synthesis of a Brominated Quinolinone using NBS

This protocol describes a generalized procedure for the gram-scale synthesis of a brominated quinolinone derivative using N-bromosuccinimide.

Materials and Equipment:

  • Quinolinone starting material

  • N-Bromosuccinimide (NBS)

  • Appropriate solvent (e.g., acetonitrile, dichloromethane)

  • Radical initiator (e.g., AIBN, benzoyl peroxide), if required

  • Glass-lined or borosilicate glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling system

  • Quenching solution (e.g., aqueous sodium thiosulfate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the quinolinone starting material and the solvent to the reactor. Stir the mixture until the solid is fully dissolved.

  • Initiator Addition (if required): If the reaction requires a radical initiator, add it to the reactor at this stage.

  • NBS Addition: Slowly add the N-bromosuccinimide (NBS) portion-wise to the reactor over a period of 1-2 hours, maintaining the reaction temperature within the desired range (e.g., 20-25 °C). The slow addition helps to control the exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture and quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate. Stir until the color of the reaction mixture disappears.

  • Work-up and Extraction: Transfer the reaction mixture to a separation funnel. Add an organic solvent for extraction (e.g., ethyl acetate) and wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired brominated quinolinone.

Protocol 2: Continuous Flow Synthesis of a Brominated Quinolinone

This protocol outlines a general setup for the continuous flow bromination of a quinolinone, which offers enhanced safety and control.[9][11][12]

Equipment:

  • Two syringe pumps or HPLC pumps

  • T-mixer or static mixer

  • Coil reactor (e.g., PFA or FEP tubing) of appropriate volume

  • Back pressure regulator

  • Temperature-controlled bath or heating block

  • Collection vessel

  • In-line analytical tool (e.g., IR, UV-Vis), optional

Procedure:

  • Solution Preparation:

    • Stream A: Prepare a solution of the quinolinone starting material in a suitable solvent.

    • Stream B: Prepare a solution of the brominating agent (e.g., NBS and a catalytic amount of HBr) in the same solvent.[11]

  • System Setup: Assemble the continuous flow system as shown in the diagram below.

G pumpA Pump A (Quinolinone Solution) mixer T-Mixer pumpA->mixer pumpB Pump B (Brominating Agent Solution) pumpB->mixer reactor Heated Coil Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A typical continuous flow reactor setup for bromination.

  • Reaction Execution:

    • Set the desired flow rates for both pumps to achieve the target residence time in the reactor.

    • Set the temperature of the reactor.

    • Start the pumps to introduce the reactant streams into the mixer and then into the heated coil reactor.

  • Steady State and Collection: Allow the system to reach a steady state, then begin collecting the product stream.

  • Work-up: The collected product stream can be quenched and worked up in a batch-wise manner as described in Protocol 1.

  • Optimization: The reaction conditions (temperature, residence time, stoichiometry) can be rapidly optimized by varying the flow rates and reactor temperature.[11]

Safety Considerations for Large-Scale Bromination

Bromination reactions, especially at an industrial scale, require stringent safety protocols due to the hazardous nature of the reagents.[7][14][15]

Engineering Controls:

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.[7]

  • Dedicated Equipment: Use equipment made of corrosion-resistant materials such as borosilicate glass, PVDF, or glass-lined steel.[14]

  • Scrubber System: A dedicated scrubber containing a neutralizing agent (e.g., sodium thiosulfate or sodium bisulfite solution) should be in place to handle any accidental release of bromine vapors.[14]

  • Temperature Control: A robust cooling system is essential to manage the exothermic nature of bromination reactions and prevent runaways.

  • Containment: Secondary containment should be in place for reactors and storage vessels.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: Wear a lab coat, and for larger scale operations, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: In case of potential exposure to bromine vapors, a full-face respirator with an appropriate cartridge for acid gases should be used.[15]

Emergency Procedures:

  • Spill Response: Have a spill kit readily available with absorbent materials and a neutralizing agent.

  • First Aid: Ensure that safety showers and eyewash stations are easily accessible. In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

Purification and Waste Management at Scale

Purification:

The choice of purification method depends on the physical properties of the brominated quinolinone and the impurities present.

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid products. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly to form crystals of the pure compound.

  • Distillation: For liquid or low-melting solid brominated quinolinones, vacuum distillation can be an effective purification technique.

  • Chromatography: While widely used in the laboratory, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods are ineffective.

Waste Management:

Industrial-scale bromination processes generate various waste streams that must be managed responsibly.[16][17]

  • Aqueous Waste: The aqueous layers from the work-up contain salts and potentially unreacted quenching agents. These streams should be neutralized before disposal in accordance with local regulations.

  • Solvent Waste: Organic solvents should be collected and, where possible, recycled or disposed of through licensed waste management contractors.

  • Solid Waste: The succinimide byproduct from NBS reactions can often be recovered and recycled.

  • Bromine Recovery: In large-scale operations, recovering and recycling bromine from bromide-containing waste streams can be economically and environmentally beneficial.[18][19] This often involves the oxidation of bromide back to molecular bromine.

Conclusion

Scaling up the synthesis of brominated quinolinones is a critical step in the development of new pharmaceuticals. A thorough understanding of the reaction chemistry, careful selection of reagents and reaction conditions, and a strong emphasis on safety are essential for a successful and efficient scale-up campaign. While traditional batch synthesis remains a viable option, continuous flow technology offers significant advantages in terms of safety, control, and scalability for bromination reactions. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can navigate the challenges of scaling up the synthesis of these important molecules, paving the way for the next generation of quinolinone-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cancer Cell Resistance with Tetrahydroquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for leveraging tetrahydroquinolinone (THQ) derivatives to overcome multidrug resistance (MDR) in cancer cells. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your experiments are robust, reproducible, and insightful.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions that arise when beginning research into MDR reversal using THQ derivatives.

Q1: What is the primary mechanism by which tetrahydroquinolinone derivatives are thought to reverse multidrug resistance (MDR)?

A: The predominant mechanism of MDR in many cancers is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[1][2][3] These membrane proteins function as energy-dependent efflux pumps, actively removing a wide range of chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy.[1][4][5] Tetrahydroquinolinone and its derivatives often function as competitive or non-competitive inhibitors of these ABC transporters.[6][7] By binding to the transporter, they can block the efflux of anticancer drugs, restoring their cytotoxic concentrations within the resistant cells.[7][8] Some derivatives may also modulate the ATPase activity essential for pump function.[6]

Q2: How do I select the most appropriate resistant cancer cell line model for my experiments?

A: This is a critical first step. The choice depends on your research question.

  • For mechanism-specific studies: Use a well-characterized paired cell line system, where a parental sensitive line (e.g., A549 lung cancer) and its derived resistant counterpart (e.g., A549-R or A549/Taxol) are available.[9] This allows for direct comparison and minimizes genetic background noise. These resistant lines are typically generated by continuous exposure to a specific chemotherapy drug.[10][11]

  • Confirm the resistance mechanism: It is crucial to verify that the resistance in your chosen cell line is mediated by the ABC transporter you intend to target with your THQ derivative. This can be confirmed by Western blot or qPCR to quantify the expression of transporters like P-gp (encoded by the MDR1 or ABCB1 gene).[3][11]

  • Clinical relevance: Be aware that established cell lines can be highly selected for in vitro growth and may not perfectly mimic clinical drug resistance.[12] Tools like CELLector can help identify cell lines that are more representative of the genomic diversity found in patient tumor cohorts.[13]

Q3: What are the essential positive and negative controls for an MDR reversal experiment?

A: Self-validating protocols are key to trustworthy data.

  • Positive Control Inhibitor: A well-characterized, potent inhibitor of the target transporter should be used. Verapamil , a first-generation P-gp inhibitor, is a standard choice for P-gp-mediated resistance.[14][15][16][17] It directly inhibits P-gp and can also downregulate its expression.[17][18]

  • Parental (Sensitive) Cell Line: The corresponding non-resistant, parental cell line should be run in parallel. Your THQ derivative should ideally show minimal cytotoxic potentiation in this line, demonstrating its specificity for the resistance mechanism.

  • Vehicle Control: The solvent used to dissolve your THQ derivative (e.g., DMSO) must be tested at the final concentration used in the experiment to ensure it has no effect on cell viability or drug sensitivity.

  • Compound-Only Control: Test the cytotoxicity of your THQ derivative alone on both sensitive and resistant cell lines to determine its intrinsic anticancer activity and to select a non-toxic concentration for reversal experiments.[9]

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to specific experimental problems in a Q&A format, followed by a comprehensive protocol.

Troubleshooting Common Experimental Issues

Problem 1: My THQ derivative shows no effect on reversing resistance to Paclitaxel in my P-gp-overexpressing cell line.

Answer: This is a common issue with several potential causes. Let's troubleshoot systematically.

  • Verify Compound Activity and Concentration:

    • Causality: The ability of an inhibitor to reverse resistance is dose-dependent. An insufficient concentration will not achieve the necessary level of transporter occupancy to be effective.

    • Action: First, confirm the intrinsic toxicity of your THQ derivative. Determine its IC50 value on the resistant cells. For reversal studies, you should use a non-toxic concentration, typically 1/10th of its IC50 or lower. Have you performed this dose-response curve for the THQ derivative alone?

    • Action: Are you using a known P-gp inhibitor like Verapamil as a positive control? If Verapamil works in your assay, the problem likely lies with your compound, not the experimental system.[17]

  • Assess the Chemotherapy Drug's Concentration Range:

    • Causality: Reversal is most evident and quantifiable when the concentration of the primary chemotherapeutic agent is shifted from a resistant range to a sensitive range.

    • Action: You must determine the IC50 of Paclitaxel on both the sensitive parental cell line and the resistant cell line. A successful reversal experiment will show the IC50 of Paclitaxel on the resistant line in the presence of your THQ derivative shifting significantly towards the IC50 of the sensitive line. If your Paclitaxel concentrations are too high, you may see overwhelming toxicity that masks any reversal effect.

  • Check the Cell Model and Mechanism:

    • Causality: A P-gp inhibitor cannot reverse resistance if P-gp is not the primary cause of resistance. Cancer cells can develop resistance through numerous other mechanisms, such as altered drug metabolism, enhanced DNA repair, or evasion of apoptosis.[19][20][21]

    • Action: Have you recently confirmed high P-gp expression in your resistant cell line stock via Western Blot? Cell lines can sometimes lose their resistance phenotype over many passages if not maintained under selective pressure (i.e., grown in low-dose chemotherapy drug).

    • Action: Perform a functional efflux assay. Use a fluorescent P-gp substrate like Rhodamine 123.[22][23] Resistant cells will show low fluorescence (as they pump it out), while sensitive cells will be bright. A successful inhibitor will increase Rhodamine 123 accumulation in the resistant cells, making them brighter.[23] This directly confirms functional inhibition of the pump.

Problem 2: My results are inconsistent. The Fold Reversal (FR) value for my THQ derivative varies significantly between experiments.

Answer: Reproducibility is paramount. Let's tighten the experimental parameters.

  • Standardize Cell Seeding and Health:

    • Causality: Cell density and metabolic state directly impact drug sensitivity assays. Over-confluent or stressed cells will respond differently to drugs than healthy, logarithmically growing cells.[24]

    • Action: Always use cells from the same passage number range for a set of experiments. Ensure cells are at 70-80% confluency before harvesting for your assay. Use a cell counter to seed a precise number of cells per well. Perform a cell seeding optimization test to find the density that results in logarithmic growth over the course of your assay (typically 72 hours).

  • Review Drug Preparation and Plate Layout:

    • Causality: Small errors in serial dilutions can lead to large variations in final drug concentrations. Furthermore, an "edge effect" in 96-well plates can cause wells on the periphery to evaporate faster, concentrating the drugs and affecting cell growth.

    • Action: Prepare fresh drug dilutions for each experiment from a validated, high-concentration stock. To mitigate edge effects, do not use the outermost wells of the 96-well plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.

  • Control for Assay Timing and Reagents:

    • Causality: Assays like the MTT or ATP-based assays measure metabolic activity, which is a proxy for cell viability.[25][26] The timing of reagent addition and reading is critical.

    • Action: Ensure incubation times with drugs (e.g., 72 hours) and with the viability reagent (e.g., 4 hours for MTT) are precisely controlled. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences across the plate.

Data Presentation: Interpreting Reversal Potency

The effectiveness of a THQ derivative is quantified by the Fold Reversal (FR) factor. This value indicates how many times more potent the chemotherapeutic drug becomes in the presence of the inhibitor.

FR = (IC50 of Chemo Drug in Resistant Cells) / (IC50 of Chemo Drug in Resistant Cells + THQ Derivative)

Compound Cell Line IC50 Doxorubicin (nM) Fold Reversal (FR)
Doxorubicin AloneMCF-7 (Sensitive)50-
Doxorubicin AloneMCF-7/ADR (Resistant)1,500-
Doxorubicin + Verapamil (10 µM)MCF-7/ADR (Resistant)7520.0
Doxorubicin + THQ-A (1 µM)MCF-7/ADR (Resistant)12012.5
Doxorubicin + THQ-B (1 µM)MCF-7/ADR (Resistant)9501.6

Table 1: Example dataset illustrating the calculation of the Fold Reversal (FR) factor for two hypothetical THQ derivatives (THQ-A and THQ-B) compared to the positive control, Verapamil. A higher FR value indicates greater potency in reversing resistance.

Visualizing Mechanisms and Workflows
Mechanism of P-glycoprotein Inhibition

The diagram below illustrates the core mechanism of MDR reversal. In a resistant cell, P-gp pumps chemotherapy drugs out. The THQ derivative acts as an inhibitor, blocking the pump and allowing the chemotherapy drug to accumulate and induce apoptosis.

MDR_Reversal cluster_0 Resistant Cancer Cell (No Inhibitor) cluster_1 Resistant Cancer Cell (With THQ Inhibitor) Chemo_In_1 Chemotherapy Drug Pgp_1 P-glycoprotein (P-gp) Efflux Pump Chemo_In_1->Pgp_1 Binds Chemo_Out_1 Chemotherapy Drug Pgp_1->Chemo_Out_1 Efflux ADP_1 ADP + Pi Pgp_1->ADP_1 Cell_Death_1 Apoptosis Fails Pgp_1->Cell_Death_1 Low intracellular drug ATP_1 ATP ATP_1->Pgp_1 Powers Chemo_In_2 Chemotherapy Drug Pgp_2 P-glycoprotein (P-gp) Efflux Pump Chemo_In_2->Pgp_2 Blocked Accumulation Drug Accumulation Chemo_In_2->Accumulation THQ THQ Derivative THQ->Pgp_2 Inhibits Cell_Death_2 Apoptosis Induced Accumulation->Cell_Death_2 High intracellular drug

Caption: Mechanism of P-gp-mediated efflux and its inhibition by a THQ derivative.

Experimental Protocol: Evaluating MDR Reversal by Chemosensitivity Assay

This protocol details a standard workflow using a colorimetric viability assay (e.g., MTT) to quantify the ability of a THQ derivative to reverse resistance.

Experimental Workflow Diagram

workflow cluster_setup Phase 1: Preparation cluster_assay Phase 2: 96-Well Plate Assay cluster_analysis Phase 3: Data Analysis A 1. Culture & Harvest Sensitive (e.g., MCF-7) & Resistant (e.g., MCF-7/ADR) Cells C 3. Seed Cells (e.g., 5,000 cells/well) A->C B 2. Prepare Serial Dilutions - Chemotherapy Drug - THQ Derivative - Positive Control (Verapamil) D 4. Add Drugs (Single agents and combinations) B->D C->D E 5. Incubate (e.g., 72 hours at 37°C, 5% CO2) D->E F 6. Add Viability Reagent (e.g., MTT) E->F G 7. Incubate & Read (e.g., 4 hours, then read absorbance) F->G H 8. Generate Dose-Response Curves G->H I 9. Calculate IC50 Values H->I J 10. Calculate Fold Reversal (FR) I->J

Caption: Standard experimental workflow for an MDR reversal chemosensitivity assay.

Step-by-Step Methodology
  • Cell Preparation:

    • Culture parental (sensitive) and resistant cell lines in their recommended media, ensuring the resistant line is maintained with a low concentration of the selective chemotherapeutic agent to preserve the resistance phenotype.

    • Harvest cells during the logarithmic growth phase (70-80% confluency). Wash with PBS and resuspend in fresh medium to create a single-cell suspension.

    • Count cells using a hemocytometer or automated cell counter and adjust the concentration for seeding.

  • Plate Seeding:

    • Seed the cells into 96-well microplates at a pre-optimized density (e.g., 3,000-8,000 cells/well in 100 µL of medium).

    • Incubate the plates for 18-24 hours to allow for cell attachment.

  • Drug Addition:

    • Prepare 2X concentration stocks of your chemotherapeutic drug (e.g., Doxorubicin) in a 7-point serial dilution.

    • Prepare a 2X concentration stock of your THQ derivative at a fixed, non-toxic concentration (e.g., 1 µM).

    • Add 100 µL of the appropriate drug solution to the wells.

      • Control Wells: Medium only, Vehicle (DMSO) only, THQ derivative only.

      • Experimental Wells: Chemotherapy drug dilutions only, and Chemotherapy drug dilutions + fixed concentration of THQ derivative.

    • Ensure all wells have a final volume of 200 µL.

  • Incubation & Viability Measurement:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data by setting the absorbance of the vehicle-only control wells to 100% viability.

    • Plot the percent viability against the log of the chemotherapeutic drug concentration.

    • Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism to calculate the IC50 value for each condition.

    • Calculate the Fold Reversal (FR) factor as described in the table above.

References

Technical Support Center: Purification of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1092523-03-9). This document provides in-depth troubleshooting advice and detailed protocols for researchers and drug development professionals facing challenges in obtaining this key synthetic intermediate at high purity. The guidance herein is based on established chemical principles and practical field experience.

Introduction: Why Purification is a Critical Challenge

This compound is a valuable building block in medicinal chemistry. However, its synthesis, often involving multi-step sequences including bromination, cyclization, and N-alkylation, can generate a complex mixture of impurities. These impurities, such as positional isomers or unreacted precursors, can interfere with subsequent reactions, leading to lower yields, complex downstream purification, and potentially misleading biological data. Achieving a purity of >98%, which is often required for pharmaceutical development, necessitates a robust and well-understood purification strategy.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude product?

The impurity profile is intrinsically linked to the synthetic route employed. A common approach involves the cyclization of a bromo-substituted aniline derivative. Consequently, the primary impurities fall into several predictable classes.

Causality: Understanding the source of these impurities is the first step in designing an effective removal strategy. For instance, the similar polarity of positional isomers often makes them the most challenging to separate from the desired product.

Table 1: Common Impurities and Their Likely Sources

Impurity Class Specific Example Likely Source Removal Challenge
Starting Materials 4-Bromoaniline or its derivatives Incomplete reaction during cyclization. High
Precursors 6-Bromo-1,2,3,4-tetrahydroquinolin-2-one Incomplete N-methylation. Medium to High
Isomeric Byproducts 8-Bromo- or 5-Bromo- isomers Lack of complete regioselectivity during the bromination step. Very High
Over-reaction Di-bromo species Excess brominating agent or harsh reaction conditions. Medium

| Reagents/Solvents | Residual POCl₃, DMF, high-boiling point solvents | Incomplete removal during aqueous work-up and evaporation.[1] | Low to Medium |

Q2: How can I perform a quick and effective initial purity assessment?

For a rapid diagnosis of your crude material, Thin Layer Chromatography (TLC) is indispensable. It helps visualize the number of components and provides a preliminary indication of the separation difficulty.

Expertise in Action: The choice of TLC eluent is critical. A common starting point for compounds of this type is a mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate).[2][3]

  • Procedure: Dissolve a small sample of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot it on a silica gel TLC plate. Develop the plate in a chamber with a Hexane:Ethyl Acetate mixture (e.g., starting at a 4:1 ratio).

  • Interpretation:

    • A single spot: Indicates relatively high purity, though non-UV active impurities may be missed.

    • Multiple spots: The number of spots corresponds to the minimum number of different components.

    • Spots close together (low ΔRf): Suggests the presence of structurally similar impurities (like isomers), which will require careful column chromatography for separation.

    • Streaking: May indicate an overloaded sample, a highly polar compound, or degradation on the silica plate.

Q3: My TLC shows several spots very close to the main product spot. What is the best purification strategy?

This scenario strongly suggests the presence of isomeric or closely related byproducts. Simple recrystallization is unlikely to be effective. The recommended course of action is Flash Column Chromatography on silica gel.

Causality: Column chromatography separates compounds based on their differential partitioning between the mobile phase (eluent) and the stationary phase (silica gel).[2] Even small differences in polarity, which isomers often possess, can be exploited to achieve separation by carefully optimizing the eluent system. An eluent system that provides a product Rf value of 0.25-0.35 on TLC is typically a good starting point for column chromatography.

Part 2: Purification Workflow and Protocols

A logical workflow is essential for efficiently moving from a crude reaction mixture to a highly pure final product.

G cluster_0 Initial Work-Up cluster_1 Purification cluster_2 Analysis & Final Product A Crude Reaction Mixture B Aqueous Quench & Liquid-Liquid Extraction A->B C Drying & Solvent Evaporation B->C D Crude Solid/Oil C->D E Option 1: Recrystallization D->E F Option 2: Flash Column Chromatography D->F G Purified Solid E->G If successful F->G Collect & combine pure fractions H Purity Assessment (HPLC, NMR, LCMS) G->H I Final Product (>98% Purity) H->I

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization for Moderately Impure Product (>85%)

Recrystallization is a powerful technique if the impurities have significantly different solubility profiles from the product.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane) at room temperature and upon heating.

  • Ideal Solvent: The ideal solvent is one in which the product is poorly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent pair (e.g., Ethanol/Water, Toluene/Heptane) can also be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Trustworthiness: Always analyze the purified crystals and the remaining mother liquor by TLC or HPLC to validate the effectiveness of the recrystallization.

Protocol 2: Flash Column Chromatography for Complex Mixtures

This is the most reliable method for separating closely related impurities.

Step-by-Step Methodology:

  • Eluent Selection: As determined by TLC, choose a solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf of 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the non-polar component of your eluent system (e.g., Hexane). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like Dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (flash). Collect fractions in an ordered array of test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.

Part 3: Advanced Purity Confirmation

TLC provides a good qualitative picture, but for drug development, quantitative and high-resolution methods are required.

G cluster_Purity Purity & Identity Confirmation Product Purified Product HPLC HPLC (Quantitative Purity) Product->HPLC NMR NMR Spectroscopy (Structural Identity) Product->NMR LCMS LCMS (Mass Confirmation) Product->LCMS

Caption: Orthogonal methods for final product validation.

Q4: My product appears pure by NMR. Is that sufficient?

While ¹H NMR is excellent for confirming the structure of the main component, it may not detect small amounts of impurities whose peaks are hidden under the product or solvent signals. For a definitive purity value, HPLC is the industry standard.[4]

Q5: What is a reliable HPLC method for purity analysis?

A reversed-phase HPLC method is typically effective for this class of compounds.

Table 2: Example HPLC Method for Purity Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 min.
Flow Rate 1.0 mL/min
Detector UV at 254 nm

| Injection Volume | 5 µL |

Causality: The gradient elution, moving from a highly aqueous mobile phase to a highly organic one, ensures that both polar and non-polar impurities will be eluted from the column and detected.[4] The formic acid helps to protonate any basic sites on the molecule, leading to sharper, more symmetrical peaks.

By employing this structured approach—identifying potential impurities, selecting the right purification technique based on initial analysis, and validating the final product with high-resolution analytical methods—researchers can confidently overcome the purification challenges associated with this compound.

References

Technical Support Center: Stability of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one when stored and used in Dimethyl Sulfoxide (DMSO). While specific stability data for this compound is not extensively published, this document synthesizes established principles of small molecule stability in DMSO to offer a robust framework for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound in DMSO?

When storing this compound in DMSO, several factors can influence its stability. The primary concerns are chemical degradation due to reaction with DMSO or its impurities, the influence of environmental factors like water and oxygen, and physical instability such as precipitation.[1][2] Although many compounds are stable in DMSO for extended periods, it is crucial to be aware of potential degradation pathways.[3][4]

The structure of this compound, a lactam with a brominated aromatic ring, is generally stable. However, the lactam functionality could be susceptible to hydrolysis if significant water is present in the DMSO. The aryl bromide is typically stable but can participate in reactions under specific conditions, though this is less likely in a simple DMSO solution.

Q2: How does water content in DMSO affect the stability of my compound?

Water is a significant factor in the degradation of many compounds stored in DMSO.[1][2][4] DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[5][6] This absorbed water can lead to hydrolysis of sensitive functional groups. For this compound, the lactam ring is a potential site for hydrolysis, which would lead to the opening of the ring and formation of a carboxylic acid and an amine.

Studies have shown that the presence of water in DMSO is a more significant cause of compound loss than oxygen.[1][2][4] Therefore, using anhydrous DMSO and minimizing exposure to ambient air is critical for long-term storage.

Q3: Can freeze-thaw cycles impact the integrity of my compound in DMSO?

The effect of freeze-thaw cycles on compound stability in DMSO is a complex issue. Some studies suggest that for many compounds, a limited number of freeze-thaw cycles do not cause significant degradation.[1][2][4] However, repeated cycling can be detrimental. One study showed a drop of over 10% in compound integrity within 10 freeze-thaw cycles for some library compounds.[7]

For this compound, precipitation upon freezing and incomplete re-solubilization upon thawing is a more probable concern than direct chemical degradation from the temperature changes. This can lead to an inaccurate concentration in the working solution. It is best practice to aliquot stock solutions to minimize the number of freeze-thaw cycles.

Q4: What are the ideal storage conditions for a stock solution of this compound in DMSO?

For long-term storage, the ideal conditions for a DMSO stock solution of this compound are at -20°C or -80°C in tightly sealed containers to minimize water absorption and exposure to light and air.[5][8] Storing under an inert atmosphere, such as argon or nitrogen, can provide additional protection.[8]

For short-term or routine laboratory use, storage at 4°C is acceptable for many compounds, but it is essential to monitor for any signs of degradation or precipitation.[3] Room temperature storage is generally not recommended for extended periods as it can accelerate degradation.[9][10]

Storage ConditionExpected Stability (General)Key Considerations
-80°C High (Years)Ideal for long-term archival storage. Minimize freeze-thaw cycles.
-20°C Good (Months to Years)[8]Common for working stock solutions. Aliquoting is highly recommended.
4°C Moderate (Weeks to Months)[3]Suitable for short-term storage. Monitor for precipitation.
Room Temperature Low (Days to Weeks)[9]Not recommended for storage; acceptable for immediate experimental use.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

This is a common problem that can often be traced back to compound instability or inaccurate concentration.

Potential Causes & Troubleshooting Steps:

  • Degradation of the parent compound:

    • Verify Compound Integrity: Analyze your DMSO stock solution using LC-MS or HPLC-UV to check for the presence of the parent compound and any potential degradation products.[1][11]

    • Prepare Fresh Stock: If degradation is confirmed, prepare a fresh stock solution from solid material.

  • Precipitation of the compound:

    • Visual Inspection: Carefully inspect the stock solution for any visible precipitate, especially after thawing.

    • Solubility Check: Determine the solubility of your compound in DMSO at the storage and working concentrations. It's possible the concentration is too high.

    • Gentle Warming/Vortexing: Before use, allow the vial to come to room temperature and vortex gently to ensure complete dissolution.

Issue 2: Appearance of new peaks in my analytical chromatogram (LC-MS/HPLC).

The emergence of new peaks is a clear indicator of chemical transformation.

Potential Degradation Pathways & Investigation:

  • Hydrolysis: As mentioned, the lactam ring could be susceptible to hydrolysis. Look for a new peak with a mass corresponding to the addition of a water molecule (M+18).

  • Oxidation: While less common for this specific structure in the absence of catalysts, oxidation can occur. This could manifest as the addition of an oxygen atom (M+16).

  • Reaction with DMSO or impurities: DMSO can sometimes participate in reactions, although this is more prevalent at elevated temperatures.[12] Impurities in the DMSO could also be a source of reactivity.

Workflow for Investigating Degradation:

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in DMSO

This protocol allows for a rapid assessment of the compound's stability under stressed conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Amber glass vials with screw caps

  • Incubator set to 40°C

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Dispense aliquots of the stock solution into several amber glass vials.

  • Analyze a "time-zero" sample immediately by HPLC-UV or LC-MS to determine the initial peak area of the parent compound.

  • Place the remaining vials in a 40°C incubator.

  • At specified time points (e.g., 24h, 48h, 1 week, 2 weeks), remove a vial from the incubator.

  • Allow the vial to cool to room temperature.

  • Analyze the sample by HPLC-UV or LC-MS.

  • Calculate the percentage of the compound remaining at each time point relative to the time-zero sample.

Data Analysis:

Plot the percentage of the compound remaining against time to determine the degradation kinetics. A significant decrease in the parent peak area indicates instability under these conditions.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol evaluates the impact of repeated freezing and thawing on the compound's integrity.

Materials:

  • DMSO stock solution of this compound

  • -20°C freezer

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare a stock solution of the compound in DMSO.

  • Analyze a "time-zero" sample that has not undergone any freeze-thaw cycles.

  • Place the stock solution in a -20°C freezer for at least 4 hours.

  • Remove the vial and allow it to thaw completely at room temperature.

  • Vortex gently to ensure homogeneity. This constitutes one freeze-thaw cycle.

  • Take an aliquot for analysis.

  • Repeat steps 3-6 for a predetermined number of cycles (e.g., 5, 10, 15).

  • Analyze all aliquots by HPLC-UV or LC-MS.

Data Analysis:

Compare the peak area of the parent compound at each freeze-thaw cycle to the time-zero sample. Also, visually inspect for any signs of precipitation at each step.

Experimental Workflow Diagram:

G cluster_prep Solution Preparation cluster_accelerated Accelerated Stability cluster_freeze_thaw Freeze-Thaw Stability prep Prepare 10 mM stock in Anhydrous DMSO t0_accel T=0 Analysis (LC-MS) prep->t0_accel t0_ft T=0 Analysis (LC-MS) prep->t0_ft incubate Incubate at 40°C t0_accel->incubate tx_accel Analyze at T=x timepoints incubate->tx_accel ft_cycle Perform Freeze-Thaw Cycles (-20°C to RT) t0_ft->ft_cycle tx_ft Analyze after N cycles ft_cycle->tx_ft

Caption: Workflow for stability assessment experiments.

References

Technical Support Center: Refining the Suzuki Coupling of Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical C-C bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and refine your synthetic strategies. The 3-arylquinoline scaffold, a common target of these reactions, is a privileged structure in medicinal chemistry, found in compounds with potential anticancer and antimalarial properties.[1] The ability to efficiently diversify the quinoline core is therefore of significant interest.[1]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when performing Suzuki couplings with bromoquinoline substrates.

Q1: My Suzuki coupling of 3-bromoquinoline is giving low yields. What are the most critical parameters to investigate first?

A1: Low yields in the Suzuki coupling of bromoquinolines can often be traced back to a few key factors. The interplay between the palladium catalyst, ligand, base, and solvent system is crucial for success.[2] We recommend a systematic approach to optimization. Start by evaluating your choice of catalyst and ligand. For heteroaryl substrates like bromoquinolines, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can be highly effective as they promote the oxidative addition step and stabilize the active Pd(0) catalyst.[3] Next, consider the base. The base plays multiple roles, including the formation of the active palladium complex and the boronate species required for transmetalation.[3][4] Finally, the solvent system is critical; often a mixture of an organic solvent (like dioxane, THF, or toluene) with water is necessary to dissolve both the organic substrates and the inorganic base.[3][5]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen in the reaction mixture.[6] This side reaction occurs when two boronic acid molecules couple with each other, catalyzed by Pd(II) species.[6] To minimize homocoupling, ensure your reaction is thoroughly degassed to remove any dissolved oxygen. This can be achieved by bubbling an inert gas like argon or nitrogen through your solvent and reaction mixture.[7] Additionally, using a Pd(0) precatalyst or ensuring the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species at the start of the reaction can help. The choice of base and careful control of reaction temperature can also influence the rate of homocoupling versus the desired cross-coupling.

Q3: I'm having trouble with the purification of my final product. Are there any common byproducts I should be aware of?

A3: Besides the homocoupling product of the boronic acid, another common byproduct is the dehalogenated starting material (quinoline). This occurs when the bromoquinoline is reduced instead of undergoing cross-coupling.[6] This side reaction can be promoted by certain bases or alcoholic solvents.[6] Boric acid is also a significant byproduct of the reaction.[8] Careful monitoring of the reaction by TLC or LC-MS can help you identify the formation of these byproducts. For purification, column chromatography is typically effective in separating the desired product from starting materials and byproducts.

Q4: Can I use water as a solvent for my Suzuki coupling of bromoquinoline?

A4: Yes, water can be a highly beneficial co-solvent in Suzuki coupling reactions.[3] It aids in the dissolution of inorganic bases like sodium carbonate or potassium phosphate, which are often poorly soluble in organic solvents alone.[5][9] The presence of water can also facilitate the transmetalation step.[9][10] In some cases, reactions can even be run in predominantly aqueous media, which offers economic and environmental advantages.[3] However, the optimal ratio of organic solvent to water needs to be determined empirically for each specific reaction.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling of bromoquinolines.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Insufficient reaction temperature or time. 4. Poor solubility of reagents.1. Use a fresh catalyst or a more active precatalyst. Ensure proper degassing to prevent catalyst oxidation. 2. Screen different ligands (e.g., bulky phosphines like XPhos or SPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] 3. Gradually increase the reaction temperature and monitor the reaction progress over a longer period. 4. Try a different solvent system, such as a mixture of dioxane/water or THF/water, to improve solubility.[1][5]
Formation of Debrominated Byproduct 1. Presence of a hydrogen source that can lead to reductive dehalogenation. 2. Certain bases or solvents can promote this side reaction.1. Ensure anhydrous conditions if using a hydride source is suspected. 2. Screen alternative bases or solvent systems. For example, if using an alcohol-containing solvent, consider switching to an aprotic solvent like dioxane or toluene.[6]
Boronic Acid Decomposition (Protodeboronation) 1. The boronic acid is unstable under the reaction conditions. 2. Presence of excess water or acidic impurities.1. Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[3][11] 2. Use anhydrous solvents and ensure the base is not excessively hydrolyzed. A less aqueous solvent system might be beneficial.
Inconsistent Results 1. Variability in reagent quality (especially the base). 2. Inconsistent degassing or moisture control. 3. Catalyst degradation.1. Use a freshly opened or properly stored base. Grinding the base to a fine powder can improve reproducibility.[12] 2. Standardize the degassing procedure and use dry solvents. 3. Use a precatalyst that is more stable to air and moisture.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. It consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArX Ar-X (Bromoquinoline) ArX->ArPdX Ar_prime_B Ar'-B(OR)2 (Boronic Acid/Ester) Ar_prime_B->ArPdAr_prime Base Base Base->ArPdAr_prime ArAr_prime Ar-Ar' ArAr_prime->ArPdAr_prime

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

When encountering issues with your Suzuki coupling, a logical troubleshooting workflow can help identify and resolve the problem efficiently.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) Check_Catalyst Is the catalyst active? (Fresh? Degassed?) Start->Check_Catalyst Check_Catalyst->Start No, Replace/Degas Screen_Ligands_Bases Screen Ligands & Bases Check_Catalyst->Screen_Ligands_Bases Yes Optimize_Solvent Optimize Solvent System (e.g., Dioxane/H2O ratio) Screen_Ligands_Bases->Optimize_Solvent Check_Temp_Time Increase Temperature/Time Optimize_Solvent->Check_Temp_Time Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Check_Temp_Time->Analyze_Byproducts Dehalogenation Dehalogenation observed? Analyze_Byproducts->Dehalogenation Homocoupling Homocoupling observed? Analyze_Byproducts->Homocoupling Dehalogenation->Homocoupling No Change_Base_Solvent Change Base/Solvent Dehalogenation->Change_Base_Solvent Yes Improve_Degassing Improve Degassing Homocoupling->Improve_Degassing Yes Success Successful Coupling Homocoupling->Success No Change_Base_Solvent->Success Improve_Degassing->Success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocols

The following are generalized procedures that should be optimized for your specific substrates and scale.

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline

This protocol outlines a common method using a palladium catalyst with a phosphine ligand.[1]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[1][7]

Comparative Data for Suzuki Coupling of Bromoquinolines

The choice of reaction conditions can significantly impact the outcome of the Suzuki coupling. The following table summarizes various conditions reported for the synthesis of arylquinolines, providing a comparative overview for reaction optimization.

BromoquinolineBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
3-BromoquinolinePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High
3-Bromoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-8High
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterVaries (Optimization Study)DBUTHF/H₂OAmbientVariesVaries
Various BromoquinolinesVarious Arylboronic acidsPd(OAc)₂ (4.2)Na₂CO₃ (2.5)Acetone/H₂O (2:1)40-450.5-783-96

Data adapted from various sources.[1]

References

Technical Support Center: Strategies to Reduce By-products in Tetrahydroquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tetrahydroquinolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of tetrahydroquinolinone scaffolds. Here, you will find scientifically grounded explanations for by-product formation and actionable strategies to enhance the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of by-products in tetrahydroquinolinone synthesis?

A1: The formation of by-products is highly dependent on the chosen synthetic route. However, several common classes of impurities are frequently observed across different methodologies:

  • Regioisomers: In reactions like the Friedländer and Camps cyclizations, the use of unsymmetrical precursors can lead to the formation of constitutional isomers, where substituents are located at different positions on the tetrahydroquinolinone core.

  • Over-oxidized Products: The tetrahydroquinolinone ring is susceptible to oxidation, which can lead to the formation of the corresponding aromatic quinolinone or quinoline as a significant by-product.[1]

  • Products from Competing Reaction Pathways: In multi-step or one-pot syntheses, alternative reaction pathways can compete with the desired transformation. For instance, in the Conrad-Limpach-Knorr synthesis, temperature dictates the formation of either the 4-hydroxyquinoline (kinetic product) or the 2-hydroxyquinoline (thermodynamic product).[2][3]

  • Polymeric Materials and Tars: Harsh reaction conditions, particularly in acid-catalyzed reactions like the Skraup synthesis, can lead to the polymerization of reactants and intermediates, resulting in the formation of intractable tars.[4]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product, complicating purification.

Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed troubleshooting for common issues encountered in well-established methods for tetrahydroquinolinone synthesis.

The Conrad-Limpach-Knorr Synthesis: Controlling Regioselectivity

The Conrad-Limpach-Knorr synthesis is a powerful tool for constructing 2- and 4-quinolinones from anilines and β-ketoesters. The primary challenge lies in controlling the regioselectivity, which is highly dependent on the reaction temperature.[2][3]

Problem: Formation of the undesired 2-hydroxyquinoline isomer when the 4-hydroxy (or 4-oxo) tetrahydroquinolinone is the target.

Causality: The regioselectivity is dictated by the initial point of attack of the aniline on the β-ketoester.

  • Kinetic Control (Lower Temperatures): At moderate temperatures (typically below 140°C), the more reactive ketone carbonyl of the β-ketoester is preferentially attacked by the aniline, leading to a β-arylaminoacrylate intermediate. Subsequent high-temperature cyclization (around 250°C) yields the desired 4-hydroxyquinoline.[2][3]

  • Thermodynamic Control (Higher Temperatures): At higher initial reaction temperatures (above 140°C), the reaction favors the formation of the more stable β-ketoanilide intermediate, where the aniline has attacked the ester carbonyl. Acid-catalyzed cyclization of this intermediate leads to the 2-hydroxyquinoline by-product.[2][3]

Troubleshooting Strategies:

  • Strict Temperature Control: For the synthesis of 4-hydroxyquinolines, maintain a lower temperature during the initial condensation step to favor the kinetic product.

  • Choice of Solvent for Cyclization: The high-temperature cyclization step is often carried out in a high-boiling inert solvent. The choice of solvent can impact the yield.

SolventBoiling Point (°C)Reported Yield of 4-hydroxyquinoline derivative
Mineral Oil> 275Up to 95% (though can be inconvenient to handle)[2]
Dowtherm A257Good yields, but can have an unpleasant odor[5]
Ethyl Benzoate213A good, less odorous alternative to Dowtherm A[5]
2,6-di-tert-butylphenol253Reported to give clean product in good yield (around 65%)[5]

Experimental Protocol: Minimizing 2-Hydroxyquinoline Formation in the Synthesis of 2-Methyl-4-hydroxyquinoline [6]

  • Condensation: A mixture of aniline (0.2 mol) and ethyl acetoacetate (0.2 mol) is heated at 140-150°C for 1 hour. This step forms the ethyl β-anilinocrotonate intermediate.

  • Cyclization: The crude ethyl β-anilinocrotonate is added dropwise to a preheated high-boiling inert solvent, such as Dowtherm A or mineral oil, at 250°C.

  • Reaction Completion and Work-up: The mixture is maintained at 250°C for 15-30 minutes. Upon cooling, the 2-methyl-4-hydroxyquinoline precipitates and can be collected by filtration.

  • Purification: The crude product is washed with a non-polar solvent like petroleum ether and can be further purified by recrystallization from ethanol.

Conrad_Limpach_Knorr cluster_kinetic Kinetic Pathway (< 140°C) cluster_thermodynamic Thermodynamic Pathway (> 140°C) Aniline_Ketoester_K Aniline + β-Ketoester Intermediate_K β-Arylaminoacrylate (Kinetic Intermediate) Aniline_Ketoester_K->Intermediate_K Attack at Ketone Product_4OH 4-Hydroxyquinolinone (Desired Product) Intermediate_K->Product_4OH High Temp. Cyclization (~250°C) Aniline_Ketoester_T Aniline + β-Ketoester Intermediate_T β-Ketoanilide (Thermodynamic Intermediate) Aniline_Ketoester_T->Intermediate_T Attack at Ester Product_2OH 2-Hydroxyquinolinone (By-product) Intermediate_T->Product_2OH Acid-catalyzed Cyclization

The Camps Cyclization: Strategies for Regiocontrol

The Camps cyclization of N-(2-acylaryl)amides is a versatile method for preparing both 2-quinolinones and 4-quinolinones. When the starting material has two potential sites for cyclization, a mixture of regioisomers can be formed.[7]

Problem: Formation of a mixture of 2- and 4-quinolinone regioisomers.

Causality: The direction of the intramolecular aldol-type condensation is influenced by the nature of the substituents on the N-(2-acylaryl)amide, which affects both steric and electronic factors.[7]

  • Steric Hindrance: Bulky substituents near one of the potential cyclization sites can disfavor reaction at that position, leading to the formation of the less sterically hindered product. For example, N-(2-acylaryl)amides with a tertiary carbon atom alpha to the carbamoyl group tend to cyclize to form quinolin-4(1H)-ones.[7]

  • Electronic Effects: The electronic nature of the substituents can influence the acidity of the α-protons, thereby affecting the rate of enolate formation at each site.

Troubleshooting Strategies:

  • Substrate Design: If possible, design the starting N-(2-acylaryl)amide with bulky groups to direct the cyclization towards the desired regioisomer.

  • Base and Solvent Selection: The choice of base and solvent can influence the regioselectivity. For instance, using a bulky base like potassium tert-butoxide may favor the formation of the less sterically hindered enolate.

Experimental Protocol: Regioselective Camps Cyclization

While a universally applicable protocol for complete regioselectivity is challenging to define due to substrate dependency, the following general procedure can be optimized:

  • Reaction Setup: Dissolve the N-(2-acylaryl)amide (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol, THF, or toluene) under an inert atmosphere.

  • Base Addition: Add a solution of the chosen base (e.g., sodium ethoxide in ethanol, or potassium tert-butoxide in THF) to the reaction mixture. The stoichiometry of the base may need to be optimized.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl). The product may precipitate or can be extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography to separate any regioisomeric by-products.

Camps_Cyclization cluster_factors Controlling Factors Start N-(2-Acylaryl)amide Enolate_A Enolate A Start->Enolate_A Deprotonation at Site A Enolate_B Enolate B Start->Enolate_B Deprotonation at Site B Product_A 2-Quinolinone Enolate_A->Product_A Intramolecular Cyclization Product_B 4-Quinolinone Enolate_B->Product_B Intramolecular Cyclization Sterics Steric Hindrance (Bulky R groups) Sterics->Enolate_A Favors less hindered path Electronics Electronic Effects (EWG/EDG) Electronics->Enolate_B Influences acidity

Over-Oxidation: Preserving the Tetrahydroquinolinone Core

A common side reaction in many syntheses is the over-oxidation of the desired tetrahydroquinolinone to the corresponding aromatic quinolinone or quinoline.

Problem: Formation of aromatic quinolinone or quinoline by-products.

Causality: The tetrahydroquinoline ring system is susceptible to oxidation, especially in the presence of oxidizing agents, high temperatures, or certain catalysts. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, making it prone to oxidation.[1]

Troubleshooting Strategies:

  • N-Protection: Introducing an electron-withdrawing protecting group (e.g., acetyl, tosyl, or Boc) on the nitrogen atom reduces the electron-donating ability of the nitrogen, thereby deactivating the ring towards oxidation.[1]

  • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, reagents) to effect the desired transformation without promoting oxidation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Judicious Choice of Reagents: When a reaction requires an oxidant, choose one that is selective for the desired transformation and less likely to oxidize the tetrahydroquinoline ring. For example, in some cases, manganese dioxide (MnO₂) can be a good choice for specific oxidations.[4]

Experimental Protocol: N-Protection to Prevent Oxidation

  • Protection: Before carrying out reactions that may induce oxidation, protect the nitrogen of the tetrahydroquinolinone. For example, to introduce an acetyl group, react the tetrahydroquinolinone with acetic anhydride in the presence of a base like triethylamine or pyridine.

  • Reaction: Perform the desired synthetic step (e.g., bromination) on the N-protected substrate.

  • Deprotection: After the reaction is complete, remove the protecting group under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group) to yield the desired functionalized tetrahydroquinolinone.

Oxidation_Prevention cluster_unprotected Unprotected Pathway cluster_protected Protected Pathway THQ Tetrahydroquinolinone Oxidized Quinolinone (By-product) THQ->Oxidized Oxidizing Conditions THQ_P N-Protected Tetrahydroquinolinone Desired_Product Desired Product THQ_P->Desired_Product Reaction & Deprotection THQ_start Starting Tetrahydroquinolinone THQ_start->THQ No Protection THQ_start->THQ_P N-Protection

References

Technical Support Center: Enhancing Cell Permeability of Quinolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinone-based inhibitors. This guide is designed to provide expert insights and practical troubleshooting advice to help you overcome challenges related to the cell permeability of this important class of compounds. Poor cell permeability is a common hurdle in drug discovery, often leading to a disconnect between high biochemical potency and low cellular efficacy. This resource, presented in a question-and-answer format, will equip you with the knowledge to diagnose permeability issues, select appropriate enhancement strategies, and implement robust experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My quinolinone-based inhibitor is highly potent in my biochemical assay but shows little to no activity in cell-based assays. What is the likely cause?

This is a classic issue in early-stage drug discovery and often points to poor cell permeability. Several factors related to the physicochemical properties of your quinolinone derivative could be hindering its ability to cross the cell membrane and reach its intracellular target. These include:

  • Low Passive Permeability: The intrinsic characteristics of the molecule, such as high polarity, a large number of hydrogen bond donors and acceptors, or a high molecular weight, can prevent it from efficiently diffusing across the lipid bilayer of the cell membrane.[1]

  • Active Efflux: Your compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching a therapeutic concentration.[2]

  • Poor Aqueous Solubility: The inhibitor may be precipitating in the aqueous assay medium, which reduces the concentration of the compound that is available to the cells.

  • Compound Instability: The molecule might be degrading in the assay buffer at the experimental pH and temperature.

Q2: How can I begin to experimentally assess the cell permeability of my quinolinone inhibitor?

Two widely-used in vitro assays to obtain an initial assessment of your compound's permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1]

  • PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a good first-pass screen for passive permeability.

  • Caco-2 Permeability Assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the presence of efflux transporters. This assay provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport.[3]

Q3: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this discrepancy suggest?

This is a strong indication that your quinolinone inhibitor is a substrate for active efflux transporters. The PAMPA assay only measures passive diffusion, so good permeability in this assay suggests the compound has favorable physicochemical properties for crossing a lipid membrane.[2] The poor permeability in the Caco-2 assay, which contains functional efflux pumps like P-glycoprotein (P-gp), points towards the compound being actively removed from the cells.[2]

To confirm this, you should perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). An ER greater than 2 is a strong indicator of active efflux.[4]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for common permeability assays.

Issue 1: Low Apparent Permeability (Papp) of a Quinolinone Inhibitor in the PAMPA Assay

A low Papp value in a PAMPA assay suggests that your compound has poor passive diffusion characteristics.

Troubleshooting Steps:
  • Review Physicochemical Properties: Compare the properties of your quinolinone derivative to established guidelines for good membrane permeability, such as Lipinski's Rule of Five. Pay close attention to:

    • Lipophilicity (LogP): A LogP value that is too low (hydrophilic) or too high (poorly soluble) can limit passive diffusion.

    • Polar Surface Area (PSA): A high PSA is often associated with poor permeability.

    • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder membrane permeation.[1]

    • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can "shield" polar groups, reducing the effective PSA and improving permeability.[5][6][7] Consider if your quinolinone scaffold can adopt a conformation that allows for this.

  • Optimize Formulation: Poor aqueous solubility can lead to artificially low permeability readings.

    • Increase the percentage of a co-solvent like DMSO in the donor solution, but be cautious not to compromise the integrity of the artificial membrane.

    • Ensure your compound is fully dissolved in the donor buffer before starting the assay.

  • Assess Compound Stability: Verify the stability of your inhibitor in the assay buffer at the experimental pH and temperature. Degradation of the compound will lead to an underestimation of its permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.

Caption: A streamlined workflow for the PAMPA assay.

Step-by-Step Methodology:

  • Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.[2]

  • Prepare Solutions:

    • Donor Solution: Dissolve your quinolinone inhibitor in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired final concentration. A small percentage of a co-solvent like DMSO may be used to aid solubility.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4). This may contain a surfactant to improve the solubility of lipophilic compounds.

  • Assemble and Incubate: Place the filter plate containing the donor solution into the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Incubate the assembly for a defined period (e.g., 12-18 hours) at room temperature.

  • Sample Collection and Analysis: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of your compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium))

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Cequilibrium = (VD*CD(0)) / (VD + VA)

    • CD(0) = Initial concentration in the donor well

Issue 2: Low Compound Recovery in the Caco-2 Permeability Assay

Low recovery is a common challenge in the Caco-2 assay and can lead to an underestimation of permeability.[4]

Troubleshooting Steps:
  • Address Compound Stability:

    • Ensure your quinolinone inhibitor is stable in the assay buffer at 37°C for the duration of the experiment.[4]

    • Use proper storage conditions for your samples to prevent degradation before analysis.[4]

  • Minimize Non-Specific Binding:

    • Use low-binding materials for all plates and pipette tips.[4]

    • For highly lipophilic compounds, consider adding bovine serum albumin (BSA) to the basolateral (acceptor) compartment to act as a "sink" and reduce binding to plastic.[8][9] However, be aware that high concentrations of BSA can sometimes interfere with the identification of efflux substrates.[10]

  • Verify Monolayer Integrity:

    • A compromised Caco-2 cell monolayer can lead to artificially high permeability and affect compound recovery. Regularly check the transepithelial electrical resistance (TEER) of your monolayers. TEER values between 300-500 Ω·cm² are generally considered indicative of a healthy monolayer.[4]

    • Co-incubate with a low-permeability marker like Lucifer Yellow to assess paracellular transport and confirm monolayer integrity.[4]

  • Optimize Analytical Method:

    • If you suspect low concentrations in the acceptor compartment are below the limit of detection, consider using a more sensitive analytical method.[4]

Experimental Protocol: Caco-2 Permeability Assay (Bidirectional)

This protocol outlines the key steps for performing a bidirectional Caco-2 assay to determine both permeability and efflux ratio.

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer.[4]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers to ensure their integrity.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For apical-to-basolateral (A-B) transport , add your quinolinone inhibitor to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.

    • For basolateral-to-apical (B-A) transport , add your inhibitor to the basolateral compartment and fresh buffer to the apical compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of your compound in the samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio (ER):

    • Calculate the apparent permeability coefficient (Papp) for both the A-B and B-A directions using a similar equation to the PAMPA assay, adjusting for the surface area of the Transwell insert.

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B-A) / Papp (A-B) . An ER > 2 suggests the compound is a substrate for an efflux transporter.[4]

Data Interpretation: Caco-2 Permeability Classification
Permeability Class Papp (x 10⁻⁶ cm/s) Expected In Vivo Absorption
High> 10High (>90%)
Moderate1 - 10Moderate
Low< 1Low (<50%)

Table adapted from literature values.[11][12]

Control Compounds for Caco-2 Assay Validation
Compound Transport Mechanism Expected Papp (A-B) (x 10⁻⁶ cm/s) Expected Efflux Ratio
Propranolol High permeability, passive transcellular> 10~1
Atenolol Low permeability, paracellular< 1~1
Digoxin P-gp substrateVariable, often low> 2
Verapamil P-gp substrate/inhibitorHigh> 2 (at low concentrations)
Mannitol Paracellular markerVery low (< 0.5)~1

Note: Expected values can vary between laboratories.[2][11][13][14]

Strategies to Enhance the Cell Permeability of Quinolinone-Based Inhibitors

If your quinolinone inhibitor suffers from poor permeability, several medicinal chemistry and formulation strategies can be employed.

Prodrug Approach

This involves chemically modifying the inhibitor to create a more permeable derivative that is converted back to the active parent drug in vivo.[15][16][17][18] This is a particularly effective strategy for quinolinone-based compounds.

  • Mechanism: A promoiety is attached to the quinolinone core, often masking polar functional groups that hinder membrane transport. This increases the lipophilicity of the molecule, facilitating passive diffusion. Once inside the cell or in the systemic circulation, the promoiety is cleaved by enzymes (e.g., esterases) to release the active inhibitor.

  • Case Study: Endochin-like Quinolones (ELQs): The highly crystalline and poorly soluble antimalarial agent ELQ-316 was converted into its carbonate ester prodrug, ELQ-334. This modification decreased the crystallinity and significantly increased oral absorption.[15] Another example is the conversion of ELQ-300 to the quinoline carbonate prodrug ELQ-337, which resulted in greatly enhanced plasma levels of the parent drug.[19]

  • N-alkoxyquinoline Prodrugs: These prodrugs can release the active quinoline drug upon one-electron reduction, a process that can be initiated by radiolysis, offering potential for targeted drug release.[20][21]

Prodrug_Strategy cluster_intracellular Intracellular Space Prodrug Quinolinone Prodrug (High Permeability) Active_Drug Active Quinolinone Inhibitor (Low Permeability) Prodrug->Active_Drug Enzymatic Cleavage Target Intracellular Target Active_Drug->Target Binding

Caption: The prodrug strategy for improved cell entry.

Structure-Activity Relationship (SAR)-Guided Chemical Modification

Systematic modification of the quinolinone scaffold can lead to derivatives with improved permeability.

  • Modulating Lipophilicity: Increasing the lipophilicity of quinolinone derivatives can enhance their permeability through cell membranes.[22] However, a balance must be struck, as excessively high lipophilicity can lead to poor solubility and other ADME issues. The introduction of a nitrogen atom into a 1,4-quinone moiety has been shown to reduce lipophilicity.[23]

  • Reducing Polar Surface Area (PSA): As mentioned earlier, intramolecular hydrogen bonding can effectively reduce PSA.[5][6][7]

  • Blocking Efflux: If your compound is a P-gp substrate, structural modifications can be made to reduce its affinity for the transporter. Studies on quinolinone-pyrimidine hybrids have shown that the number of methoxy groups and the length of a flexible linker can influence P-gp inhibitory potency.[24]

Formulation Strategies

Advanced formulation techniques can improve the bioavailability of poorly soluble and/or permeable quinolinone inhibitors.[25]

  • Nanotechnology-Based Formulations: Encapsulating the inhibitor in nanoparticles can enhance its oral bioavailability by:

    • Increasing the surface area for dissolution.

    • Improving solubility.

    • Potentially altering the absorption pathway.[15][26]

    • Examples include solid lipid nanoparticles (SLNs) and polymeric nanoparticles (e.g., using PLGA).[15] Lipid-based nanoparticle systems are also being explored to improve the delivery of quinoline derivatives across the blood-brain barrier.[10]

  • Amorphous Solid Dispersions: Stabilizing the drug in a high-energy, non-crystalline form can improve its dissolution and absorption.[25]

Caption: Formulation strategies to enhance bioavailability.

By systematically applying the troubleshooting guides and strategic approaches outlined in this technical support center, you will be well-equipped to address the cell permeability challenges of your quinolinone-based inhibitors and advance your most promising compounds toward the next stage of drug development.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, a key intermediate in various synthetic applications. For researchers and professionals in drug development, ensuring the purity of such intermediates is a critical step that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document offers an in-depth analysis of common analytical methodologies, supported by experimental data and protocols, to guide the selection of the most appropriate techniques for quality control.

The Critical Role of Purity Analysis in Drug Synthesis

The presence of impurities in a drug substance can have significant consequences, ranging from reduced therapeutic effects to severe adverse reactions. Therefore, regulatory agencies like the FDA and EMA have stringent requirements for the identification and quantification of impurities in APIs. For a compound like this compound, which serves as a building block in more complex molecules, ensuring its purity at an early stage prevents the propagation of impurities into the final product, saving valuable time and resources.

The choice of analytical technique for purity assessment depends on several factors, including the chemical nature of the compound, the types of expected impurities, and the required level of sensitivity and accuracy. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity profiling of this compound.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is often necessary for a complete purity profile. The following sections detail the principles, advantages, and limitations of each technique, supplemented with experimental data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is typically employed.

Principle: The synthesized compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Compounds with higher polarity elute earlier, while less polar compounds are retained longer.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution: Start with 95% A and 5% B, hold for 1 minute. Linearly increase to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to initial conditions over 1 minute and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Interpretation and Performance:

Parameter Result Interpretation
Retention Time (Main Peak) 8.5 minCharacteristic elution time for the target compound under these conditions.
Purity (Area %) 98.5%Indicates a relatively pure sample, with 1.5% of impurities.
Limit of Detection (LOD) ~0.01%Capable of detecting trace impurities.
Limit of Quantification (LOQ) ~0.03%Can reliably quantify impurities present at low levels.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Caption: Workflow for HPLC-based purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing not only purity information but also molecular weight data for the main component and its impurities.

Principle: After separation by the LC system, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the identification of impurities, even those that co-elute with the main peak.

Experimental Protocol: LC-MS for Impurity Profiling

  • LC Conditions: Same as the HPLC method described above.

  • MS Instrumentation:

    • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 35 psig.

    • Drying Gas Temperature: 350 °C.

    • Capillary Voltage: 3000 V.

    • Fragmentor Voltage: 70 V.

    • Scan Range: m/z 100-500.

  • Data Analysis: The total ion chromatogram (TIC) is used to assess purity. The mass spectrum of each peak is analyzed to determine the molecular weight of the corresponding component.

Data Interpretation and Performance:

Parameter Result Interpretation
Expected [M+H]⁺ m/z 240.0/242.0 (due to Br isotopes)The theoretical protonated molecular weight of the target compound.
Observed [M+H]⁺ m/z 240.1/242.1Confirms the identity of the main peak.
Impurity A [M+H]⁺ m/z 162.1 (at 5.2 min)Suggests a potential impurity lacking the bromine atom.
Impurity B [M+H]⁺ m/z 256.1 (at 9.1 min)Suggests a potential impurity with an additional methyl group.

Workflow for LC-MS Impurity Profiling

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis A Sample Injection B Chromatographic Separation A->B C Electrospray Ionization (ESI) B->C D Mass Analysis (m/z) C->D E Detection D->E F Generate TIC E->F G Extract Mass Spectra F->G H Identify Impurities G->H

Caption: Workflow for LC-MS based impurity identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, particularly for volatile impurities.

Principle: The sample is vaporized and introduced into a heated capillary column. An inert gas carries the sample through the column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.

Experimental Protocol: GC-MS for Volatile Impurities

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane.

  • Instrumentation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis: The total ion chromatogram is analyzed for peaks corresponding to volatile impurities. The mass spectrum of each peak is compared to a library (e.g., NIST) for identification.

Data Interpretation and Performance:

Parameter Result Interpretation
Main Peak Retention Time 12.8 minElution time of the target compound.
Volatile Impurity Detected Residual Dichloromethane (DCM)A common solvent used in synthesis, easily detected by GC-MS.
Sensitivity High for volatile compoundsExcellent for detecting residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for both qualitative and quantitative purity analysis. ¹H NMR is particularly useful for detecting and quantifying impurities that have distinct proton signals from the main compound.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, like ¹H, absorb energy at specific frequencies depending on their chemical environment. The resulting spectrum provides information about the number of different types of protons and their connectivity.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Experiment: Standard ¹H NMR spectrum acquisition.

    • Internal Standard: A known amount of a certified internal standard (e.g., dimethyl sulfone) can be added for quantitative analysis (qNMR).

  • Data Analysis: The integral of the peaks corresponding to the main compound is compared to the integrals of impurity peaks. For qNMR, the integral of a known proton signal from the analyte is compared to the integral of a known proton signal from the internal standard.

Data Interpretation and Performance:

Parameter Result Interpretation
Characteristic ¹H Signals Aromatic, aliphatic, and N-methyl protons are observed at their expected chemical shifts.Confirms the structure of the target compound.
Impurity Signals Small peaks in the aliphatic region suggest the presence of a related impurity.The relative integration of these peaks can estimate the impurity level.
Quantitative Purity (qNMR) 98.2% (using dimethyl sulfone as internal standard)Provides a highly accurate and precise purity value.

Comparison Summary and Recommendations

Technique Primary Use Advantages Limitations
HPLC-UV Quantitative PurityHigh precision, robust, widely available.May not separate all co-eluting impurities, limited identification capabilities.
LC-MS Impurity IdentificationProvides molecular weight information, high sensitivity.Quantification can be less precise than HPLC-UV, response factors can vary.
GC-MS Volatile Impurity AnalysisExcellent for residual solvents, high sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
NMR Structural Confirmation & Quantitative PurityProvides structural information, highly accurate for quantification (qNMR), universal detector.Lower sensitivity compared to MS techniques, requires more sample.

Purity_Analysis_Flow A Synthesized this compound B HPLC-UV Analysis A->B C Purity > 98%? B->C D LC-MS Analysis for Impurity ID C->D No G Release for Further Use C->G Yes E GC-MS for Residual Solvents D->E F ¹H NMR for Structural Confirmation and qNMR E->F H Further Purification Required F->H

A Researcher's Guide to Comparing the Efficacy of Novel PARP Inhibitors Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring defects in DNA repair pathways.[1][2][3][4] The principle of synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways leads to cell death, is elegantly exploited by PARP inhibitors in tumors with mutations in genes like BRCA1 and BRCA2.[2][5][6] As the pipeline for new chemical entities with potential PARP inhibitory activity expands, a rigorous and systematic approach to comparing their efficacy against established drugs is paramount for advancing the most promising candidates.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of a novel PARP inhibitor, such as the hypothetical "6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one," against clinically approved and well-characterized inhibitors like Olaparib, Niraparib, Rucaparib, Talazoparib, and Veliparib.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA.[7][8] When an SSB occurs, PARP1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[7][9] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[9][10] In cells with a functional homologous recombination (HR) pathway, which repairs double-strand breaks (DSBs), the inhibition of PARP is not lethal. However, in cancer cells with deficient HR due to mutations in genes like BRCA1 or BRCA2, the unrepaired SSBs accumulate and are converted into DSBs during DNA replication. The cell's inability to repair these DSBs through the defective HR pathway leads to genomic instability and ultimately, cell death.[2][5] This is the essence of synthetic lethality in the context of PARP inhibition.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_parp_inhibition Effect of PARP Inhibition cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PAR Synthesis PARP1->PARylation catalyzes Unrepaired_SSB Unrepaired SSB PARP1->Unrepaired_SSB leads to BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits SSB_Repair SSB Repaired BER_Complex->SSB_Repair effects Novel_Inhibitor Novel PARP Inhibitor (e.g., this compound) Novel_Inhibitor->PARP1 inhibits PARP_Trapping PARP Trapping Novel_Inhibitor->PARP_Trapping induces Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient HR Proficient Cell DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DNA_DSB->HR_Deficient HR_Repair HR Repair HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis Synthetic Lethality Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Experimental Workflow for Comparative Efficacy Analysis

A multi-pronged experimental approach is essential for a comprehensive comparison of a novel PARP inhibitor with established drugs. This workflow should encompass biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate cellular effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Evaluation cluster_analysis Comparative Analysis Enzymatic_Assay PARP1/2 Enzymatic Assay IC50_Determination Determine IC50 Enzymatic_Assay->IC50_Determination PARP_Trapping_Assay PARP Trapping Assay Trapping_Potency Determine Trapping Potency (EC50) PARP_Trapping_Assay->Trapping_Potency Data_Compilation Compile Data in Comparison Table IC50_Determination->Data_Compilation Trapping_Potency->Data_Compilation Cell_Line_Selection Select Cell Lines (HR-proficient & HR-deficient) Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTS, CellTiter-Glo) Cell_Line_Selection->Cell_Viability_Assay Cellular_IC50 Determine Cellular IC50 Cell_Viability_Assay->Cellular_IC50 Cellular_IC50->Data_Compilation Efficacy_Comparison Compare Efficacy Profile Data_Compilation->Efficacy_Comparison Selectivity_Analysis Analyze Selectivity (PARP1 vs. PARP2) Data_Compilation->Selectivity_Analysis Structure_Activity Structure-Activity Relationship (SAR) Analysis Efficacy_Comparison->Structure_Activity

Caption: Experimental workflow for comparing the efficacy of a novel PARP inhibitor.

Detailed Experimental Protocols

1. In Vitro PARP1/2 Enzymatic Activity Assay (Chemiluminescent)

This assay measures the direct inhibition of PARP enzyme activity.[11][12]

  • Principle: The assay quantifies the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 or PARP2. The resulting biotinylated histones are detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is proportional to PARP activity.[11]

  • Protocol:

    • Coat a 96-well white plate with histone proteins and incubate.

    • Wash the plate to remove unbound histones.

    • Block the wells to prevent non-specific binding.

    • Prepare serial dilutions of the novel inhibitor and established inhibitors (e.g., Olaparib) in assay buffer.

    • Add the inhibitor dilutions to the wells. Include wells with no inhibitor (positive control) and no enzyme (negative control).

    • Prepare a master mix containing recombinant human PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+.

    • Add the master mix to all wells to initiate the reaction.

    • Incubate at room temperature for 1 hour.

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add streptavidin-HRP to each well and incubate.

    • Wash the plate to remove unbound streptavidin-HRP.

    • Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

2. Cell Viability Assay (e.g., MTS Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the inhibitors on cancer cells.[13][14][15][16]

  • Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.[13]

  • Protocol:

    • Seed cancer cell lines (e.g., a BRCA1-mutant ovarian cancer cell line and its wild-type counterpart) in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the novel inhibitor and established inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor dilutions.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the MTS reagent to each well.

    • Incubate for 1-4 hours until a color change is apparent.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells. Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Data Presentation

Summarizing the quantitative data in a structured table is crucial for a clear and objective comparison.

Table 1: Comparative Efficacy Profile of PARP Inhibitors

ParameterNovel Inhibitor (Hypothetical)OlaparibTalazoparibNiraparibRucaparibVeliparib
PARP1 Inhibition (IC50, nM) Experimental Value~1-5~0.5-1.5~2-4~1-2~5
PARP2 Inhibition (IC50, nM) Experimental Value~1-5~0.5-1.5~2-3~1-2~3
PARP Trapping Potency Experimental ValueModerate-HighHighModerate-HighModerate-HighLow
Cellular IC50 (BRCA-mutant cells, nM) Experimental Value~10-100~1-10~10-100~10-100~100-1000
Cellular IC50 (BRCA-wild-type cells, µM) Experimental Value>10>1>10>10>10
Selectivity (BRCA-mutant vs. WT) Calculated RatioHighHighHighHighModerate

Note: The values for established inhibitors are approximate and can vary depending on the specific assay conditions and cell lines used. They are provided here for illustrative purposes.

Interpretation and Causality: Beyond the Numbers

A thorough analysis of the comparative data is essential to understand the potential of a novel PARP inhibitor.

  • Potency (IC50 Values): Lower IC50 values in both enzymatic and cellular assays indicate higher potency. A novel inhibitor with significantly lower IC50 values than established drugs may have the potential for greater therapeutic efficacy at lower doses.

  • Selectivity: Comparing the cellular IC50 values in BRCA-mutant versus BRCA-wild-type cell lines provides a measure of synthetic lethal potency. A large difference in these values indicates that the inhibitor is selectively targeting cells with DNA repair deficiencies, which is a desirable characteristic.

  • PARP Trapping: The ability of a PARP inhibitor to "trap" the PARP enzyme on DNA is a crucial aspect of its mechanism of action.[17][18] Some studies suggest that potent PARP trapping contributes significantly to cytotoxicity, potentially more so than catalytic inhibition alone.[4][18] Talazoparib, for instance, is a potent PARP trapper.[18][19] A novel inhibitor with high PARP trapping activity could be particularly effective. However, it is also hypothesized that high trapping activity may be associated with increased myelosuppression.[4]

  • PARP1 vs. PARP2 Selectivity: While most approved PARP inhibitors target both PARP1 and PARP2, there is ongoing research into the potential benefits of selective inhibition.[20] PARP1 is the primary enzyme involved in DNA repair, and its inhibition is key to the synthetic lethal effect.[7][21] The role of PARP2 is less well-defined in this context. A novel inhibitor with high selectivity for PARP1 might offer a more targeted therapeutic effect with a potentially improved safety profile.

Conclusion

The evaluation of a novel PARP inhibitor requires a systematic and multi-faceted approach. By employing a combination of in vitro enzymatic assays, cell-based cytotoxicity and proliferation assays, and PARP trapping assays, researchers can build a comprehensive efficacy profile. Direct comparison of the data with established PARP inhibitors in a structured format allows for an objective assessment of the novel compound's potential. Understanding the nuances of potency, selectivity, and the mechanism of PARP trapping is critical for identifying promising new therapeutic candidates that can further improve outcomes for patients with cancers characterized by DNA repair deficiencies.

References

A Senior Application Scientist's Guide to the In Vivo Validation of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities.[1][2][3][4] This guide addresses the critical next step for a novel derivative, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one , for which in vivo bioactivity data is not yet publicly available. Drawing from the established anticancer potential of related compounds, we present a comprehensive, prospective framework for its rigorous in vivo validation. This document is structured not as a review of existing data, but as an actionable, field-proven guide for research teams. We will establish a scientifically-grounded hypothesis for its bioactivity, propose a robust experimental design using a human colon cancer xenograft model, and provide detailed, step-by-step protocols for toxicity, pharmacokinetic, and efficacy studies.[1][5][6] The objective is to compare the potential of this novel compound against established standards of care, Cisplatin and 5-Fluorouracil (5-FU), providing the logical and technical blueprint required to generate reliable, reproducible data for preclinical development.[7][8][9]

Introduction: The Scientific Rationale

The 1,2,3,4-tetrahydroquinoline nucleus is a core component of numerous pharmacologically active agents.[1] Derivatives have been investigated for diverse therapeutic applications, with a significant focus on oncology.[1][3] The presence of a bromine atom and a methyl group on the this compound structure suggests modifications that could enhance membrane permeability and target engagement, common strategies in medicinal chemistry to improve drug-like properties.

Given the precedent set by similar heterocyclic compounds, we hypothesize that This compound (hereinafter "Compound X") possesses anticancer activity. This guide will outline the necessary in vivo studies to test this hypothesis in a well-characterized human colon cancer model. Colon cancer is a major global health issue, and standard chemotherapies like Cisplatin and 5-FU, while effective, are associated with significant toxicity and resistance, creating a persistent need for novel therapeutic agents.[7][8][10]

This guide is designed to be a self-validating system. Each phase of the experimental plan includes the necessary controls and endpoints to ensure the integrity and interpretability of the data generated.

The In Vivo Validation Workflow

A successful in vivo validation campaign requires a multi-stage approach. The causality is critical: we must first establish safety and understand the drug's behavior in the biological system before we can accurately interpret its efficacy.

G cluster_0 Phase 1: Safety & Pharmacokinetics cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanism of Action MTD Maximum Tolerated Dose (MTD) Study (Establish Safety Window) PK Pharmacokinetic (PK) Analysis (ADME Profile) MTD->PK Determines doses for PK Efficacy Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Guides dosing regimen Xenograft Human Colon Cancer Xenograft Model Establishment Xenograft->Efficacy Histo Histopathology (Tumor Morphology) Efficacy->Histo Provides tumor tissue WB Western Blot (Target Modulation) Efficacy->WB Provides tumor tissue end Endpoint: Go/No-Go Decision WB->end start Start: Compound X Synthesized start->MTD

Figure 1: A comprehensive workflow for the in vivo validation of a novel anticancer compound.

Phase 1: Foundational Safety and Pharmacokinetic Profiling

Before assessing anti-tumor activity, it is imperative to determine the safety profile and pharmacokinetic (PK) properties of Compound X. These initial studies prevent confounding efficacy results with toxicity and establish a rational dosing schedule.[2][11][12]

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable, dose-limiting toxicity.[2][11] This is a critical parameter for designing subsequent efficacy studies.

Experimental Protocol: Repeat-Dose MTD Study

  • Animal Model: Use a standard inbred mouse strain such as BALB/c, 8-10 weeks old, with an equal number of males and females (n=3-5 per group).[2]

  • Dose Selection: Based on in vitro cytotoxicity data (if available) or data from structurally similar compounds, select 3-5 dose levels for Compound X (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer Compound X daily for 14 days via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). Include a vehicle control group.

  • Monitoring:

    • Record body weight daily. A loss of >15-20% is a primary toxicity endpoint.[2]

    • Perform clinical observations twice daily for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).

  • Endpoint Analysis:

    • At day 14, collect blood for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST, BUN, creatinine) to assess organ toxicity.

    • Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.[2]

  • MTD Determination: The MTD is the highest dose that does not result in mortality, significant clinical signs of toxicity, or body weight loss exceeding 20%.[2]

Pharmacokinetic (PK) Analysis

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound X is crucial for interpreting efficacy data.[4][13] A PK study will determine key parameters like half-life (t½), clearance (CL), and bioavailability.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use BALB/c mice, 8-10 weeks old (n=3 per time point).

  • Formulation & Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein to determine absolute bioavailability and clearance. A typical vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]

    • Oral (PO): Administer a single dose (e.g., 50 mg/kg, based on MTD results) via oral gavage. A typical vehicle is 0.5% methylcellulose in water.[4]

  • Sample Collection: Collect blood samples (approx. 30 µL) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital or tail vein bleeding.[4][14]

  • Sample Processing: Process blood to plasma by centrifugation and store at -80°C.[15]

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[4]

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Representative Pharmacokinetic Parameters (Hypothetical Data for Illustration)

Parameter Unit Intravenous (IV) Oral (PO)
Dose mg/kg 5 50
Cₘₐₓ ng/mL 1200 ± 150 850 ± 110
AUC₀₋ᵢₙf ng·h/mL 2800 ± 350 9500 ± 1200
h 3.5 ± 0.6 5.1 ± 0.9
CL L/h/kg 1.8 ± 0.3 -
Vd L/kg 6.3 ± 1.1 -
Bioavailability (F) % - 34%

Data are presented as Mean ± SD. Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution.

Phase 2: Efficacy Evaluation in a Human Tumor Xenograft Model

With safety and PK data in hand, we can proceed to evaluate the antitumor efficacy of Compound X. A subcutaneous human tumor xenograft model is a standard and robust platform for preclinical assessment.[5][6] We will use the HCT116 human colorectal carcinoma cell line, a well-established model for this cancer type.[16]

Experimental Protocol: HCT116 Xenograft Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Nude), 6-8 weeks old, to prevent rejection of human tumor cells.[6]

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in a solution of PBS and Matrigel (1:1 ratio) into the right flank of each mouse.[7]

  • Study Initiation: Monitor tumor growth with digital calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (PO or IP, daily)

    • Group 2: Compound X (at MTD, PO or IP, daily)

    • Group 3: Cisplatin (e.g., 3 mg/kg, IP, twice weekly)[7]

    • Group 4: 5-Fluorouracil (e.g., 25 mg/kg, IP, every other day)[17]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2.

    • Monitor animal health daily.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize animals and excise tumors for weight measurement and downstream analysis.

  • Efficacy Calculation: Calculate Tumor Growth Inhibition (TGI) as:

    • TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

Table 2: Comparative Efficacy in HCT116 Colon Cancer Xenograft Model

Treatment Group Dosing Regimen Final Tumor Volume (mm³, Mean ± SEM) Tumor Growth Inhibition (TGI, %) Body Weight Change (%)
Vehicle Control Daily, PO 1650 ± 210 - +5.2
Compound X At MTD, Daily, PO To Be Determined To Be Determined To Be Determined
Cisplatin[7] 3 mg/kg, IP, 2x/week 750 ± 130 54.5% -8.1
5-Fluorouracil[16][17] 25 mg/kg, IP, q.o.d. 810 ± 155 50.9% -4.5

Data for comparator arms are representative values from literature. SEM: Standard Error of the Mean.

Phase 3: Exploratory Mechanism of Action (MoA) Analysis

Upon completion of the efficacy study, tumor samples provide a valuable resource to investigate the underlying mechanism of action.

Histopathology

Histological analysis of tumor tissue can reveal drug-induced changes in tumor morphology, such as necrosis and apoptosis.

Experimental Protocol: H&E Staining

  • Tissue Fixation: Fix a portion of the excised tumor in 10% neutral buffered formalin for 24 hours.[18]

  • Processing: Dehydrate the tissue through a series of graded ethanol baths, clear with xylene, and embed in paraffin.[18]

  • Sectioning: Cut 4-5 µm sections using a microtome.

  • Staining: Deparaffinize and rehydrate sections, then stain with Hematoxylin and Eosin (H&E).

  • Analysis: A board-certified pathologist should examine the slides to assess tumor architecture, mitotic index, and the extent of necrosis.[3][19]

Target Modulation via Western Blot

Based on the quinolinone scaffold, a plausible mechanism involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT pathway. Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT phosphorylates mTOR mTOR AKT->mTOR phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->AKT Hypothetical Inhibition

Figure 2: Hypothetical PI3K/AKT signaling pathway potentially targeted by Compound X.

Experimental Protocol: Western Blot Analysis

  • Lysate Preparation: Snap-freeze a portion of the excised tumor in liquid nitrogen. Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.[20]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.[21]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.[21]

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis will quantify changes in protein expression/phosphorylation relative to the loading control (β-actin).

Conclusion and Path Forward

This guide provides a comprehensive, scientifically rigorous, and ethically sound framework for the in vivo validation of this compound. By systematically determining the MTD, characterizing the pharmacokinetic profile, and evaluating efficacy against standard-of-care agents in a relevant xenograft model, researchers can generate the critical data package needed for a go/no-go decision. The successful execution of these protocols will not only define the preclinical potential of this novel compound but also provide crucial insights into its mechanism of action, paving the way for further development as a potential new therapy for colon cancer.

References

A Technical Guide to the Structure-Activity Relationship of Tetrahydroquinoline-Based Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticoagulant therapy, the quest for agents with a superior safety profile, particularly a reduced risk of bleeding, remains a paramount objective.[1][2] Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation, has emerged as a promising target.[2][3] Its inhibition is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a significant limitation of current anticoagulants.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of tetrahydroquinoline (THQ) derivatives that have been identified as potent and selective inhibitors of FXIa.[1][4]

The Rationale for Targeting Factor XIa with Tetrahydroquinoline Scaffolds

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. While essential for hemostasis, its dysregulation can lead to thrombosis. The intrinsic pathway, initiated by the activation of Factor XII, contributes to thrombus growth and stabilization. FXIa plays a crucial role in this pathway by activating Factor IX.[3] Genetic evidence from individuals with Factor XI deficiency, who exhibit a reduced risk of thromboembolism with minimal spontaneous bleeding, has provided strong validation for FXIa as a therapeutic target.[2]

The tetrahydroquinoline scaffold has been explored for various therapeutic targets.[5][6][7][8][9] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve high-affinity and selective interactions with the active site of target enzymes. In the context of FXIa inhibition, the THQ core serves as a central building block for positioning key pharmacophoric elements that interact with the enzyme's active site pockets.

Comparative Analysis of Tetrahydroquinoline-Based FXIa Inhibitors

The following table summarizes the structure-activity relationships of a series of tetrahydroquinoline derivatives, highlighting the impact of substitutions on their inhibitory potency against FXIa and selectivity over related serine proteases like Factor Xa (FXa) and thrombin.

CompoundR1R2R3FXIa Kᵢ (nM)FXa Kᵢ (nM)Thrombin Kᵢ (nM)Selectivity (FXa/FXIa)Selectivity (Thrombin/FXIa)
1 HCOOHH3.9>1000>1000>256>256
2 OMeCOOHH2.5>1000>1000>400>400
3 ClCOOHH1.8>1000>1000>556>556
4 HCONH₂H150----
5 HCOOHMe32----
6 HCOOHCl1.2>1000>1000>833>833
7 HCOOHOMe2.1>1000>1000>476>476
8 HTetrazoleH12----

Data synthesized from Quan et al., J Med Chem. 2014;57(3):955-69.[1][4]

Key Structure-Activity Relationship Insights

The data presented reveals several critical insights into the SAR of these tetrahydroquinoline-based FXIa inhibitors:

  • The Carboxylic Acid Moiety is Crucial: The presence of a carboxylic acid at the R2 position is paramount for potent FXIa inhibition. Replacement with an amide (Compound 4 ) leads to a significant drop in activity, suggesting a key ionic interaction with a basic residue in the FXIa active site.

  • Substitution on the Phenyl Ring (R1): Electron-donating (OMe, Compound 2 ) and electron-withdrawing (Cl, Compound 3 ) substituents at the para-position of the phenyl ring are well-tolerated and can slightly enhance potency compared to the unsubstituted analog (Compound 1 ).

  • Substitution on the Tetrahydroquinoline Core (R3): Modifications on the THQ ring system have a pronounced effect on activity. Introduction of a methyl group at position 7 (Compound 5 ) reduces potency. Conversely, electron-withdrawing (Cl, Compound 6 ) or electron-donating (OMe, Compound 7 ) groups at the 6-position enhance inhibitory activity, with the chloro-substituted analog being the most potent in this series.

  • Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with a tetrazole ring (Compound 8 ), a common bioisostere, results in a compound with good potency, albeit slightly lower than the corresponding carboxylic acid. This indicates that the acidic proton and the ability to form key hydrogen bonds are important for binding.

  • High Selectivity: A noteworthy feature of this series is the excellent selectivity against other coagulation cascade serine proteases, Factor Xa and thrombin. This high selectivity is a critical attribute for a safer anticoagulant profile.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the core tetrahydroquinoline scaffold and the key structural modifications influencing its activity as a Factor XIa inhibitor.

SAR_overview cluster_core Core Tetrahydroquinoline Scaffold cluster_modifications Key Modification Points core core_img core_img R1 R1 (Phenyl Substituents) R1->core Modulates potency R2 R2 (Acidic Group) R2->core Essential for activity (Carboxylic Acid or Bioisostere) R3 R3 (THQ Core Substituents) R3->core Significant impact on potency

Caption: Core scaffold and key modification points for SAR.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Substituted Anilines and Cinnamic Acids) cyclization Cyclization Reaction start->cyclization functionalization Functional Group Interconversion cyclization->functionalization purification Purification and Characterization functionalization->purification fxia_assay FXIa Inhibition Assay (Chromogenic Substrate) purification->fxia_assay Test Compounds selectivity_assays Selectivity Assays (FXa, Thrombin, etc.) fxia_assay->selectivity_assays in_vivo In Vivo Efficacy Models (e.g., Rabbit Thrombosis Model) selectivity_assays->in_vivo

Caption: General experimental workflow for synthesis and evaluation.

Experimental Protocols

The development of this class of inhibitors relies on robust synthetic and biological evaluation methods.

General Synthesis of Tetrahydroquinoline Derivatives

The synthesis of the tetrahydroquinoline core generally involves a multi-step sequence:

  • Step 1: Michael Addition: Reaction of a substituted aniline with an appropriate α,β-unsaturated ester (e.g., ethyl coumalate) to form the initial adduct.

  • Step 2: Reductive Amination: Cyclization and reduction of the intermediate, often using a reducing agent like sodium cyanoborohydride, to form the tetrahydroquinoline ring system.

  • Step 3: Functional Group Manipulation: Subsequent chemical transformations to introduce or modify substituents at the R1, R2, and R3 positions. This may include ester hydrolysis to the carboxylic acid, amide formation, or aromatic substitution reactions.

  • Step 4: Purification and Characterization: Purification of the final compounds is typically achieved by column chromatography or recrystallization. The structure and purity of the analogs are confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Factor XIa Inhibition Assay

The potency of the synthesized compounds against FXIa is determined using a chromogenic substrate assay.

  • Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of FXIa on a specific chromogenic substrate. The rate of color development is inversely proportional to the inhibitor's potency.

  • Procedure: a. A solution of human Factor XIa is incubated with varying concentrations of the test compound in a suitable buffer (e.g., HEPES buffer, pH 7.4) at 37°C. b. After a pre-incubation period, the chromogenic substrate (e.g., S-2366) is added to initiate the enzymatic reaction. c. The change in absorbance over time is monitored using a microplate reader at a specific wavelength (e.g., 405 nm). d. The initial reaction rates are calculated and plotted against the inhibitor concentration. e. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

  • Selectivity Assays: Similar chromogenic assays are performed using other serine proteases of the coagulation cascade, such as Factor Xa and thrombin, to determine the selectivity profile of the inhibitors.

Conclusion and Future Directions

The tetrahydroquinoline scaffold has proven to be a valuable template for the design of potent and highly selective inhibitors of Factor XIa. The structure-activity relationship studies have clearly demonstrated the critical role of the carboxylic acid moiety for potent inhibition and the significant influence of substitutions on the tetrahydroquinoline core in modulating activity. The excellent selectivity profile of these compounds over other coagulation enzymes underscores their potential for developing safer antithrombotic agents.

Future efforts in this area could focus on optimizing the pharmacokinetic properties of these analogs to enhance their oral bioavailability and in vivo efficacy. Further exploration of substitutions on the tetrahydroquinoline and phenyl rings may lead to the discovery of even more potent and selective inhibitors. The insights gained from these SAR studies provide a strong foundation for the continued development of novel and safer anticoagulants targeting Factor XIa.

References

A Comparative Guide to Brominated vs. Chlorinated Tetrahydroquinolinones: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Halogenation of this scaffold is a key strategy for modulating molecular properties and enhancing biological efficacy. This guide presents a comparative analysis of brominated versus chlorinated tetrahydroquinolinones, exploring the nuances in their synthesis, the resulting differences in their physicochemical and spectroscopic properties, and the consequential impact on their biological activity. By examining experimental data and explaining the causality behind synthetic choices and structure-activity relationships, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics based on the THQ framework.

Introduction: The Strategic Role of Halogenation on a Privileged Scaffold

The THQ framework, a partially saturated version of quinoline, offers a desirable three-dimensional architecture that can lead to improved pharmacokinetic profiles, including enhanced solubility and bioavailability, when compared to its planar aromatic counterpart.[2] THQ derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[1]

The introduction of halogen atoms—specifically bromine and chlorine—is a time-tested strategy in drug design to fine-tune a molecule's characteristics. The choice between bromine and chlorine is not arbitrary and has profound implications:

  • Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. Bromine, being larger and more polarizable than chlorine, typically imparts a greater increase in lipophilicity.

  • Metabolic Stability: Halogenation at strategic positions can block metabolic pathways, thereby increasing the drug's half-life.

  • Halogen Bonding: Bromine is a more effective halogen bond donor than chlorine. This non-covalent interaction can be critical for specific, high-affinity binding to biological targets like enzymes and receptors, potentially leading to enhanced potency.

  • Reactivity and Synthetic Access: The differing electronegativity and size of bromine and chlorine affect the reactivity of the aromatic ring, influencing the conditions required for their introduction and their utility as synthetic handles for further molecular elaboration.[3]

This guide will dissect these differences through a detailed comparison of brominated and chlorinated THQs, providing a foundational understanding for their rational application in drug discovery.

Comparative Synthesis: The Halogenation Workflow

The most common method for introducing halogens onto the THQ scaffold is through electrophilic aromatic substitution. The choice of halogenating agent and reaction conditions is critical to control regioselectivity and prevent side reactions, such as oxidation of the tetrahydroquinoline ring to the corresponding quinoline.[3]

Experimental Rationale

The electron-donating nature of the nitrogen atom in the THQ ring strongly activates the benzene portion of the molecule towards electrophilic substitution, primarily at the C6 and C8 positions (ortho- and para- to the nitrogen). Bromination is typically achieved with molecular bromine (Br₂) or N-Bromosuccinimide (NBS), while chlorination often employs N-Chlorosuccinimide (NCS). The reaction solvent plays a crucial role; non-polar solvents like chloroform or dichloromethane are common, while acetic acid can also be used, sometimes influencing the reaction outcome.[3] For instance, the interaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid leads to the formation of a 6,8-dibromo derivative while preserving the THQ ring.[3]

Protocol 1: Representative Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

This protocol is adapted from established methodologies for the direct bromination of THQ.[4]

  • Preparation: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of molecular bromine (2.1 eq) in chloroform. Add this solution dropwise to the stirred THQ solution over 30 minutes, ensuring the temperature remains below 5 °C. The reaction is light-sensitive and should be protected from direct light.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 6,8-dibromo-1,2,3,4-tetrahydroquinoline.

Protocol 2: Representative Synthesis of 6,8-Dichloro-1,2,3,4-tetrahydroquinoline

This protocol is a representative procedure for direct chlorination using NCS.

  • Preparation: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (2.1 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude residue via column chromatography on silica gel to obtain the target 6,8-dichloro-1,2,3,4-tetrahydroquinoline.

Synthesis Comparison
ParameterBromination (with Br₂)Chlorination (with NCS)Rationale & Insights
Reactivity Highly reactive, often exothermic. Requires cooling.Generally less vigorous than bromination.Bromine is a more potent electrophile than the chlorine delivered by NCS, leading to faster reaction kinetics.
Reaction Time Typically 4-6 hours.[4]Often requires longer reaction times (12-24 hours).Reflects the difference in electrophilicity of the halogenating agents.
Yields Good to excellent yields are typically reported.Yields can be variable and are sensitive to substrate.Careful control of stoichiometry and temperature is key to maximizing yields and minimizing side products in both cases.
Side Reactions Oxidation to quinoline is a common side reaction.[3]Oxidation is also possible but may be less prevalent than with Br₂.The higher reactivity of Br₂ can more readily lead to dehydrogenation of the heterocyclic ring.

Comparative Physicochemical and Spectroscopic Properties

The substitution of chlorine with bromine results in predictable yet significant changes in the molecule's physical and spectroscopic characteristics. A study on isostructural halogenated dihydroquinolinones found that while the replacement of bromine with chlorine has a minimal effect on intermolecular interactions and crystal packing, it does influence electronic properties.[5]

Physicochemical Data
PropertyChlorinated THQBrominated THQImpact and Significance
Molecular Weight LowerHigher (approx. +44.5 Da per atom vs. Cl)Affects dose calculations and diffusion rates.
Lipophilicity (LogP) Moderately IncreasedSignificantly IncreasedBrominated compounds are generally more lipophilic, which can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
Polarizability LowerHigherThe larger, more diffuse electron cloud of bromine makes it more polarizable. This enhances van der Waals interactions and is a key factor in the strength of halogen bonding.
Melting Point Generally LowerGenerally HigherThe increased molecular weight and stronger intermolecular forces (van der Waals) of brominated analogs typically result in a higher melting point.
Spectroscopic Signatures
TechniqueChlorinated THQBrominated THQKey Distinguishing Features
Mass Spectrometry (MS) Shows a characteristic M/M+2 isotopic pattern of ~3:1.Shows a characteristic M/M+2 isotopic pattern of ~1:1.This is the most definitive method for confirming the presence and number of bromine or chlorine atoms in the molecule.
¹H NMR Aromatic protons are deshielded due to the electronegativity of chlorine.Aromatic protons are also deshielded, but slightly less so than with chlorine due to lower electronegativity.The differences are often subtle but can be used in conjunction with other data for structural confirmation.
¹³C NMR The carbon atom directly attached to chlorine shows a significant downfield shift.The carbon atom attached to bromine also shifts downfield, but the effect is less pronounced than for chlorine (heavy atom effect).This provides clear evidence of halogenation at a specific carbon position.
Infrared (IR) Spectroscopy C-Cl stretching vibrations appear in the 850-550 cm⁻¹ region.C-Br stretching vibrations appear at lower frequencies, in the 690-515 cm⁻¹ region.The position of the C-X bond stretch is a direct consequence of the greater mass of the bromine atom.[6][7]

Comparative Biological Activity: From Bactericidal Action to Anticancer Potential

While direct head-to-head comparisons of brominated and chlorinated THQs are specific to each biological target, broader principles of halogen activity can provide valuable insights.

General Principles: Antimicrobial Activity

Studies comparing N-bromo and N-chloro compounds have shown that in the absence of high protein loads, bromine-based agents exhibit superior bactericidal activity.[8] This enhanced efficacy is attributed to the fact that hypobromous acid (HOBr) is a more potent oxidizing agent than hypochlorous acid (HOCl). However, this trend can be reversed in a high-protein environment (like in a wound), where the more reactive bromine compounds are consumed more rapidly, allowing the more stable chlorine compounds to exert a more sustained effect.[8] This highlights a critical concept: the chemical reactivity of the halogen directly influences its biological performance and is highly context-dependent.

Anticancer Activity: A Case Study

Research into halogenated quinolines has identified them as promising anticancer agents.[9] For example, novel highly brominated quinoline derivatives have demonstrated significant antiproliferative activity against C6, HeLa, and HT29 cancer cell lines.[9] One key compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, showed potent activity with IC₅₀ values between 5.45–9.6 μg/mL and was found to inhibit human topoisomerase I, a critical enzyme for DNA replication.[9]

While this study focused on brominated compounds, the mechanism provides a framework for comparison. The efficacy of a chlorinated analog would depend on several factors:

  • Binding Affinity: Would a chlorinated analog form a similarly stable complex with Topoisomerase I? The greater potential for halogen bonding from bromine suggests it might form a more potent interaction.

  • Cellular Uptake: The difference in lipophilicity between a brominated and chlorinated version would affect how efficiently the compound enters the cancer cell. The optimal lipophilicity for passive diffusion is a delicate balance.

  • Metabolic Fate: The C-Cl bond is stronger than the C-Br bond, potentially making a chlorinated analog more resistant to metabolic degradation, which could be advantageous or disadvantageous depending on the desired pharmacokinetic profile.

Structure-Activity Relationship (SAR) Summary
FeatureBrominated THQChlorinated THQSAR Implication
Potency Often higher due to stronger halogen bonding and increased lipophilicity.[10]Potency is substrate-dependent; may be lower if halogen bonding is a key interaction.Bromine is often preferred when seeking to maximize potency via halogen bonding interactions with a target protein.
Selectivity The specific placement and nature of the halogen can alter selectivity for different targets.Similar to bromine, but the smaller size of chlorine may be favorable for binding in tighter pockets.The choice of halogen is a critical tool for achieving target selectivity and avoiding off-target effects.
Toxicity Brominated disinfection byproducts are often more toxic than their chlorinated counterparts.[10]Generally considered less toxic than brominated analogs in environmental contexts.This highlights the need for careful toxicological profiling of any halogenated drug candidate.

Conclusion and Future Perspectives

The choice between a brominated and a chlorinated tetrahydroquinolinone is a strategic decision in drug design, driven by the specific goals of the research program. Bromination generally offers a path to increased lipophilicity and potency, particularly when halogen bonding is a key component of the mechanism of action. Chlorination provides a more conservative modification, offering a smaller steric footprint and potentially greater metabolic stability.

This comparative guide demonstrates that a deep understanding of the fundamental differences in reactivity, physicochemical properties, and biological implications of these two halogens is essential. Future research should focus on conducting more direct, side-by-side biological evaluations of isosteric bromo- and chloro-THQ analogs against a wider range of therapeutic targets. Such studies, combined with computational modeling and detailed structural biology, will enable a more predictive and rational approach to the design of next-generation therapeutics based on this versatile scaffold.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "know thy molecule" has never been more critical. The journey from a promising hit compound to a clinically viable drug is fraught with challenges, chief among them being unforeseen off-target interactions that can lead to toxicity or diminished efficacy. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel small molecule, using 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one as a central case study. We will explore the rationale behind experimental choices, detail robust protocols, and present a comparative analysis against hypothetical alternative compounds.

The Imperative of Early and Comprehensive Profiling

Identifying a potent and selective modulator of a therapeutic target is only the initial step. Small molecules, by their nature, have the potential to interact with a multitude of proteins within the complex cellular milieu. Undesirable off-target binding is a primary driver of late-stage clinical failures and adverse drug reactions.[1][2] Therefore, a proactive and systematic approach to identifying these unintended interactions—a process known as cross-reactivity or off-target profiling—is not merely a supplementary exercise but a cornerstone of a successful drug development campaign.[1][3]

Early-stage profiling allows for:

  • Informed Lead Optimization: Structure-activity relationships (SAR) can be developed not only for on-target potency but also for off-target liabilities, guiding medicinal chemistry efforts to design more selective compounds.[1]

  • Risk Mitigation: Early identification of potential safety liabilities, such as interactions with ion channels or kinases implicated in adverse events, allows for the early termination of unpromising candidates, saving significant time and resources.[2][4]

  • Mechanism Deconvolution: Understanding the full spectrum of a compound's interactions can help to elucidate its overall biological effect and may even uncover opportunities for drug repositioning.

This guide will delineate a multi-tiered strategy for profiling this compound, a compound with a quinolinone core, a scaffold known to be present in various biologically active molecules.[5][6] For comparative purposes, we will consider two hypothetical analogs:

  • Compound A: A close structural analog with a different substitution pattern on the quinolinone ring.

  • Compound B: A compound with a distinct chemical scaffold but designed to engage the same hypothetical primary target.

Tier 1: Broad Panel Screening for Initial Liability Assessment

The initial step in profiling a new chemical entity is to cast a wide net to identify potential areas of concern. This is efficiently achieved through broad panel screening against a diverse set of known targets associated with adverse drug reactions.

Kinome Profiling

Given that protein kinases are a large and structurally related family of enzymes, and their dysregulation is implicated in numerous diseases, they represent a major class of potential off-targets.[7][8] Kinome scanning services, such as KINOMEscan®, offer a high-throughput method to assess the interaction of a compound against hundreds of kinases.[9][10][11] This is typically a competition binding assay where the test compound's ability to displace a known ligand from the kinase active site is quantified.[9]

Kinase TargetThis compoundCompound ACompound B
Primary Target X98%95%99%
Kinase Z85%25%15%
Kinase Y62%45%5%
Other 465 Kinases<50%<50%<50%

From this hypothetical data, while all three compounds show potent activity against the intended primary target, This compound exhibits significant off-target activity against Kinase Z and moderate activity against Kinase Y. This early finding is critical, as it flags these kinases for further investigation and guides the subsequent optimization of this chemical series to improve selectivity.

General Pharmacology and Safety Panels

Beyond the kinome, it is crucial to assess interactions with a broader range of targets known to be involved in adverse drug events. Service providers like Eurofins Discovery (formerly CEREP) offer comprehensive panels that include G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[12][13][14] These assays are typically radioligand binding assays performed at a single high concentration (e.g., 10 µM) to identify any significant interactions.[4][14]

TargetThis compoundCompound ACompound B
hERG (IKr ion channel)48%15%5%
5-HT2B Receptor75%65%10%
M1 Muscarinic Receptor5%8%2%
Other 65 targets<30%<30%<30%

The hypothetical results in Table 2 highlight a potential liability for the quinolinone series (our topic compound and Compound A) with the 5-HT2B receptor, an interaction that has been linked to valvular heart disease. Furthermore, This compound shows moderate inhibition of the hERG channel, a critical safety concern due to its association with cardiac arrhythmias.[1] Compound B, with its distinct scaffold, appears much cleaner in these broad liability panels.

Tier 2: In-Cell Target Engagement and Selectivity

While binding assays are invaluable for initial profiling, they do not confirm that a compound engages its target within the complex environment of a living cell. Cellular target engagement assays provide a more physiologically relevant assessment of a compound's activity.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify drug-target interaction in intact cells.[15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.[17][18] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. This stabilization can be quantified by heating cell lysates or intact cells treated with the compound to various temperatures, followed by detection of the remaining soluble target protein, often by Western blot or other immunoassays.[16][19]

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Target Detection cell_culture Culture Cells treatment Treat with Compound or Vehicle cell_culture->treatment heating Heat Aliquots to Different Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifuge to Separate Soluble and Precipitated Proteins lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page western_blot Western Blot with Specific Antibody sds_page->western_blot quantification Quantify Soluble Target Protein western_blot->quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

By performing CETSA® for the primary target and the identified off-targets (Kinase Z and the 5-HT2B receptor), we can confirm cellular engagement and begin to understand the cellular selectivity of our compounds.

TargetThis compoundCompound ACompound B
Primary Target X+5.2°C+4.8°C+5.5°C
Kinase Z+3.1°C+0.5°CNo data (not an off-target)
5-HT2B Receptor+2.5°C+2.1°CNo data (not an off-target)

The significant thermal shift for Primary Target X with all compounds confirms on-target engagement in a cellular context. Importantly, the substantial shift for Kinase Z and the 5-HT2B receptor with This compound validates these as genuine cellular off-targets. The much smaller shift observed for Compound A against Kinase Z suggests that medicinal chemistry efforts to improve selectivity are proving successful.

Tier 3: Functional and Phenotypic Assays

The final tier of profiling involves assessing the functional consequences of these on- and off-target interactions. This moves beyond simple binding or engagement to measure the downstream biological effects.

Experimental Protocol: Downstream Signaling Pathway Analysis

To assess the functional consequence of engaging Kinase Z, a downstream signaling pathway analysis can be performed.

  • Cell Culture: Plate a relevant cell line known to express Kinase Z.

  • Compound Treatment: Treat cells with a dose-response of this compound, Compound A, and a known selective Kinase Z inhibitor (positive control) for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blot Analysis: Perform Western blotting to measure the phosphorylation status of a known downstream substrate of Kinase Z.

  • Data Analysis: Quantify the band intensities to determine the IC50 for the inhibition of the Kinase Z signaling pathway.

This type of functional assay provides the ultimate confirmation of a compound's off-target activity and its potential to cause unintended biological effects.

Signaling_Pathway cluster_compound Compound Action cluster_targets Cellular Targets cluster_effects Biological Effects Molecule 6-Bromo-1-methyl- 1,2,3,4-tetrahydroquinolin-2-one TargetX Primary Target X Molecule->TargetX KinaseZ Off-Target: Kinase Z Molecule->KinaseZ Therapeutic Desired Therapeutic Effect TargetX->Therapeutic SideEffect Potential Side Effect KinaseZ->SideEffect

Caption: On- and off-target effects of the lead compound.

Conclusion and Path Forward

This comprehensive, multi-tiered profiling strategy provides a robust framework for characterizing the selectivity of a novel compound like This compound . Our hypothetical data illustrates a common scenario in drug discovery: a potent lead compound with potential off-target liabilities.

  • This compound demonstrated potent on-target activity but was flagged for significant off-target interactions with Kinase Z and the 5-HT2B receptor, as well as moderate hERG inhibition. These were confirmed as genuine cellular interactions via CETSA®.

  • Compound A represents a step in the right direction, with reduced activity against Kinase Z, but still retaining the 5-HT2B liability inherent to its scaffold.

  • Compound B , with a different chemical scaffold, showed a much cleaner profile, making it a more attractive candidate for further development, assuming it possesses other favorable drug-like properties.

The path forward for the quinolinone series would involve a focused medicinal chemistry effort to abrogate the interactions with Kinase Z, the 5-HT2B receptor, and hERG, while maintaining potency at the primary target. This iterative process of design, synthesis, and profiling is the essence of modern, safety-conscious drug discovery. By embracing a proactive and comprehensive cross-reactivity profiling strategy, we can increase the probability of success and ultimately deliver safer and more effective medicines.

References

A Comparative Guide to Elucidating the Binding Site of Novel Small Molecules: A Case Study on 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the identification and confirmation of the binding site for novel chemical entities, using 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one as a representative example. Given the absence of established target information for this molecule in the public domain, this document outlines a strategic, multi-pronged approach that leverages a suite of biophysical, biochemical, and computational techniques. The objective is to provide a robust, self-validating workflow that moves from initial target hypothesis generation to high-resolution structural confirmation.

Introduction: The Challenge of Target Deconvolution

The elucidation of a small molecule's binding site is a critical step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding its pharmacological effect, guides structure-activity relationship (SAR) studies for lead optimization, and helps in anticipating potential off-target effects. For a novel compound such as this compound, where the biological target is unknown, a systematic and comparative approach is essential. This guide will compare and contrast several state-of-the-art methodologies, providing the rationale behind their application in a logical workflow.

Logical Workflow for Binding Site Identification and Confirmation

The process of identifying and confirming a binding site can be broken down into a phased approach, starting with broad, hypothesis-generating methods and progressing to high-resolution, definitive techniques.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Initial Target Engagement & Validation cluster_2 Phase 3: High-Resolution Binding Site Confirmation Computational Prediction Computational Prediction CETSA Cellular Thermal Shift Assay (CETSA) Computational Prediction->CETSA Affinity-Based Proteomics Affinity-Based Proteomics Affinity-Based Proteomics->CETSA Biophysical Assays Biophysical Assays (e.g., SPR, ITC) CETSA->Biophysical Assays X-ray Crystallography X-ray Crystallography Biophysical Assays->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Biophysical Assays->NMR Spectroscopy Photo-affinity Labeling Photo-affinity Labeling + MS Biophysical Assays->Photo-affinity Labeling

Caption: A logical workflow for identifying and confirming a novel compound's binding site.

Phase 1: Generating a Target Hypothesis

Before embarking on extensive experimental validation, it is crucial to generate a list of potential protein targets. This can be achieved through computational approaches and unbiased biochemical methods.

Computational Prediction: In Silico Target Fishing

Computational methods serve as a cost-effective and rapid first step to predict potential binding sites and protein targets.[1][2] These approaches typically involve docking the small molecule of interest against a library of known protein structures.

  • Methodology: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity based on scoring functions.[3][4]

  • Advantages: High-throughput, low cost, and provides a structural hypothesis for the binding mode.

  • Limitations: Prone to false positives, and the accuracy is dependent on the quality of the protein structures and scoring functions. The dynamic nature of proteins is often not fully captured.[5]

Affinity-Based Proteomics: An Unbiased Approach

Affinity-based proteomics aims to identify the cellular targets of a small molecule by using the molecule itself as a "bait" to pull down its binding partners from a complex biological sample, such as a cell lysate.[6]

  • Methodology: The compound of interest is typically immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate, and proteins that bind to the compound are isolated, identified, and quantified using mass spectrometry.

  • Advantages: Unbiased, as it does not rely on pre-existing hypotheses about the target. It allows for the identification of novel or unexpected targets in a physiologically relevant context.[6]

  • Limitations: Can be technically challenging, with a risk of identifying non-specific binders. The process of immobilizing the compound can sometimes interfere with its binding activity.

Phase 2: Validating Target Engagement

Once a list of putative targets is generated, the next step is to confirm direct binding and engagement in a cellular context.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Engagement

CETSA is a powerful biophysical method for assessing drug-target interactions within intact cells or cell lysates.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10][11]

  • Methodology: Cells or cell lysates are treated with the compound, followed by heating to induce protein denaturation and aggregation. Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins will be stabilized and remain in solution. The amount of soluble protein at different temperatures is then quantified, typically by Western blotting or mass spectrometry.[9][10]

  • Advantages: Provides direct evidence of target engagement in a cellular environment, which is more physiologically relevant than in vitro assays.[9][11]

  • Limitations: Requires a specific antibody for the target protein for Western blot-based detection, and the protein must exhibit a thermal shift upon ligand binding.

Biophysical Assays: Quantifying Binding Affinity

A suite of biophysical techniques can be employed to quantify the binding affinity and thermodynamics of the interaction between the small molecule and a purified recombinant version of the putative target protein.

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the ligand flows over the immobilized protein.KD, kon, koffReal-time, label-free, provides kinetic data.Requires protein immobilization, which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.KD, ΔH, ΔS, stoichiometry (n)Label-free, provides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein and ligand.
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein in the presence of a fluorescent dye. Ligand binding stabilizes the protein, leading to an increase in the melting temperature (Tm).ΔTmHigh-throughput, low sample consumption.Indirect measurement of binding.

Phase 3: High-Resolution Binding Site Confirmation

The final phase involves determining the precise location of the binding site on the target protein at an atomic level.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex.[12][13][14] It is widely considered the definitive method for elucidating binding modes.[12]

  • Methodology: Requires the growth of high-quality crystals of the protein in complex with the ligand. These crystals are then exposed to X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the complex is built and refined.[13][15][16]

  • Advantages: Provides an unambiguous, atomic-level view of the binding site and the interactions between the ligand and the protein.[12][15]

  • Limitations: The protein must be able to be crystallized, which can be a significant bottleneck. The resulting structure is a static snapshot and may not fully represent the dynamics of the interaction in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective

NMR spectroscopy is a versatile technique that can provide detailed information about ligand binding and the structure of the binding site in solution.[17][18][19][20]

  • Methodology: Can be performed in two main ways: "protein-observed" or "ligand-observed". In protein-observed experiments, changes in the chemical shifts of the protein's backbone amides upon ligand binding are monitored to map the binding site.[21] Ligand-observed methods detect changes in the NMR properties of the ligand itself upon binding to the protein.[22]

  • Advantages: Provides information about the binding event in solution, capturing the dynamic nature of the interaction. Can be used to study weak interactions and does not require crystallization.[18][19]

  • Limitations: Protein-observed methods typically require isotopic labeling of the protein (15N, 13C), and there are limitations on the size of the protein that can be studied.

Photo-affinity Labeling (PAL): Covalently Tagging the Binding Site

PAL is a powerful chemical biology technique used to identify the binding site of a ligand by creating a covalent bond between the ligand and its target protein upon photoactivation.[23][24][25]

  • Methodology: A photo-reactive group (e.g., an aryl azide or diazirine) is incorporated into the structure of the ligand.[23][26] This modified ligand is incubated with the target protein, and upon exposure to UV light, the photo-reactive group forms a highly reactive intermediate that covalently attaches to nearby amino acid residues in the binding pocket. The labeled protein is then digested, and the modified peptides are identified by mass spectrometry to pinpoint the site of attachment.[24][27]

  • Advantages: Can identify binding sites even for transient or low-affinity interactions. Provides direct evidence of the amino acid residues in close proximity to the bound ligand.[26]

  • Limitations: Requires the synthesis of a photo-reactive analog of the ligand, which can be challenging and may alter the binding properties of the parent molecule.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: Photo-affinity Labeling and Mass Spectrometry Analysis
  • Probe Synthesis: Synthesize a derivative of this compound containing a photo-reactive moiety (e.g., a diazirine) and a reporter tag (e.g., a clickable alkyne or a biotin handle).

  • Labeling Reaction: Incubate the purified target protein with the photo-affinity probe. As a control, perform a parallel incubation in the presence of an excess of the parent compound to demonstrate competitive binding.

  • UV Irradiation: Irradiate the samples with UV light (e.g., 365 nm) to induce covalent cross-linking.

  • Enrichment of Labeled Protein (if using a tag): If a biotin tag was used, enrich the cross-linked protein using streptavidin beads. If a clickable tag was used, perform a click chemistry reaction to attach a reporter molecule or an affinity handle.

  • Proteolytic Digestion: Separate the labeled protein by SDS-PAGE, excise the corresponding band, and perform in-gel digestion with a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence to identify the peptides that are covalently modified by the probe, thereby mapping the binding site.

Conclusion

Confirming the binding site of a novel small molecule like this compound requires a multi-faceted and integrated approach. This guide advocates for a logical progression from broad, hypothesis-generating techniques to high-resolution structural methods. By comparing and contrasting the strengths and weaknesses of each technique, researchers can make informed decisions to design a robust experimental plan. The convergence of evidence from multiple, independent methods will ultimately provide the highest degree of confidence in the identified binding site, paving the way for further drug development and a deeper understanding of the molecule's biological function.

References

A Comparative Guide to the Biological Evaluation of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, specific experimental data comparing the biological activities of the (R)- and (S)-enantiomers of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is not publicly available. This guide is therefore constructed as a forward-looking framework based on established principles of stereopharmacology and data from structurally related quinolone derivatives. It serves as an expert-led roadmap for researchers embarking on the evaluation of these specific chiral molecules.

Introduction: The Imperative of Chiral Separation in Drug Discovery

In pharmaceutical research, the three-dimensional structure of a molecule is intrinsically linked to its biological function. A significant portion of drugs are chiral, existing as enantiomers—molecules that are non-superimposable mirror images of each other.[1][2] While chemically identical in an achiral environment, enantiomers can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body, where they interact with stereospecific targets like enzymes and receptors.[3][4]

The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, cemented the critical importance of evaluating enantiomers separately.[1] This principle, known as stereopharmacology, dictates that the less active or more toxic enantiomer (the distomer) should be eliminated to produce a safer and more effective drug (the eutomer).[5]

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous antibacterial, anticancer, and antiviral agents.[6][7] Studies on chiral quinolones, such as Ofloxacin, have demonstrated that biological activity can reside primarily in one enantiomer. For instance, the (S)-isomer of ofloxacin is up to 100 times more potent as an antibacterial agent than its (R)-isomer, a difference attributed to its superior binding affinity for the target enzyme, DNA gyrase.[8]

This guide focuses on This compound , a molecule possessing a stereocenter at the C4 position (if unsubstituted) or another position depending on synthesis, which necessitates a comparative biological evaluation of its enantiomers. Based on the broad bioactivity of the quinolinone core, we will explore potential therapeutic applications and provide a robust framework for their preclinical assessment.[6][9]

Potential Biological Targets and Therapeutic Applications

Given the diverse activities of quinolone derivatives, the enantiomers of this compound could plausibly be investigated for several therapeutic applications.

  • Oncology: Many quinazoline and quinolinone derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) or topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[6][10]

  • Neurodegenerative Diseases: Certain quinoline analogs are known to inhibit enzymes implicated in the pathology of Alzheimer's disease, such as Acetylcholinesterase (AChE).[11] Evaluating the enantiomers for their differential inhibition of AChE could uncover a potent and selective therapeutic lead.

  • Infectious Diseases: The quinolone scaffold is historically renowned for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase.[9] Screening the enantiomers against a panel of pathogenic bacteria and fungi remains a logical avenue of investigation.[12]

Comparative Analysis: A Framework for Evaluation

A rigorous comparative analysis requires quantitative assessment of the enantiomers' activity against relevant biological targets. Below is a hypothetical data summary table illustrating how results from such an evaluation could be presented. This format allows for a clear, at-a-glance comparison of potency and selectivity.

Table 1: Hypothetical Comparative Biological Activity of Enantiomers (Note: The following data is for illustrative purposes only and does not represent actual experimental results.)

Biological AssayTarget/Cell Line(R)-Enantiomer IC₅₀/EC₅₀ (µM)(S)-Enantiomer IC₅₀/EC₅₀ (µM)Eudismic Ratio ((R)-IC₅₀ / (S)-IC₅₀)
Cytotoxicity A549 (Lung Carcinoma)15.20.8517.9
Cytotoxicity MCF-7 (Breast Carcinoma)21.71.1019.7
Cytotoxicity MRC-5 (Normal Fibroblast)> 10045.3> 2.2
Enzyme Inhibition Acetylcholinesterase (AChE)5.489.20.06
Enzyme Inhibition EGFR Kinase35.82.514.3
  • IC₅₀: Half-maximal inhibitory concentration.

  • EC₅₀: Half-maximal effective concentration.

  • Eudismic Ratio: The ratio of the potencies of the two enantiomers. A high ratio indicates significant stereoselectivity.

Experimental Protocols: A Step-by-Step Guide

To generate the comparative data, standardized and validated assays are essential. Here, we provide a detailed protocol for an in-vitro cytotoxicity assay, a fundamental tool for anticancer drug screening.

Protocol: MTT Assay for In-Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • (R)- and (S)-enantiomers of the test compound, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed 5,000-10,000 cells in 100 µL of complete medium per well into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Data Acquisition:

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value for each enantiomer.

Visualization of Workflows and Pathways

Clear visual aids are crucial for understanding complex biological processes and experimental designs.

Diagram 1: Experimental Workflow

This diagram outlines the key stages in the comparative evaluation of the enantiomers, from synthesis to final data analysis.

G cluster_0 Synthesis & Separation cluster_1 In-Vitro Biological Screening cluster_2 Data Analysis & Comparison racemate Racemic Synthesis of 6-Bromo-1-methyl... -quinolin-2-one separation Chiral HPLC Separation racemate->separation r_en (R)-Enantiomer (>99% ee) separation->r_en s_en (S)-Enantiomer (>99% ee) separation->s_en cytotoxicity Cytotoxicity Assay (e.g., MTT) r_en->cytotoxicity enzyme Enzyme Inhibition (e.g., AChE, EGFR) r_en->enzyme antimicrobial Antimicrobial Assay (e.g., MIC) r_en->antimicrobial s_en->cytotoxicity s_en->enzyme s_en->antimicrobial ic50 IC50 / EC50 Determination cytotoxicity->ic50 enzyme->ic50 antimicrobial->ic50 sar Stereostructure- Activity Relationship (SAR) Analysis ic50->sar lead Lead Enantiomer Identification sar->lead

Caption: Workflow for the comparative biological evaluation of enantiomers.

Diagram 2: Potential Signaling Pathway

This diagram illustrates the EGFR signaling pathway, a potential target for quinolinone-based anticancer agents, which can lead to the inhibition of proliferation and induction of apoptosis.[10][16]

G cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway ligand EGF Ligand egfr EGFR ligand->egfr Binds & Activates ras RAS egfr->ras Phosphorylates pi3k PI3K egfr->pi3k Phosphorylates enantiomer (S)-Enantiomer (Hypothetical Inhibitor) enantiomer->egfr Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation apoptosis Apoptosis (Programmed Cell Death) akt->apoptosis Inhibits

Caption: The EGFR signaling pathway and hypothetical point of inhibition.

Conclusion and Future Directions

The comprehensive biological evaluation of the enantiomers of this compound is a critical step in determining its therapeutic potential. While direct experimental data is currently lacking, the principles of stereopharmacology and the known activities of related quinolone compounds strongly suggest that the (R)- and (S)-enantiomers will exhibit different biological profiles.

The provided framework, including the detailed MTT assay protocol and visualizations of workflow and potential mechanisms, offers a scientifically rigorous path for researchers. The key objective is to quantify the potency and selectivity of each enantiomer across a range of relevant biological assays. This comparative data will be instrumental in identifying the eutomer, elucidating the stereostructure-activity relationship (SSAR), and ultimately guiding the future development of this compound as a potential therapeutic agent.

References

A Comparative Guide to the Synthesis of Substituted Tetrahydroquinolinones: From Classical Reductions to Modern Domino Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The substituted tetrahydroquinolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents. The precise control over the substitution pattern and stereochemistry of these molecules is paramount for tuning their pharmacological properties. This guide provides a comparative analysis of the most pertinent synthetic routes to substituted tetrahydroquinolinones, offering insights into the mechanistic underpinnings, practical considerations, and relative performance of each methodology. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of these valuable heterocyclic compounds.

Introduction: The Significance of the Tetrahydroquinolinone Core

The tetrahydroquinolinone ring system, a fusion of a benzene ring and a saturated piperidinone ring, provides a rigid three-dimensional framework that can be strategically functionalized to interact with biological targets. The stereochemical orientation of substituents on the heterocyclic ring often plays a critical role in determining biological activity. Consequently, the development of efficient and stereoselective synthetic methods to access a diverse range of substituted tetrahydroquinolinones is a continuous and evolving area of chemical research.

This guide will explore two primary strategic approaches to the synthesis of substituted tetrahydroquinolinones:

  • Route A: Reduction of Pre-formed 2,3-Dihydro-4(1H)-quinolinones: This classical two-step approach involves the initial synthesis of a substituted 2,3-dihydro-4(1H)-quinolinone (or its tautomer, a 4-hydroxyquinoline), followed by the reduction of the C2-C3 double bond to afford the desired saturated heterocyclic core.

  • Route B: Direct Domino/Tandem Synthesis: This modern and highly efficient approach involves the construction of the substituted tetrahydroquinolinone skeleton in a single synthetic operation through a cascade of reactions, often with excellent control over stereochemistry.

We will delve into the specifics of each route, providing experimental data, detailed protocols, and mechanistic insights to facilitate a comprehensive comparison.

Route A: Reduction of 2,3-Dihydro-4(1H)-quinolinones

The reduction of the α,β-unsaturated ketone moiety within 2,3-dihydro-4(1H)-quinolinones is a well-established method for accessing tetrahydroquinolinones. The choice of reducing agent and reaction conditions is crucial for achieving high yields and, importantly, for controlling the diastereoselectivity of the reduction when a stereocenter is already present at the C2 or C3 position.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of the endocyclic double bond in dihydroquinolinones. This method typically offers high yields and can be rendered diastereoselective.

Mechanism of Catalytic Hydrogenation: The reaction proceeds via the adsorption of the dihydroquinolinone onto the surface of the metal catalyst. Hydrogen is also adsorbed and dissociates into hydrogen atoms. The stepwise addition of two hydrogen atoms to the C2-C3 double bond then occurs. The stereochemical outcome is often dictated by the steric hindrance of the existing substituents, with the hydrogen atoms typically adding to the less hindered face of the molecule.

graph "Catalytic_Hydrogenation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

substrate [label="Substituted 2,3-Dihydro-4(1H)-quinolinone"]; catalyst_surface [label="Metal Catalyst Surface (e.g., Pd/C)", shape=underline, style="", fillcolor="#FFFFFF"]; adsorbed_substrate [label="Adsorbed Substrate"]; H2 [label="H₂"]; adsorbed_H [label="Adsorbed H atoms"]; intermediate [label="Half-hydrogenated Intermediate"]; product [label="Substituted Tetrahydroquinolinone"];

substrate -> adsorbed_substrate [label="Adsorption"]; H2 -> adsorbed_H [label="Dissociative Adsorption"]; adsorbed_substrate -> intermediate [label="+ H atom"]; intermediate -> product [label="+ H atom"]; product -> catalyst_surface [label="Desorption", dir=back];

{rank=same; substrate; H2} {rank=same; adsorbed_substrate; adsorbed_H} }

Catalytic Hydrogenation Workflow

Experimental Protocol: Diastereoselective Hydrogenation of 2-Aryl-2,3-dihydro-4(1H)-quinolinone

This protocol is a representative example of the diastereoselective reduction of a 2-substituted dihydroquinolinone.

  • Preparation of the Reaction Mixture: In a high-pressure hydrogenation vessel, dissolve the 2-aryl-2,3-dihydro-4(1H)-quinolinone (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Addition of Catalyst: Carefully add 10 mol% of palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 bar) and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired diastereomer of the 2-aryl-tetrahydroquinolin-4-one.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a powerful alternative to catalytic hydrogenation, particularly for achieving high enantioselectivity in the reduction of prochiral dihydroquinolinones or for the kinetic resolution of racemic mixtures.[1] This method utilizes a chiral catalyst, typically a rhodium or ruthenium complex with a chiral ligand, and a simple hydrogen donor like formic acid or isopropanol.

Mechanism of Asymmetric Transfer Hydrogenation: The mechanism involves the formation of a chiral metal-hydride species from the catalyst and the hydrogen donor. The substrate coordinates to the chiral metal complex, and the hydride is then transferred to the C=C double bond in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

graph "Asymmetric_Transfer_Hydrogenation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

catalyst [label="Chiral Catalyst\n(e.g., [Rh(Cp*)Cl₂]₂ + Ligand)"]; h_donor [label="Hydrogen Donor\n(e.g., HCOOH/NEt₃)"]; metal_hydride [label="Chiral Metal-Hydride"]; substrate [label="Substituted 2,3-Dihydro-4(1H)-quinolinone"]; substrate_complex [label="Substrate-Catalyst Complex"]; product [label="Enantioenriched\nTetrahydroquinolinone"];

catalyst -> metal_hydride [label="+ H Donor"]; substrate -> substrate_complex; metal_hydride -> substrate_complex [label="Coordination"]; substrate_complex -> product [label="Hydride Transfer"]; }

Asymmetric Transfer Hydrogenation Workflow

Route B: Direct Domino/Tandem Synthesis

Domino or tandem reactions provide an elegant and efficient approach to complex molecules like substituted tetrahydroquinolinones by combining multiple bond-forming events in a single pot without the isolation of intermediates.[2] These strategies are often highly atom-economical and can offer excellent control over stereochemistry.

Aza-Michael-Michael Cascade

The aza-Michael-Michael cascade reaction is a powerful tool for the construction of highly substituted tetrahydroquinolines from simple starting materials. While many examples lead to tetrahydroquinolines, modifications can be made to yield tetrahydroquinolinones. A common strategy involves the reaction of an aniline with two Michael acceptors.

Mechanism of Aza-Michael-Michael Cascade: The reaction is typically initiated by the conjugate addition of an aniline to an electron-deficient alkene (the first aza-Michael addition). The resulting enolate or enamine intermediate then undergoes an intramolecular conjugate addition to a second Michael acceptor moiety within the same molecule (the second Michael addition or an intramolecular cyclization), forming the six-membered ring.

graph "Aza_Michael_Michael_Cascade" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

aniline [label="Aniline Derivative"]; michael_acceptor1 [label="Michael Acceptor 1\n(e.g., α,β-Unsaturated Ester)"]; michael_acceptor2 [label="Michael Acceptor 2\n(e.g., α,β-Unsaturated Ketone)"]; aza_michael_adduct [label="Aza-Michael Adduct"]; cyclization_intermediate [label="Cyclization Intermediate\n(Enolate/Enamine)"]; product [label="Substituted Tetrahydroquinolinone"];

aniline -> aza_michael_adduct [label="Aza-Michael Addition"]; michael_acceptor1 -> aza_michael_adduct; aza_michael_adduct -> cyclization_intermediate [label="Intramolecular\nConjugate Addition"]; michael_acceptor2 -> cyclization_intermediate; cyclization_intermediate -> product [label="Protonation/Tautomerization"]; }

Aza-Michael-Michael Cascade Workflow

Tandem Reduction-Reductive Amination

This powerful domino sequence allows for the synthesis of highly substituted tetrahydroquinolines, and with appropriate starting materials, tetrahydroquinolinones, from ortho-nitroaryl precursors.[3] This one-pot procedure involves the reduction of a nitro group to an aniline, which then participates in an intramolecular reductive amination cascade.

Mechanism of Tandem Reduction-Reductive Amination: The process begins with the catalytic hydrogenation of an aromatic nitro group to an aniline. This newly formed aniline then undergoes an intramolecular condensation with a ketone or aldehyde functionality within the same molecule to form a cyclic imine or enamine. Subsequent reduction of this intermediate under the hydrogenation conditions yields the final tetrahydroquinoline product. The stereochemistry is often controlled in the reduction of the cyclic imine intermediate.[3]

Experimental Protocol: Tandem Reduction-Reductive Amination

This protocol is adapted from the work of Bunce et al. for the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters.[3]

  • Starting Material Preparation: Synthesize the requisite ortho-nitroaryl keto-ester starting material.

  • Hydrogenation Setup: Dissolve the starting material (1.0 eq) in a suitable solvent like ethyl acetate in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol%).

  • Reaction Execution: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, filter the catalyst and concentrate the solvent. The crude product is then purified by column chromatography to yield the highly substituted tetrahydroquinoline as a single diastereomer.[3]

Comparison of Synthetic Routes

The choice of synthetic route to a particular substituted tetrahydroquinolinone will depend on several factors, including the desired substitution pattern, stereochemical requirements, availability of starting materials, and scalability. The following table provides a comparative overview of the key performance indicators for the discussed synthetic methodologies.

Synthetic RouteKey FeaturesTypical YieldsStereocontrolSubstrate ScopePractical Considerations
Catalytic Hydrogenation Reduction of pre-formed dihydroquinolinones.Generally high (80-99%).Diastereoselective, dependent on substrate.Broad, tolerant of many functional groups.Requires high-pressure hydrogenation equipment. Catalyst can be expensive.
Asymmetric Transfer Hydrogenation Enantioselective reduction or kinetic resolution.Moderate to high (50-95%).Excellent enantioselectivity (up to >99% ee).[1]Good, but can be catalyst dependent.Chiral catalysts and ligands can be costly. Optimization of reaction conditions may be required.
Aza-Michael-Michael Cascade One-pot synthesis from simple precursors.Moderate to high (60-90%).Can be highly diastereoselective and enantioselective with chiral catalysts.Broad, depends on the reactivity of the Michael acceptors.Requires careful selection of compatible Michael acceptors.
Tandem Reduction-Reductive Amination One-pot synthesis from ortho-nitroaryl precursors.High (93-98%).[2]Highly diastereoselective.[3]Good, tolerant of various alkyl and aryl substituents.Starting material synthesis may require multiple steps.

Conclusion

The synthesis of substituted tetrahydroquinolinones can be approached through several effective strategies. The classical approach of reducing pre-formed 2,3-dihydro-4(1H)-quinolinones via catalytic hydrogenation offers a reliable and high-yielding route, with diastereoselectivity often being substrate-controlled. For enantioselective syntheses, asymmetric transfer hydrogenation has emerged as a powerful tool.

Modern domino and tandem reactions, such as the aza-Michael-Michael cascade and tandem reduction-reductive amination, represent highly efficient and elegant alternatives. These one-pot procedures can construct complex substituted tetrahydroquinolinone cores with excellent stereocontrol and high atom economy, making them particularly attractive for library synthesis and drug discovery programs.

The selection of the optimal synthetic route will ultimately be guided by the specific target molecule and the desired attributes of the synthesis, such as stereochemical purity, overall yield, and operational simplicity. The information presented in this guide provides a solid foundation for making these critical decisions in the pursuit of novel and medicinally relevant substituted tetrahydroquinolinones.

References

validation of a high-throughput screening hit for a tetrahydroquinolinone compound

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming, Characterizing, and Comparing a Novel Bioactive Compound

The journey from a high-throughput screening (HTS) "hit" to a validated lead compound is a critical and often complex phase in drug discovery.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate a tetrahydroquinolinone compound identified from an HTS campaign. We will navigate the essential steps, from initial hit confirmation to in-depth pharmacological characterization, while objectively comparing its performance with established alternatives.

Tetrahydroquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[3][4][5] Their derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways in cancer cells.[3][6][7] This guide will use a hypothetical tetrahydroquinolinone HTS hit, "THQ-1," as a practical example to illustrate the validation process.

The Hit Validation Funnel: A Step-by-Step Approach

The validation process is best visualized as a funnel, where a large number of initial hits are progressively filtered through a series of increasingly stringent assays to identify the most promising candidates.[8][9] This multi-faceted approach is crucial for eliminating false positives and ensuring that resources are focused on compounds with genuine therapeutic potential.[8][10][11]

Hit_Validation_Workflow HTS High-Throughput Screen Hit_Confirmation Hit Confirmation (Re-testing, Purity Analysis) HTS->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assays Orthogonal & Secondary Assays Dose_Response->Orthogonal_Assays Cytotoxicity Cytotoxicity Profiling Orthogonal_Assays->Cytotoxicity Target_Engagement Target Engagement & MOA Cytotoxicity->Target_Engagement Lead_Candidate Validated Lead Candidate Target_Engagement->Lead_Candidate CETSA_Pathway cluster_0 Vehicle Control cluster_1 THQ-1 Treatment Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Denatured Protein Denatured Protein Heat->Denatured Protein THQ-1 THQ-1 Bound Protein THQ-1 Bound Protein Heat 2 Heat 2 Bound Protein->Heat 2 Heat Unbound Protein 2 Unbound Protein 2 Unbound Protein 2->Bound Protein Binding Stabilized Protein Stabilized Protein Heat 2->Stabilized Protein

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the highest standards of safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, a halogenated heterocyclic compound.

The procedures outlined here are synthesized from established safety protocols for halogenated organic compounds and data on structurally similar molecules. The core principle is one of containment and proper waste stream segregation, ensuring that this compound does not pose a risk to personnel or the environment.

Hazard Identification and Risk Assessment

Inferred Hazard Profile: Based on similar compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed, in contact with skin, or if inhaled. [2][3][4]

  • Causes skin and serious eye irritation. [1][5]

  • May cause respiratory irritation. [1]

The presence of the bromine atom categorizes this compound as a halogenated organic substance .[6][7] This is the single most critical factor in determining its disposal pathway, as halogenated waste streams are treated differently from non-halogenated ones, typically via high-temperature incineration.[8] Mixing these waste streams leads to costly and improper disposal, as even small amounts of halogens can contaminate a large volume of non-halogenated solvent waste.[7][8]

Hazard Classification (Inferred)GHS CategoryPrecautionary Action
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Avoid ingestion, skin contact, and inhalation of dust or vapors.[2][3]
Skin Corrosion/IrritationCategory 2Wear appropriate gloves and lab coat.[1][5]
Serious Eye Damage/Eye IrritationCategory 2Wear safety glasses or goggles.[1][5]
Specific target organ toxicity (single exposure)Category 3Use only in a well-ventilated area, preferably a chemical fume hood.[1]
Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure the following PPE is worn. This is a non-negotiable standard for handling halogenated organic compounds.[6]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves. Inspect for tears or holes before use.[9]

  • Body Protection: A flame-retardant lab coat, fully buttoned.

  • Footwear: Closed-toe shoes are required in any laboratory setting.

Handling Precautions:

  • All handling and disposal operations, including transferring waste, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[6]

  • Avoid generating dust if handling the compound in its solid form.

  • Ensure ignition sources are not present, as combustion of halogenated compounds can produce highly toxic gases like hydrogen bromide.[5][10]

Step-by-Step Disposal Protocol

The guiding principle for disposal is segregation. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[10][11]

Step 1: Characterize the Waste

  • Identify the Form: Is the waste the pure solid compound, a solution in a solvent, or contaminated material (e.g., spill cleanup debris)?

  • Identify Contaminants: If it's a solution, identify the solvent. If the solvent is also halogenated (e.g., dichloromethane), it belongs in the same waste stream. If it is a non-halogenated solvent (e.g., ethanol, ethyl acetate), the entire mixture must be treated as halogenated waste.[11]

Step 2: Select the Appropriate Waste Container

  • Use only a designated "Halogenated Organic Waste" container.[6][7] These are typically supplied by your institution's Environmental Health & Safety (EH&S) department.

  • The container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight screw-top cap.[8][10] Do not use metal cans, as acids formed from the slow degradation of halogenated solvents can cause corrosion.[10]

  • Ensure the container is clearly and accurately labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[7][11]

Step 3: Waste Transfer

  • For Solid Waste: Carefully transfer the solid this compound into the waste container using a clean spatula.

  • For Liquid Waste (Solutions): Carefully pour the solution into the liquid waste container using a funnel.

  • Empty Containers: Any container that held the pure compound ("empty" bottle) must also be treated as hazardous waste. Rinse the container three times with a suitable solvent (e.g., acetone). The rinsate must be collected and added to the halogenated organic waste container.

  • Contaminated Materials: All grossly contaminated items (gloves, weigh paper, absorbent pads from spills) must be placed in a sealed bag, labeled as hazardous waste, and disposed of according to institutional guidelines, often in a solid hazardous waste drum.

Step 4: Labeling and Storage

  • List all components of the waste mixture on the hazardous waste tag, including the full chemical name: "this compound" and any solvents.

  • Keep the waste container securely closed at all times, except when adding waste.[11]

  • Store the container in a designated satellite accumulation area, within secondary containment (such as a plastic tub), and segregated from incompatible materials like acids and bases.[10]

Step 5: Arrange for Pickup

  • Contact your institution's EH&S department to schedule a pickup for the full waste container. Do not allow waste to accumulate in the lab.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and call your institution's emergency number.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable plastic bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), followed by soap and water. The cleaning materials must also be disposed of as halogenated hazardous waste.

  • Label and Dispose: Label the container with "Hazardous Waste," list the contents (including the absorbent material), and arrange for disposal via EH&S.[7]

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical steps for correctly segregating and disposing of waste containing this compound.

G cluster_assessment Waste Assessment cluster_pathways Disposal Pathways cluster_final Final Steps start Waste Generation (this compound) is_solid Is the waste solid or a solution? start->is_solid is_spill Is it a spill cleanup material? start->is_spill solid_waste Solid Halogenated Waste - Pure compound - Contaminated consumables is_solid->solid_waste Solid liquid_waste Liquid Halogenated Waste - Compound in any solvent - Rinsate from empty containers is_solid->liquid_waste Solution is_spill->is_solid No spill_waste Solid Halogenated Waste - Absorbent material - Contaminated PPE is_spill->spill_waste Yes container Place in correctly labeled, sealed 'Halogenated Waste' container solid_waste->container liquid_waste->container spill_waste->container storage Store in secondary containment in a Satellite Accumulation Area container->storage pickup Arrange for EH&S Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and handling protocols for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. While specific toxicological data for this compound is limited, a conservative approach based on structurally similar halogenated aromatic compounds is paramount for ensuring laboratory safety.

Hazard Analysis: A Proactive Approach to Safety

Understanding the potential hazards of a compound is the foundation of a robust safety plan. For this compound, we will infer its hazard profile from analogous compounds, such as 6-Bromo-1,2,3,4-tetrahydroquinoline and 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.[1][2][3][4]

Based on available data for similar compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed: May cause significant health issues upon ingestion.[5][6]

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact with the skin.[5]

  • Causes serious eye irritation: May result in pain, redness, and potential damage to the eyes.[5]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[5]

These potential hazards necessitate a stringent adherence to PPE protocols to create a reliable barrier between you and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to workplace hazards.[7][8][9][10] The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision that considers the specific procedures being performed.

A Hierarchy of Controls

Before relying solely on PPE, it is crucial to implement engineering and administrative controls.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of controls for chemical safety.

Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Standard Operating Procedures (SOPs) should be in place for all experimental workflows.

Recommended PPE for Handling this compound

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatWork in a chemical fume hood
Dissolving and Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatWork in a chemical fume hood
Running Reactions and Transfers Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Laboratory coatWork in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatNIOSH-approved respirator with organic vapor cartridges (if spill is large or outside a fume hood)

Step-by-Step PPE Protocols

Correctly donning and doffing PPE is critical to prevent cross-contamination.

Donning Procedure
  • Lab Coat: Put on a clean, fully-buttoned laboratory coat.

  • Eye Protection: Don safety glasses or chemical splash goggles.

  • Gloves: Select nitrile gloves of the appropriate size and thickness. Inspect for any tears or defects before use. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing Procedure (to be performed in a designated area)
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface of the gloves with your bare hands.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

  • Eye Protection: Remove your eye protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety.

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels) must be disposed of in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound, as well as solvent rinses of contaminated glassware, should be collected in a labeled, sealed hazardous waste container. Halogenated waste streams should be segregated from non-halogenated waste.[11]

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be placed in a designated sharps container.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[12][13]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[12][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

  • Spill: For small spills within a fume hood, absorb the material with a chemical absorbent pad and dispose of it as hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a safer laboratory environment for everyone. Should you have any further questions, please do not hesitate to contact our technical support team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.